molecular formula C5H5BrN2O2 B2831028 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1399653-86-1

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2831028
CAS No.: 1399653-86-1
M. Wt: 205.011
InChI Key: LJOMSWUFAYFYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1399653-86-1) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features both a reactive bromine substituent and a carboxylic acid functional group on its pyrazole core, making it a versatile precursor for the construction of more complex molecules . The molecular formula is C5H5BrN2O2 and it has a molecular weight of 205.01 g/mol . Researchers utilize this acid as a key intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom can be replaced with various boronic acids. Simultaneously, the carboxylic acid group can undergo familiar transformations like amide coupling or esterification to generate diverse compound libraries . Its primary research applications include serving as a scaffold in the design and synthesis of potential pharmaceutical agents and agrochemicals . As a standard safety precaution, this compound should be handled with appropriate personal protective equipment. It may cause skin and eye irritation and be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It should be stored in an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOMSWUFAYFYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399653-86-1
Record name 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, with the CAS number 1399653-86-1, is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and its emerging role as a valuable building block in the design and discovery of novel therapeutic agents.

The pyrazole scaffold is a privileged structure in drug discovery, found in a variety of approved drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[2][4] The strategic placement of a bromine atom and a carboxylic acid group on the 1-methylpyrazole core of the title compound offers synthetic handles for further molecular elaboration, making it an attractive starting material for the generation of diverse chemical libraries for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 1399653-86-1[1]
Molecular Formula C₅H₅BrN₂O₂N/A
Molecular Weight 205.01 g/mol N/A
Appearance White to light yellow solid[5]
Melting Point 211-213°C (for the related isomer 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid)[6]
Boiling Point 347.4°C at 760 mmHg (predicted for the related isomer 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid)[6]
Solubility Information not availableN/A

Note: Some physical properties are for a closely related isomer and should be considered as an estimation.

Synthesis of Pyrazole Carboxylic Acids

A plausible synthetic route, based on the synthesis of the related 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, would likely involve the following key steps:

  • Cyclocondensation: Reaction of a β-ketoester with methylhydrazine to form the pyrazole ring.

  • Bromination: Introduction of the bromine atom onto the pyrazole ring using a suitable brominating agent.

  • Hydrolysis: Conversion of an ester group to the final carboxylic acid.

Below is a generalized, step-by-step protocol for the synthesis of a bromo-methyl-pyrazole carboxylic acid, based on a patented method for a related isomer.[7]

Experimental Protocol: Synthesis of a Bromo-Methyl-Pyrazole Carboxylic Acid Derivative
  • Step 1: Synthesis of the Pyrazole Ester Precursor.

    • A solution of a suitable diethyl acetylenedicarboxylate is reacted with methylhydrazine in a suitable solvent like ethanol.

    • The reaction mixture is stirred at room temperature for several hours to facilitate the cyclocondensation reaction, yielding the corresponding pyrazole ester.

  • Step 2: Bromination of the Pyrazole Ring.

    • The pyrazole ester from Step 1 is dissolved in a solvent such as acetonitrile.

    • A brominating agent, for instance, phosphorus oxybromide (POBr₃), is added portion-wise to the solution.[7]

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by carefully pouring it into a cold, saturated solution of sodium carbonate.

    • The product is extracted with an organic solvent like ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the brominated pyrazole ester.

  • Step 3: Hydrolysis to the Carboxylic Acid.

    • The brominated pyrazole ester is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.[7]

    • The mixture is stirred at room temperature until the ester is fully hydrolyzed.

    • The ethanol is removed under reduced pressure.

    • The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.

    • The pH of the aqueous layer is then adjusted to approximately 9 with a 2N hydrochloric acid solution.

    • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

    • Removal of the solvent under reduced pressure yields the final this compound.

Synthesis_Workflow A Diethyl Acetylenedicarboxylate + Methylhydrazine B Cyclocondensation (Ethanol, RT) A->B Reactants C Pyrazole Ester B->C Product D Bromination (Acetonitrile, POBr3, Reflux) C->D Starting Material E Bromo-Pyrazole Ester D->E Product F Hydrolysis (Ethanol, 10% NaOH, RT) E->F Starting Material G This compound F->G Final Product

Caption: Generalized workflow for the synthesis of a bromo-methyl-pyrazole carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from the reactivity of its functional groups, which allows for its use as a versatile scaffold for the synthesis of more complex molecules.

Role as a Chemical Intermediate

The bromine atom and the carboxylic acid group serve as synthetic handles for a variety of chemical transformations:

  • Suzuki and other Cross-Coupling Reactions: The bromine atom can be readily replaced with a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids.[8] This allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

  • Amide Bond Formation: The carboxylic acid group can be activated and coupled with a diverse array of amines to form amides. This is a crucial reaction in the synthesis of many drug candidates, as the amide bond is a key structural feature in numerous biologically active molecules.

  • Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modulate the pharmacokinetic properties of a molecule.

Reactivity_Diagram Core 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid Bromo_Group Bromo Group (Position 3) Core->Bromo_Group Carboxylic_Acid Carboxylic Acid Group (Position 4) Core->Carboxylic_Acid Suzuki Suzuki Coupling (Introduction of Aryl/Heteroaryl Groups) Bromo_Group->Suzuki Amide_Formation Amide Bond Formation (Coupling with Amines) Carboxylic_Acid->Amide_Formation Esterification Esterification (Reaction with Alcohols) Carboxylic_Acid->Esterification

Caption: Key reactive sites and potential synthetic transformations of the core molecule.

Potential Pharmacological Activities of Derivatives

While the biological activity of this compound itself has not been extensively reported, the pyrazole nucleus is associated with a broad spectrum of pharmacological effects. Derivatives synthesized from this core could potentially exhibit:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are known to possess anti-inflammatory and analgesic properties.[6]

  • Anticancer Activity: Certain pyrazole derivatives have shown promising results against various cancer cell lines.[6]

  • Antimicrobial Activity: The pyrazole scaffold is found in compounds with antibacterial and antifungal properties.[4]

  • Anticonvulsant Activity: Some studies have explored the potential of pyrazole derivatives as anticonvulsant agents.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. The following information is based on safety data for related compounds and general laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

Always consult the specific Material Safety Data Sheet (MSDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its strategic functionalization provides researchers with a powerful tool to generate novel and diverse molecular entities for biological evaluation. While further research is needed to fully elucidate its own biological activity and to develop specific synthetic protocols, the wealth of information on related pyrazole derivatives underscores the significant potential of this compound in the ongoing quest for new and improved therapeutics.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. This guide provides a detailed examination of the known and predicted physical properties of this compound (CAS No: 1399653-86-1), offering a critical resource for its application in research and development.

This document moves beyond a simple data sheet, providing insights into the structural rationale for the compound's properties and outlining the experimental methodologies for their determination. While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information with theoretical knowledge to present a robust scientific overview.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of a compound is the precise identification of its molecular structure.

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1399653-86-1[1][2]
Molecular Formula C₅H₅BrN₂O₂[1]
Molecular Weight 205.01 g/mol [1]
SMILES CN1C=C(C(=N1)Br)C(=O)O[1]
InChI Key LJOMSWUFAYFYEA-UHFFFAOYSA-N

Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for its handling, formulation, and interpretation of biological activity. It is important to note that experimentally determined data for this compound is not widely available. The following table includes known data and computationally predicted values.

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form SolidSigma-Aldrich
Melting Point Not availableCapot Chemical MSDS[3]
Boiling Point Not availableCapot Chemical MSDS[3]
pKa Predicted: ~3-5General carboxyl pKa[4]
LogP Predicted: 0.8808ChemScene[1]
Topological Polar Surface Area (TPSA) 55.12 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Expert Analysis of Physicochemical Properties:
  • Melting Point: While an experimental value is unavailable, as a crystalline solid, it is expected to have a relatively high melting point, likely above 150 °C. This is due to the potential for strong intermolecular hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions from the pyrazole ring and carbon-bromine bond. For comparison, the isomer 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid has a reported melting point of 211-213 °C.[5]

  • Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. It is expected to have low solubility in nonpolar organic solvents and acidic aqueous solutions. Solubility should increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is likely soluble in polar aprotic solvents like DMSO and DMF.

  • pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the brominated pyrazole ring. The pKa is predicted to be in the range of typical carboxylic acids, around 3 to 5.[4] The precise value is crucial for designing salt formation strategies and for understanding its ionization state in physiological conditions.

  • LogP: The predicted LogP of 0.8808 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1] This is a key parameter in drug design, as it influences membrane permeability and absorption.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not readily found in public databases, a theoretical analysis based on its structure is presented below.

¹H NMR Spectroscopy (Expected)
  • Pyrazole Proton (C5-H): A singlet is expected for the proton on the pyrazole ring, likely in the aromatic region (δ 7.5-8.5 ppm).

  • N-Methyl Protons (N-CH₃): A singlet corresponding to the three methyl protons is anticipated, typically in the range of δ 3.5-4.5 ppm.

  • Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be concentration-dependent and exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected)
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon should appear in the downfield region of the spectrum, around δ 160-175 ppm.

  • Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. The carbon bearing the bromine (C3) would be significantly influenced by the halogen. The other two carbons (C4 and C5) will also have characteristic shifts in the aromatic region.

  • N-Methyl Carbon (N-CH₃): A signal for the methyl carbon is expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should be present between 1700-1725 cm⁻¹ for the carbonyl group.

  • C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 515-690 cm⁻¹, corresponding to the carbon-bromine stretch.[6]

  • C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region are expected due to the stretching vibrations of the pyrazole ring.

Mass Spectrometry (Expected)
  • Molecular Ion Peak: Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z = 204 and m/z = 206.

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da).

Experimental Protocols

To address the current gap in experimental data, the following section outlines standardized protocols for the determination of key physical properties.

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point using a standard digital melting point apparatus.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample of this compound under vacuum. prep2 Finely crush the dried sample to a powder. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the melting point apparatus. prep3->meas1 meas2 Set a rapid heating ramp (10-20 °C/min) for a coarse measurement. meas1->meas2 meas3 Observe the approximate melting range. meas2->meas3 meas4 Perform a second measurement with a new sample, heating slowly (1-2 °C/min) near the approximate melting point. meas3->meas4 ana1 Record the temperature at which the first liquid appears (onset). meas4->ana1 ana2 Record the temperature at which the last solid melts (clear point). ana1->ana2 ana3 Report the melting point as a range from onset to clear point. ana2->ana3

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Determination (Qualitative)

This protocol outlines a method for the qualitative assessment of solubility in various solvents.

  • Preparation: Add approximately 10 mg of this compound to separate, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, acetone, dichloromethane, hexane, DMSO).

  • Observation: Agitate the tubes at room temperature for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture and observe any changes in solubility.

  • Classification: Classify the compound's solubility in each solvent as soluble, sparingly soluble, or insoluble.

Synthesis and Reactivity Considerations

While a specific, detailed synthesis for this compound is not prominently published, general synthetic routes to pyrazole carboxylic acids often involve the cyclization of appropriately substituted precursors followed by functional group manipulations. For instance, a plausible route could involve the synthesis of a pyrazole ring with a precursor to the carboxylic acid at the 4-position, followed by methylation and bromination.

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: Can undergo standard reactions such as esterification, amide formation, and reduction.

  • Bromo Group: The bromine atom on the pyrazole ring can potentially participate in nucleophilic substitution or be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity, making it a valuable building block in synthetic chemistry.

Conclusion

This compound is a compound with significant potential as a building block in drug discovery and chemical synthesis. While there is a notable absence of comprehensive, publicly available experimental data on its physical properties, this guide provides a robust theoretical framework and predictive analysis based on its molecular structure. The protocols and theoretical spectroscopic data presented here offer a solid foundation for researchers initiating work with this compound. The generation of precise experimental data for properties such as melting point, solubility, and pKa is a critical next step to fully enable its application in advanced research and development.

References

  • Capot Chemical. MSDS of this compound. [Link][3]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link][6]

  • University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][4]

Sources

Structure Elucidation of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable metabolic stability and versatile substitution patterns have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in a multitude of blockbuster drugs, from the anti-inflammatory agent Celecoxib to kinase inhibitors like Ruxolitinib used in oncology.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making its derivatives highly sought-after building blocks in the synthesis of novel therapeutic agents.[4][5]

This guide focuses on a specific, highly functionalized derivative: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid . The presence of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole core makes it an exceptionally valuable intermediate for library synthesis and lead optimization. Each functional group offers a distinct chemical handle for further molecular elaboration. However, the synthesis of such multi-substituted heterocycles can often yield isomeric impurities. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical prerequisite for its application in any research or drug development pipeline.

This document provides a comprehensive, experience-driven walkthrough of the analytical workflow required to unequivocally confirm the molecular structure of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

The Target Molecule: An Overview

Before delving into the analytical methodologies, we must first define the molecule .

  • Systematic Name: this compound

  • Molecular Formula: C₅H₅BrN₂O₂[6]

  • Molecular Weight: 205.01 g/mol [6]

  • CAS Number: 1399653-86-1[6][7]

The anticipated structure is presented below. The core objective of our analytical work is to verify every aspect of this proposed connectivity and substitution pattern.

Caption: 2D Structure of this compound.

The Analytical Workflow: A Strategy for Certainty

Elucidation_Workflow Start Synthesized Compound (Purity Check via HPLC/LC-MS) MS Mass Spectrometry (MS) Start->MS Confirm Molecular Weight & Bromine Presence IR Infrared (IR) Spectroscopy Start->IR Identify Key Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Map Atomic Connectivity Conclusion Unambiguous Structure Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Expertise & Experience: The first and most fundamental question in any structure elucidation is: "What is the molecular weight?". Mass spectrometry provides a direct answer. For halogenated compounds, it offers an immediate, self-validating clue. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any compound containing a single bromine atom will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3] Observing this pattern is a definitive confirmation of bromine's presence.

Trustworthiness: The detection of the isotopic doublet at the correct mass-to-charge ratio provides a high-confidence validation of both the molecular formula and the inclusion of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data

IonIsotope CombinationCalculated m/zExpected Relative Intensity
[M]⁺C₅H₅⁷⁹BrN₂O₂203.95~100%
[M+2]⁺C₅H₅⁸¹BrN₂O₂205.95~98%

Note: The exact m/z values are for high-resolution mass spectrometry (HRMS). Low-resolution instruments will show nominal masses of 204 and 206.

Experimental Protocol: Acquiring an Electrospray Ionization (ESI) Mass Spectrum

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Ionization Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the pyrazole nitrogens can be protonated in positive ion mode ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Examine the spectrum for the molecular ion cluster. Specifically, look for the characteristic 1:1 doublet separated by 2 m/z units corresponding to the [M]⁺ and [M+2]⁺ or [M-H]⁻ and [M-H+2]⁻ ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: While MS confirms the mass, IR spectroscopy provides information about the chemical bonds present, allowing us to identify the key functional groups. For our target molecule, the most diagnostic features are those of the carboxylic acid. The O-H bond of a carboxylic acid gives rise to an extremely broad absorption band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, a result of strong hydrogen bonding in the dimeric state.[8] The second unmistakable feature is the intense C=O (carbonyl) stretch. The combination of these two features is a definitive fingerprint for a carboxylic acid.

Trustworthiness: The simultaneous observation of the very broad O-H stretch and the sharp, strong C=O stretch is a self-validating system for the presence of a carboxylic acid moiety. Their absence would immediately refute the proposed structure.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupExpected Appearance
2500-3300O–H stretchCarboxylic AcidVery broad, strong
~2950C–H stretchN-Methyl, Pyrazole C-HMedium-weak, sharp
~1700C=O stretchCarboxylic AcidVery strong, sharp[3]
~1600, ~1500C=C, C=N stretchPyrazole RingMedium, sharp
~1250C–O stretchCarboxylic AcidMedium, sharp

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (baseline correction if necessary) and identify the key absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H and ¹³C NMR will allow us to place every substituent at its correct position on the pyrazole ring.

¹H NMR Spectroscopy: Proton Environment and Count

Trustworthiness: The ¹H NMR spectrum should account for all five protons in the molecule in distinct, predictable environments. We expect three signals with an integration ratio of 3:1:1.

  • N-Methyl Protons: The three protons of the methyl group attached to N1 are chemically equivalent and will appear as a sharp singlet. Its chemical shift (~3.8-4.0 ppm) is characteristic of a methyl group on a nitrogen atom within a heteroaromatic ring.

  • Pyrazole Ring Proton: With positions 3 and 4 substituted, the only remaining proton on the pyrazole ring is at the C5 position. It has no adjacent protons, so it will appear as a singlet. Its chemical shift in the aromatic region (~7.5-8.5 ppm) confirms its attachment to the heterocyclic ring.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group is typically deshielded and appears as a broad singlet far downfield (>10 ppm). Its broadness is due to chemical exchange.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10Broad Singlet1HH OOC
~ 7.5 - 8.5Singlet1HC5–H
~ 3.8 - 4.0Singlet3HN1–CH
¹³C NMR Spectroscopy: The Carbon Framework

Trustworthiness: The ¹³C NMR spectrum must show exactly five distinct signals, corresponding to the five carbon atoms in the molecule.

  • Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (>160 ppm).

  • Pyrazole Ring Carbons: The three carbons of the pyrazole ring will appear in the aromatic region (typically ~110-150 ppm). The carbons directly attached to the electronegative bromine (C3) and the carboxylic group (C4) will have their chemical shifts influenced accordingly.

  • N-Methyl Carbon: The methyl carbon will be the most shielded, appearing upfield (~35-40 ppm).

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
> 160C =O
~110 - 150C 3, C 4, C 5
~35 - 40N1–C H₃

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Place the sample in the spectrometer and shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to cover a range of -1 to 15 ppm.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. The spectral width should be set to cover 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine proton ratios.

Integrated Data Analysis: The Final Confirmation

Caption: Mapping key spectral data to the confirmed molecular structure.

  • MS confirms the molecular formula C₅H₅BrN₂O₂ via the molecular ion cluster at m/z 204/206.

  • IR confirms the presence of the carboxylic acid functional group via the characteristic broad O-H and strong C=O stretches.

  • ¹H and ¹³C NMR account for every hydrogen and carbon atom in the molecule. Crucially, the presence of only one singlet in the aromatic region of the ¹H NMR confirms a single proton on the pyrazole ring, consistent with substitution at positions 3 and 4. The chemical shifts of the N-methyl and carboxylic acid groups further validate their respective identities.

This collective, cross-validating evidence allows for the unambiguous assignment of the structure as This compound .

Conclusion

The structure elucidation of a complex heterocyclic building block like this compound is a systematic process that relies on the logical integration of multiple spectroscopic techniques. By following a workflow that moves from molecular weight confirmation (MS) to functional group identification (IR) and finally to detailed atomic mapping (NMR), researchers can achieve a high degree of confidence in their material's identity. This analytical rigor is fundamental to ensuring the reliability and reproducibility of subsequent research, whether in the synthesis of novel compounds or the development of next-generation pharmaceuticals.

References

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • XLCFKqEd. (2025, December 2). Check Out 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid Risk-free Trial. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Kumar, K., & Rawat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • El-fakch, A., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Capot Chemical. (2026, January 1). MSDS of this compound. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Kalinowski, H-O., Berger, S., & Braun, S. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • Khalfina, I. A., & Shkurko, O. P. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. Retrieved from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • University of Calicut. (n.d.). IR Spectrum analysis of p-bromoacetanilide. Retrieved from [Link]

  • Sharma, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can terminate the progression of otherwise promising drug candidates. This guide provides a comprehensive framework for characterizing the solubility profile of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1399653-86-1), a heterocyclic compound with potential applications in medicinal chemistry. Rather than presenting a static data sheet, this document serves as a strategic and methodological whitepaper. It details the foundational principles of solubility, explains the causality behind key experimental choices, and provides robust, step-by-step protocols for determining kinetic, thermodynamic, and pH-dependent solubility. The objective is to empower researchers to generate a comprehensive, reliable, and decision-enabling solubility profile for this and similar molecules, thereby accelerating the drug discovery and development process.

Introduction: The Central Role of Solubility

In the landscape of drug discovery, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of an API directly influences its dissolution rate in the gastrointestinal tract, which in turn governs its absorption and systemic exposure.[1][2] Low aqueous solubility is a primary contributor to poor bioavailability, unpredictable in vitro assay results, and significant formulation challenges.[3][4]

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[5] Its structure, featuring a carboxylic acid group, immediately suggests that its solubility will be highly dependent on pH. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for any meaningful preclinical and clinical development. This guide will equip scientific teams with the necessary theoretical grounding and practical methodologies to fully characterize this critical physicochemical property.

Physicochemical Properties & Predicted Solubility Behavior

Before embarking on experimental measurements, an analysis of the molecule's structure provides critical insights into its expected behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₅H₅BrN₂O₂[6]
Molecular Weight 205.01 g/mol [6]
CAS Number 1399653-86-1[7]
Structure A methyl-pyrazole ring substituted with a bromine atom and a carboxylic acid group.
Predicted pKa ~2-4The carboxylic acid group is expected to be acidic. The exact value must be determined experimentally.
Predicted Behavior Ionizable compound. Expected to have low intrinsic solubility (S₀) in its neutral form at low pH and significantly higher solubility in its ionized (carboxylate) form at neutral and basic pH.[8]
Safety Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10] Standard laboratory personal protective equipment (PPE) is required.[6]

The presence of the carboxylic acid moiety is the most dominant feature influencing aqueous solubility. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more polar and significantly more soluble carboxylate anion.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for correctly designing experiments and interpreting data, particularly in a drug discovery context.[11][12]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[4][12] It is often considered a measure of a compound's ability to resist precipitation from a supersaturated state.[13] Kinetic assays are fast and consume minimal compound, making them ideal for high-throughput screening in early discovery to quickly flag problematic compounds.[3][14] However, these values can often overestimate the true equilibrium solubility.[13][15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved solid states.[8][11] This is the "gold standard" measurement, as it reflects the true saturation point of the most stable crystalline form of the compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[16][17] This data is essential for lead optimization and formulation development.[11]

Experimental Design & Protocols

A tiered approach is recommended for efficiently characterizing the solubility profile. This begins with a rapid kinetic assessment, followed by a definitive thermodynamic measurement at key pH points.

General Materials & Reagents
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[18][19]

  • Analytical balance, vortex mixer, incubator/shaker (temperature-controlled at 37 °C)

  • 96-well microplates, filter plates (e.g., Millipore MultiScreen) or centrifugation equipment

  • Analytical instrumentation: Nephelometer, HPLC-UV, or LC-MS/MS[3]

Protocol 1: Kinetic Solubility Determination by Nephelometry

Causality: This method is chosen for its high throughput and minimal compound consumption, making it ideal for an initial assessment.[14] It mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. Nephelometry directly measures the formation of precipitate by detecting scattered light.[20]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 98 µL) of aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[11]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.[11]

  • Measurement: Read the plate using a nephelometer. The instrument measures the turbidity in each well.[20]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

Protocol 2: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

Causality: The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[8][16] By adding an excess of solid compound and allowing sufficient time for equilibration, this method ensures that the measured concentration in the supernatant represents the true solubility of the most stable solid form at that temperature.[16][17] Incubation at 37 °C is chosen to simulate physiological conditions relevant to oral absorption.[18]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential for validation.[8]

  • Solvent Addition: To triplicate vials, add a precise volume (e.g., 1-2 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to 37 ± 1 °C for a minimum of 24 hours.[18][21] A preliminary experiment should be run to confirm that equilibrium is reached (i.e., concentrations measured at 24h and 48h are identical).[22]

  • Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particles are carried over, the supernatant must be filtered (using a chemically inert filter, e.g., PVDF) or centrifuged at high speed.[20]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.[4]

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.[19]

Protocol 3: pH-Solubility Profile by Potentiometric Titration

Causality: For an ionizable compound like this, a potentiometric titration offers a rapid and elegant method to determine both the intrinsic solubility (S₀) of the neutral species and its pKa.[23][24] This is far more efficient than running multiple shake-flask experiments at various pH values. The method works by titrating a suspension of the compound and tracking the pH changes, from which the solubility profile can be mathematically derived.[23][25]

Methodology:

  • Suspension Preparation: Create an aqueous suspension of the compound at a known concentration.

  • Titration: While stirring, perform an acid-base titration. For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: The resulting titration curve will differ from that of a fully dissolved substance. Specialized software or derived equations are used to analyze the curve, allowing for the simultaneous calculation of the compound's pKa and its intrinsic solubility (S₀).[24]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

Table 2: Example Data Summary for Solubility Profile

Assay TypeMedium (Buffer, 37 °C)Solubility (µg/mL)Solubility (µM)Comments
KineticPBS, pH 7.4Experimental ValueCalculated ValueRapid assessment; potential for supersaturation.
Thermodynamic0.1 N HCl, pH 1.2Experimental ValueCalculated ValueRepresents lowest solubility; relevant for stomach conditions.
ThermodynamicAcetate Buffer, pH 4.5Experimental ValueCalculated ValueRelevant for intestinal conditions.
ThermodynamicPhosphate Buffer, pH 6.8Experimental ValueCalculated ValueRelevant for intestinal conditions.
PotentiometricAqueousS₀ = Calculated ValueS₀ = Calculated ValueIntrinsic solubility of the neutral form.
PotentiometricAqueouspKa = Calculated ValueExperimentally determined acid dissociation constant.

Interpretation: The lowest measured thermodynamic solubility across the pH range of 1.2-6.8 is the value used for Biopharmaceutics Classification System (BCS) assessment.[18][19] An API is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over this entire pH range.[19][21] The pH-solubility profile will be critical for predicting the region of the GI tract where the drug will best dissolve and be absorbed.

Recommended Experimental Workflow

The following workflow provides a logical progression for characterizing the solubility of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Characterization cluster_2 Phase 3: Analysis & Decision A Compound Received (Solid Powder) B Kinetic Solubility Assay (Nephelometry, pH 7.4) A->B E pH-Solubility Profile (Potentiometric Titration) B->E C Solubility > 100 µM? B->C D Thermodynamic Solubility (Shake-Flask, pH 1.2, 4.5, 6.8) G Determine BCS Solubility Class D->G F Calculate Intrinsic Solubility (S₀) & pKa E->F F->G H Inform Formulation Strategy G->H C->D  Yes (Proceed) I High Risk: Consider Formulation Enhancement C->I  No (Flag as High Risk) I->H

Caption: Recommended workflow for solubility characterization.

Conclusion

A comprehensive and accurate solubility profile is a cornerstone of successful drug development. For this compound, a systematic evaluation using the tiered approach outlined in this guide is essential. By first employing a rapid kinetic assay to identify potential liabilities, followed by definitive thermodynamic shake-flask experiments across a physiologically relevant pH range, researchers can build a robust data package. Supplementing this with a potentiometric analysis to determine the intrinsic solubility and pKa provides a complete picture of the compound's behavior. This data is not merely a set of numbers but a critical tool for guiding lead optimization, predicting in vivo performance, and designing effective formulation strategies, ultimately increasing the probability of developing a safe and effective medicine.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-560. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Pharmaceutical Research, 17(1), 85–89. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Capot Chemical. (2026). MSDS of this compound. Capot Chemical. [Link]

  • Pampel, T. (2014). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Sreekanth, A. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]

  • Chemical Label. (n.d.). This compound. [Link]

  • Radtke, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9181–9187. [Link]

  • Radtke, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

  • Shargel, L., & Yu, A. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Gul, S., et al. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 22(1), 108-125. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Brominated Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Brominated Pyrazole Carboxylic Acid Scaffold

In the landscape of modern drug discovery and agrochemical development, the pyrazole ring stands as a "privileged scaffold"—a core molecular structure that consistently yields biologically active compounds.[1][2] Its unique five-membered heterocyclic arrangement, with two adjacent nitrogen atoms, provides a stable, aromatic framework that is amenable to extensive functionalization.[3] This guide delves into a specific, highly potent subclass: brominated pyrazole carboxylic acids .

The strategic incorporation of a bromine atom and a carboxylic acid moiety onto the pyrazole core is a deliberate design choice, not a random chemical permutation. Bromine, a heavy halogen, significantly modulates a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding—a specific, non-covalent interaction with biological targets. The carboxylic acid group, on the other hand, provides a crucial anchor point for interacting with receptor sites, often through hydrogen bonding, and serves as a versatile synthetic handle for creating esters, amides, and other derivatives.[4]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the synthesis, mechanisms of action, and diverse biological activities of these powerful compounds, moving from their critical role in global agriculture to their emerging potential in human therapeutics.

Chapter 1: Synthesis and Chemical Landscape

The synthesis of brominated pyrazole carboxylic acids is a multi-step process that requires precise control over reaction conditions to achieve desired regioselectivity and yield. These compounds often serve as key intermediates in the production of more complex active ingredients.

A common synthetic pathway begins with the construction of the core pyrazole ring, followed by sequential bromination and oxidation or carboxylation reactions. For example, the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, a crucial intermediate for the insecticide Chlorantraniliprole, involves a four-step process starting from 3-aminocrotononitrile.[5]

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic route, showcasing the key transformations involved.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization Steps cluster_final Final Product A 1,3-Diketone or β-Ketoester C Pyrazole Ring Formation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Regioselective Bromination C->D Brominating Agent (e.g., NBS, Br2) E Oxidation/Carboxylation D->E Oxidizing Agent (e.g., KMnO4) or Carboxylation F Brominated Pyrazole Carboxylic Acid E->F

Caption: Generalized workflow for the synthesis of brominated pyrazole carboxylic acids.

Key Experimental Protocol: Synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid

This protocol is adapted from established patent literature and provides a representative method.[5]

Step 1: Cyclization to form 3-amino-5-methylpyrazole

  • To a reaction vessel, add 3-aminocrotononitrile and hydrazine hydrate.

  • Heat the mixture under reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 3-amino-5-methylpyrazole, typically through crystallization.

Step 2: Bromination to yield 3-methyl-5-bromopyrazole

  • Dissolve the 3-amino-5-methylpyrazole from Step 1 in an appropriate solvent.

  • Add a brominating agent (e.g., N-bromosuccinimide or elemental bromine) portion-wise while maintaining a controlled temperature.

  • Stir the reaction until completion, as indicated by TLC.

  • Work up the reaction mixture to isolate the brominated product.

Step 3: Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid

  • Suspend the 3-methyl-5-bromopyrazole in an aqueous solution.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO4), gradually.

  • Heat the mixture to drive the oxidation of the methyl group to a carboxylic acid.

  • After the reaction is complete, quench any remaining oxidant and acidify the solution to precipitate the carboxylic acid product.

Step 4: Condensation to the Final Product

  • Combine the 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in a suitable solvent.

  • Add a base, such as potassium carbonate, to facilitate the condensation reaction.

  • Heat the mixture under reflux.

  • Upon completion, purify the final product, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, using standard techniques like recrystallization or column chromatography.

Chapter 2: Dominance in Agrochemicals

Brominated pyrazole carboxylic acids and their derivatives are foundational to modern crop protection, demonstrating potent fungicidal, insecticidal, and herbicidal activities.

Fungicidal Activity: Targeting Fungal Respiration

Many pyrazole carboxamides, derived from their carboxylic acid precursors, are powerful Succinate Dehydrogenase Inhibitors (SDHIs). SDH (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration.

Mechanism of Action: SDHIs bind to the ubiquinone-binding site of the SDH enzyme complex, physically blocking the oxidation of succinate to fumarate. This disruption halts ATP production, leading to the death of the fungal pathogen.[6] The brominated pyrazole moiety plays a crucial role in anchoring the inhibitor within the enzyme's active site.

G TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) Succinate Fumarate TCA->SDH:succ Provides SDH:fum->TCA Returns to ETC Electron Transport Chain (Complex III -> IV) SDH->ETC Electrons (e-) ATP ATP Production (Energy) ETC->ATP Inhibitor Brominated Pyrazole Carboxamide (SDHI) Inhibitor->SDH BLOCKS

Caption: Mechanism of action for SDHI fungicides on the mitochondrial respiratory chain.

Quantitative Data: The efficacy of these fungicides is often measured by their EC50 value (the concentration that inhibits 50% of fungal growth).

Compound ClassTarget PathogenEC50 (µg/mL)Reference
Pyrazole-Thiazole Carboxamide (6d)Rhizoctonia cerealis5.11
Pyrazole-Thiazole Carboxamide (6j)Rhizoctonia cerealis8.14
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37[7]
N-substituted Phenyl Pyrazole Carboxamide (5e)Rhizoctonia solani0.06[8]
Pyrazole Carboxamide (SCU3038)Rhizoctonia solani0.016[6]
Insecticidal Activity: A Gateway to Diamide Insecticides

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a cornerstone intermediate for the synthesis of diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole. These insecticides are renowned for their potent activity against a wide range of chewing pests and their favorable safety profile.

Mechanism of Action: Diamide insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. The insecticide locks these channels in a partially open state, leading to the uncontrolled release of calcium from internal stores. This causes impaired muscle function, paralysis, and ultimately, the death of the insect. The specific structure derived from the brominated pyrazole carboxylic acid intermediate is essential for high-affinity binding to the insect RyR.

Herbicidal Activity: Disrupting Plant Processes

While less prominent than their fungicidal and insecticidal roles, pyrazole derivatives are also effective herbicides.[9] They often target essential plant enzymes. For instance, some pyrazole compounds inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment and plastoquinone biosynthesis.[10] Inhibition of HPPD leads to the characteristic bleaching of new plant growth, followed by necrosis. The structure-activity relationship studies indicate that substitutions on the pyrazole ring, including halogenation, are critical for herbicidal efficacy.[9][11]

Chapter 3: Potential in Human Therapeutics

The same chemical features that make brominated pyrazoles effective in agriculture also give them significant potential in medicine, particularly in oncology.

Anticancer Activity: Targeting Cellular Signaling

Pyrazole derivatives have been extensively investigated as anticancer agents due to their ability to inhibit various protein kinases that are often dysregulated in cancer cells.[12][13] Kinases are enzymes that regulate the majority of cellular pathways, and their aberrant activity can drive tumor growth and proliferation.

Mechanism of Action: Many pyrazole derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] By occupying the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that promote cell division and angiogenesis (the formation of new blood vessels that feed a tumor).

Quantitative Data: The in vitro anticancer activity is typically reported as the IC50 value (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget Cell LineIC50 (µM)Target KinaseReference
Fused Pyrazole (Compound 3)-0.06EGFR[14]
Fused Pyrazole (Compound 9)-0.22VEGFR-2[14]
Pyrazole Carbaldehyde (Compound 43)MCF-7 (Breast)0.25PI3 Kinase[12]
Indole-Pyrazole Hybrid (33)HCT-116 (Colon)<23.7CDK2[12]
Pyrazole Derivative (Compound 28)HepG2 (Liver)0.028Not Specified[12]
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of a test compound.

  • Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the brominated pyrazole carboxylic acid derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Brominated pyrazole carboxylic acids represent a highly versatile and potent chemical scaffold. Their established success in agrochemicals as precursors to leading fungicides and insecticides is a testament to their optimized interaction with biological targets. The structure-activity relationships elucidated in these fields provide a robust foundation for their continued exploration in human medicine.

The future of this chemical class lies in leveraging our understanding of their mechanisms to design next-generation molecules with enhanced selectivity and reduced off-target effects. For oncology, this means developing derivatives that target specific cancer-driving mutations or exploit unique features of the tumor microenvironment. In agriculture, the challenge is to stay ahead of resistance development by creating novel derivatives that bind to new sites or inhibit targets in different ways. The brominated pyrazole carboxylic acid core, with its proven track record and synthetic tractability, is poised to remain a central player in these endeavors for years to come.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. (n.d.). PubMed.
  • Synthesis and herbicidal activity of new pyrazole ketone deriv
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (n.d.). PubMed.
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. (2024). PubMed.
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. (2023).
  • Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. (2025).
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). PubMed.
  • Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evalu
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).
  • Bromination of pyrazole-3(5)-carboxylic acid. (2007).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC - NIH.
  • J Pyrazole. (n.d.). imperfect pharmacy.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.

Sources

The Strategic Core: A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized scaffold: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. We will dissect its synthesis, characterization, and strategic derivatization, with a particular focus on the generation of novel carboxamide analogs. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents, offering both theoretical insights and actionable experimental protocols. We will delve into the causal reasoning behind methodological choices and explore the structure-activity relationships that govern the biological potential of these compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for targeting a wide array of biological entities.[3] The substitution pattern on the pyrazole ring profoundly influences its pharmacological profile, allowing for fine-tuning of activity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is a particularly valuable building block. The strategic placement of the bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid at the 4-position provides a convenient point for amide bond formation, a common linkage in bioactive molecules. Finally, the methylation at the N1 position can enhance metabolic stability and modulate binding interactions.

This guide will provide a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into libraries of potential drug candidates. We will also discuss the known biological activities of related pyrazole derivatives to provide context for the potential applications of this scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. The following protocol is a representative, optimized pathway.

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Ethyl Acetoacetate C Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate A->C Reaction with DMF-DMA B DMF-DMA B->C E Ethyl 1-methyl-3-oxopyrazole-4-carboxylate C->E Cyclocondensation D Methylhydrazine D->E F Ethyl 1-methyl-3-oxopyrazole-4-carboxylate H Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate F->H Reaction with POBr3 G POBr3 G->H I Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate K This compound I->K Saponification J NaOH (aq) J->K

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-3-oxopyrazole-4-carboxylate

  • Rationale: This initial step constructs the core pyrazole ring through a cyclocondensation reaction. Ethyl acetoacetate is a versatile starting material that, upon reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), forms a reactive enamine intermediate. This intermediate readily undergoes cyclization with methylhydrazine to yield the desired pyrazole.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as toluene, add DMF-DMA (1.1 eq).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the resulting crude enamine in ethanol, and add methylhydrazine (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 1-methyl-3-oxopyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Rationale: This step introduces the crucial bromine atom at the 3-position. Phosphorus oxybromide (POBr₃) is an effective reagent for the conversion of the keto group in the pyrazolone to the corresponding bromide.

  • Procedure:

    • In a round-bottom flask, suspend Ethyl 1-methyl-3-oxopyrazole-4-carboxylate (1.0 eq) in an excess of phosphorus oxybromide (POBr₃) (3.0-5.0 eq).

    • Heat the mixture at 100-110 °C for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POBr₃.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

  • Procedure:

    • Dissolve Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization of the Core Scaffold

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Property Value Reference
Molecular Formula C₅H₅BrN₂O₂[4]
Molecular Weight 205.01 g/mol [4]
CAS Number 1399653-86-1[5]
Appearance White to off-white solid
Melting Point 211-213 °C[6]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.4 (s, 1H, COOH), 8.35 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃)[7]
¹³C NMR (DMSO-d₆, 100 MHz) δ 163.5 (C=O), 142.1 (C-5), 125.8 (C-3), 110.2 (C-4), 39.7 (N-CH₃)[4][7]

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a versatile platform for generating diverse libraries of compounds.

Amide Coupling

The carboxylic acid functionality is readily converted to a wide range of amides using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt. This allows for the introduction of various amines, which can significantly impact the biological activity of the resulting molecules.

General Protocol for Amide Coupling:

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or DCM, add the desired amine (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).

  • Add a base such as DIPEA (2.0 eq) and stir the reaction at room temperature until completion.

  • Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide derivative by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a key functional group for diversification through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of various aryl and heteroaryl groups, which can explore different binding pockets in biological targets.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 3-bromo-1-methyl-1H-pyrazole-4-carboxamide derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[1][8]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, we can extrapolate from the broader class of pyrazole-4-carboxamides.[10]

  • Amide Substituent: The nature of the substituent on the amide nitrogen is often critical for activity. Aromatic and heteroaromatic rings can engage in π-stacking and hydrogen bonding interactions with target proteins.[11]

  • 3-Position Substituent: The group introduced at the 3-position via cross-coupling can significantly influence potency and selectivity. Lipophilic or hydrogen-bond donating/accepting groups can be tailored to the specific target.

  • 1-Methyl Group: The N-methyl group generally enhances metabolic stability and can occupy a hydrophobic pocket in the binding site.

Biological Applications and Future Directions

Derivatives of pyrazole-4-carboxylic acid have demonstrated a wide range of biological activities, including:

  • Anticancer: Many pyrazole derivatives exhibit potent anticancer activity by targeting various kinases and other signaling proteins.[12][13]

  • Antifungal: Pyrazole-4-carboxamides are a well-established class of fungicides used in agriculture.[10][14]

  • Antibacterial: The pyrazole scaffold has been incorporated into novel antibacterial agents.[15][16]

  • Anti-inflammatory: The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[11]

The this compound core provides a robust starting point for the exploration of these and other therapeutic areas. The ability to systematically modify the 3- and 4-positions allows for the generation of large, diverse libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically designed building block with significant potential in drug discovery. Its synthesis is achievable through a reliable and scalable route, and its functional handles allow for extensive derivatization. The insights into the structure-activity relationships of related pyrazole derivatives provide a strong rationale for the continued exploration of this scaffold in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this versatile chemical entity.

References

  • Patel, R. P., & Patel, K. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4849-4855.
  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • Zhao, W., et al. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry, 19(2), 184-188.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2933-2943.
  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395–8408.
  • Zhang, L., et al. (2024).
  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1348-1364.
  • Fustero, S., et al. (2011). Pyrazoles in medicinal chemistry. Expert Opinion on Drug Discovery, 6(11), 1141-1165.
  • Eicher, T., & Hauptmann, S. (2003).
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Akbaş, E., et al. (2011). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of Saudi Chemical Society, 15(4), 351-356.
  • Li, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry, 21(1), 242-249.
  • Journal of Organic Chemistry. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, History, and Application of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern chemistry. With the pyrazole scaffold being a privileged structure in medicinal and agricultural science, this specific derivative offers unique functional handles for synthetic elaboration. This document details the historical context of pyrazole chemistry, outlines a robust methodology for the synthesis of the title compound, discusses its physicochemical properties, and explores its significant applications, particularly as a precursor for advanced pharmaceutical and agrochemical agents. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational principles with practical, field-proven insights to serve as an essential resource.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] First isolated from natural sources in 1959, the pyrazole ring system has demonstrated a remarkable range of biological activities, leading to its incorporation into numerous clinically and commercially successful molecules.[1] Its structural versatility and ability to participate in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an ideal pharmacophore.

Prominent examples of pyrazole-containing compounds include the blockbuster anti-inflammatory drug Celecoxib (Celebrex) and a new generation of fungicides, such as Fluxapyroxad, which are based on a pyrazole-4-carboxamide core.[2][3] The success of these molecules has spurred significant interest in the development of efficient and regioselective methods for the synthesis of novel pyrazole derivatives.

This compound (CAS No: 1399653-86-1) is a particularly valuable derivative within this class.[4] Its structure incorporates three key features for synthetic diversification:

  • A stable, N-methylated pyrazole core.

  • A carboxylic acid group at the 4-position, ideal for amide bond formation.

  • A bromine atom at the 3-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig cross-couplings.

This unique combination of functional groups makes it a strategic intermediate for constructing complex molecular architectures and for generating libraries of compounds for high-throughput screening in drug and agrochemical discovery.

Historical Context & Foundational Chemistry

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's landmark synthesis, which involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[5] This reaction, now known as the Knorr pyrazole synthesis, laid the groundwork for the entire field and remains a fundamental method for constructing the pyrazole ring.

Caption: Foundational Knorr synthesis of pyrazoles.

The development of specifically substituted pyrazoles, such as this compound, depended on the subsequent mastery of regioselective functionalization of the heterocyclic core. Early studies on electrophilic substitution of pyrazoles revealed that the C4 position is the most electron-rich and, therefore, the most susceptible to attack.[6] Consequently, direct bromination of 1-methylpyrazole would overwhelmingly yield the 4-bromo isomer.

To achieve substitution at the C3 or C5 positions, chemists developed more sophisticated strategies. These include directed ortho-metalation, where a functional group guides a strong base to deprotonate an adjacent position, or starting with a pre-functionalized precursor. The synthesis of this compound is a direct beneficiary of these advanced synthetic principles, allowing for precise control over the placement of each functional group.

Synthesis and Methodologies

The synthesis of this compound requires a strategic approach to ensure correct regiochemistry. A highly effective and logical pathway begins with a precursor that already contains the bromine atom at the 3-position, followed by the introduction of the carboxylic acid at the 4-position. This route prevents the formation of unwanted isomers.

The recommended starting material is 3-Bromo-1-methyl-1H-pyrazole (CAS 151049-87-5).[7] The synthesis proceeds via a two-step sequence involving a directed metalation followed by carboxylation.

Caption: Proposed synthetic route for the target compound.

Expert Rationale for Experimental Choices
  • Directed Metalation: The choice of a strong lithium base like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at low temperatures (-78 °C) is critical. The bromine atom at the 3-position helps to acidify the proton at the 4-position, guiding the deprotonation to occur regioselectively at this site. This avoids competitive deprotonation at the 5-position.

  • Carboxylation: Quenching the resulting lithiated intermediate with carbon dioxide (either as a gas bubbled through the solution or by pouring the reaction mixture onto crushed dry ice) is a classic and highly efficient method for installing a carboxylic acid group.

  • Acidic Workup: The final step with an acid (e.g., dilute HCl) is necessary to protonate the carboxylate salt formed during the reaction, yielding the final neutral carboxylic acid product, which can then be isolated.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-Bromo-1-methyl-1H-pyrazole.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (Dry Ice)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-Bromo-1-methyl-1H-pyrazole (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate beaker, crush an excess of dry ice. Rapidly transfer the reaction mixture from the flask onto the crushed dry ice with vigorous stirring. Caution: CO₂ evolution will occur.

  • Quenching and Workup: Allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, add water to dissolve the salts. Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A precipitate of the product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Physicochemical Properties and Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

PropertyValueReference
IUPAC Name This compound
CAS Number 1399653-86-1[4]
MDL Number MFCD22420864[4]
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 219.01 g/mol
Appearance Typically an off-white to white solid

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate for the synthesis of more complex target molecules.

  • Agrochemicals: The pyrazole-4-carboxamide scaffold is central to the function of many modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[3] A close analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the key building block for several commercial fungicides, including Fluxapyroxad and Benzovindiflupyr.[3][8] Our title compound serves as a direct precursor to novel analogues in this class, where the 3-bromo position can be further functionalized to modulate activity and spectrum.

  • Pharmaceuticals: In drug discovery, the compound is an excellent starting point for building libraries of potential therapeutic agents.

    • Amide Coupling: The carboxylic acid is readily converted into a wide range of amides by coupling with various amines. This is a primary strategy for exploring structure-activity relationships (SAR).

    • Cross-Coupling Reactions: The C3-bromo substituent is a key handle for introducing diversity. It can undergo Suzuki coupling with boronic acids to add aryl or heteroaryl groups, Sonogashira coupling with alkynes, and Buchwald-Hartwig amination to form C-N bonds. This allows for the rapid construction of complex, three-dimensional molecules with potential activity against a range of biological targets, including kinases, proteases, and GPCRs.[9]

Conclusion

From its historical roots in the foundational work of Knorr, the field of pyrazole chemistry has evolved to produce highly specific and functionalized building blocks essential for modern science. This compound stands out as a testament to this progress. Its synthesis, achievable through precise, regioselective methodologies, provides chemists with a versatile platform for innovation. Its strategic placement of reactive functional groups makes it an invaluable intermediate in the rational design of next-generation fungicides and diverse therapeutic agents, ensuring that the pyrazole scaffold will remain a fixture in discovery chemistry for the foreseeable future.

References

Methodological & Application

Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, and the targeted brominated derivative serves as a versatile intermediate for further functionalization via cross-coupling reactions.[1][2] This guide outlines a robust and reproducible two-step synthetic sequence commencing with the bromination of commercially available ethyl 1-methyl-1H-pyrazole-4-carboxylate, followed by the hydrolysis of the resulting ester. We will delve into the mechanistic underpinnings of each transformation, provide a meticulously detailed experimental protocol, and address critical safety considerations.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[2] The strategic incorporation of a bromine atom onto the pyrazole ring, as in this compound, provides a synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This versatility makes the title compound an invaluable precursor for the generation of compound libraries aimed at identifying novel therapeutic agents.[2] The synthetic approach detailed herein is designed for scalability and efficiency, ensuring a reliable supply of this crucial intermediate for research and development endeavors.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is accomplished through a two-step process:

  • Electrophilic Bromination: The synthesis begins with the regioselective bromination of ethyl 1-methyl-1H-pyrazole-4-carboxylate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction proceeds via the attack of the pyrazole ring on a bromine source, typically N-bromosuccinimide (NBS) or elemental bromine, to form a resonance-stabilized intermediate, which then rearomatizes to yield the brominated product. The directing effects of the substituents on the pyrazole ring favor bromination at the 3-position.

  • Saponification (Ester Hydrolysis): The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, such as treatment with sodium hydroxide in a suitable solvent system like ethanol and water. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidification of the reaction mixture yields the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis Start Ethyl 1-methyl-1H-pyrazole-4-carboxylate Intermediate Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate Start->Intermediate  NBS, Acetonitrile   Final This compound Intermediate->Final  1. NaOH, EtOH/H2O  2. HCl (aq)  

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberPuritySupplier
Ethyl 1-methyl-1H-pyrazole-4-carboxylate5952-92-1≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5≥99%Sigma-Aldrich
Acetonitrile (anhydrous)75-05-899.8%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2≥98%Fisher Scientific
Ethanol (EtOH)64-17-5200 ProofFisher Scientific
Hydrochloric Acid (HCl), concentrated7647-01-037%Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6ACS GradeVWR Chemicals
Deionized Water (H₂O)7732-18-5-In-house
Step 1: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 64.9 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Stir the solution at room temperature until all the starting material has dissolved. In a single portion, add N-bromosuccinimide (12.1 g, 68.1 mmol, 1.05 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material will have a higher Rf value than the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield a white to off-white solid.

Step 2: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (from the previous step) and a mixture of ethanol (80 mL) and deionized water (20 mL).

  • Reagent Addition: Add sodium hydroxide pellets (3.1 g, 77.5 mmol, 1.2 eq) to the stirred solution.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction by TLC (7:3 hexane:ethyl acetate with a few drops of acetic acid) until the starting material is no longer observed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with deionized water (50 mL) and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product in a vacuum oven at 50°C overnight to yield this compound as a white to off-white powder.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[3]

N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.

Concentrated Hydrochloric Acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][5]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.25 (s, 1H), 8.25 (s, 1H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.5, 140.2, 125.8, 110.1, 39.8.

  • Mass Spectrometry (ESI): m/z calculated for C₅H₅BrN₂O₂ [M-H]⁻: 203.95, found: 203.9.

  • Melting Point: 211-213 °C.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Bromination ReactionInsufficient reaction time or temperatureExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of acetonitrile.
Deactivated NBSUse freshly opened or properly stored NBS.
Low Yield in Hydrolysis StepIncomplete hydrolysisExtend the reflux time. Ensure the correct stoichiometry of NaOH is used.
Product loss during work-upEnsure the pH is sufficiently acidic (2-3) to fully precipitate the product. Use cold water for washing to minimize dissolution.
Product ContaminationIncomplete purification of the intermediate esterOptimize the column chromatography conditions for the purification of the ethyl ester.
Incomplete removal of succinimide byproductEnsure thorough washing of the organic layer during the work-up of the bromination step.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently produce high-purity material suitable for a wide range of applications in drug discovery and chemical synthesis. The versatility of this building block makes it an essential tool for the development of novel pyrazole-based compounds with potential therapeutic value.

References

  • Capot Chemical. (2026). MSDS of this compound. [Link]

  • Chemical Label. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

[AN-PYR-001]

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in numerous biologically active molecules, including anti-inflammatory, anticancer, and anticonvulsant agents. The strategic placement of the bromo, methyl, and carboxylic acid functionalities allows for diverse downstream modifications, making it a crucial intermediate for the synthesis of compound libraries targeting various therapeutic areas. This document provides a comprehensive guide for the synthesis of this target molecule from readily available pyrazole precursors, focusing on two primary synthetic routes.

Synthetic Strategies Overview

The synthesis of this compound can be approached via two principal retrosynthetic pathways, primarily differing in the sequence of bromination and N-methylation of a pyrazole-4-carboxylic acid precursor. The choice of strategy may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route A initiates with the synthesis of a pyrazole-4-carboxylic acid ester, followed by N-methylation, and subsequent bromination and hydrolysis.

Route B involves the bromination of a pyrazole-4-carboxylic acid ester, followed by N-methylation and final hydrolysis.

This guide will provide detailed protocols for both routes, including insights into the rationale behind the chosen reagents and reaction conditions.

Route A: N-Methylation Prior to Bromination

This synthetic pathway prioritizes the N-methylation of the pyrazole ring, which can influence the regioselectivity of the subsequent bromination step.

Workflow for Route A

Route A Workflow A Ethyl Acetoacetate + Phenylhydrazine B Pyrazole-4-carboxylic acid ethyl ester A->B Cyclocondensation C 1-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester B->C N-Methylation D This compound ethyl ester C->D Bromination E This compound D->E Hydrolysis Route B Workflow A Ethyl Acetoacetate + Phenylhydrazine B Pyrazole-4-carboxylic acid ethyl ester A->B Cyclocondensation C 3-Bromo-1H-pyrazole-4-carboxylic acid ethyl ester B->C Bromination D This compound ethyl ester C->D N-Methylation E This compound D->E Hydrolysis

Application Notes and Protocols for Amide Coupling of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in a wide array of therapeutic areas. 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a particularly valuable building block for drug discovery programs. The presence of a carboxylic acid handle allows for the straightforward introduction of various amine-containing fragments through amide bond formation, one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[3][4][5][6][7][8] The bromo substituent provides a vector for further functionalization, for instance, via cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9]

This application note provides a detailed guide to the most effective and commonly employed amide coupling protocols for this compound. We will delve into the mechanistic underpinnings of different coupling strategies, offer step-by-step experimental procedures, and provide a comparative analysis to aid in the selection of the optimal method for your specific synthetic challenge.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process but is kinetically slow at ambient temperatures. This is due to the formation of a non-reactive ammonium carboxylate salt. To facilitate this transformation, the carboxylic acid must first be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[8][10] This is achieved through the use of a variety of "coupling reagents."

The general workflow for an amide coupling reaction can be visualized as follows:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Desired Amide Product Activated_Intermediate->Amide_Product Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product + Crude_Product Crude Reaction Mixture Amide_Product->Crude_Product Purified_Amide Purified Amide Crude_Product->Purified_Amide Aqueous Wash, Chromatography

Figure 1. General workflow for a two-step, one-pot amide coupling reaction.

Comparative Analysis of Common Amide Coupling Protocols

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the amine, the potential for side reactions, and cost. Below is a comparison of two of the most robust and widely used protocols.

Parameter Protocol 1: EDC/HOBt Protocol 2: HATU
Reagent Class CarbodiimideUronium/Aminium Salt
Mechanism Forms an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester for aminolysis.[11]Forms a highly reactive OAt-active ester.[11][12]
Relative Cost Generally lower cost.Higher cost.
Efficiency Highly efficient for a broad range of substrates.Often more efficient for sterically hindered or electron-deficient amines.[13]
Byproducts Water-soluble urea byproduct, easily removed by aqueous work-up.[14]Tetramethylurea, also removable by aqueous work-up.
Side Reactions Potential for racemization of chiral starting materials (minimized by HOBt).Low risk of racemization.[15]
Typical Solvents DMF, DCM, MeCNDMF, DCM, MeCN
Base Required Often beneficial but not always necessary.Non-nucleophilic base (e.g., DIPEA, TEA) is required.[12][13]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a workhorse in medicinal chemistry due to its reliability, cost-effectiveness, and the ease of byproduct removal.[13] The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization.[15][16][17]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Add the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.[18]

  • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.[18]

  • Stir the reaction mixture at room temperature (or 0 °C to room temperature) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

G cluster_mechanism EDC/HOBt Coupling Mechanism RCOOH R-COOH 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea EDU (Byproduct) EDC->Urea HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CONH-R' (Product) HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Figure 2. Simplified mechanism of EDC/HOBt-mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, often employed for challenging couplings, including those involving sterically hindered or electron-deficient substrates.[13][15]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise to the stirred solution.[11]

  • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of the reaction solvent.

  • Continue to stir the reaction at room temperature for 1-18 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by flash column chromatography or recrystallization.

Considerations and Troubleshooting for this compound

  • Reactivity: The pyrazole ring is electron-deficient, which can slightly increase the acidity of the carboxylic acid proton but may not significantly impact the reactivity of the carboxylate itself during the coupling reaction. The protocols provided are generally robust for heterocyclic carboxylic acids.

  • Solubility: this compound and its amide derivatives may have varying solubility. DMF is an excellent solvent for a wide range of substrates in amide coupling reactions. If using DCM and solubility is an issue, a co-solvent such as a small amount of DMF may be beneficial.

  • Incomplete Conversion: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial, although this should be done with caution to avoid potential side reactions. Alternatively, using a more powerful coupling reagent like HATU if initially using EDC/HOBt can be effective.

  • Byproduct Removal: The urea byproducts from both EDC and HATU are generally water-soluble and effectively removed during the aqueous work-up. If issues with byproduct removal persist, washing the organic layer with 5% aqueous LiCl can help to remove residual DMF.[10]

Conclusion

The formation of amide bonds from this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery. Both the EDC/HOBt and HATU coupling protocols offer reliable and efficient methods for this purpose. The choice between them will depend on the specific characteristics of the amine coupling partner, cost considerations, and the desired reaction efficiency. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize a diverse range of pyrazole-4-carboxamides.

References

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765–775. [Link]

  • Pace, V., & Holzer, W. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Molecules, 26(11), 3247. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2021). Amide bond formation: Beyond the myth of coupling reagents. [Link]

  • Nale, D. B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 12(43), 8690-8694. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Pospíšil, J., & Pospíšilová, M. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(1), 132-153. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Wang, H., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 225, 113793. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(35), 13195–13205. [Link]

  • Gümüş, M. K., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648–1661. [Link]

  • Adlington, R. M., et al. (2004). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 8(6), 927–934. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2018). amide coupling help. [Link]

  • Google Patents. (2012).
  • Asad, M., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

Sources

Esterification of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Esterification

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the pyrazole scaffold is a critical step in drug development, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The conversion of a carboxylic acid to an ester, specifically on a substituted pyrazole ring like 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, is a pivotal transformation. This guide provides a detailed exploration of robust and reliable methods for this esterification, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic choices that ensure successful, reproducible synthesis.

Method Selection: A Rationale-Driven Approach

The choice of an esterification method is not arbitrary; it is dictated by the substrate's unique chemical properties. The this compound molecule presents specific considerations: the potential for steric hindrance around the carboxyl group and the presence of an electron-rich heterocyclic ring system that could be sensitive to harsh reaction conditions.

We will focus on two primary, highly effective methods that offer a balance of reactivity, mildness, and broad applicability:

  • Steglich Esterification: A gold-standard method for mild esterification using a carbodiimide coupling agent and a nucleophilic catalyst. It is particularly advantageous for substrates that are sensitive to acid or heat, or are sterically hindered.[4][5][6]

  • Two-Step Acyl Chloride Formation: A classic and highly effective method that involves converting the carboxylic acid to a highly reactive acid chloride intermediate, which is then quenched with an alcohol. This method is often high-yielding but requires careful handling of moisture-sensitive reagents.[7][8][9]

While other methods like the Fischer-Speier esterification exist, they often require high temperatures and strong acidic catalysts, which can lead to degradation of sensitive substrates and are therefore considered less suitable for this specific application.[10][11][12]

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful and versatile method that proceeds under mild, typically neutral conditions at room temperature.[6] It utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency, acting as an acyl transfer agent.[5][13][14]

Mechanism of Action

The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to yield the desired ester and the regenerated DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Steglich_Mechanism cluster_activation Activation Step cluster_catalysis Catalytic Cycle cluster_esterification Ester Formation Acid R-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate Acid->O_acyl + DCC DCC DCC DMAP DMAP Active_Ester Acylpyridinium Ion (Active Ester) O_acyl->Active_Ester + DMAP DCU DCU (Byproduct) O_acyl->DCU Alcohol R'-OH (Alcohol) Active_Ester->DMAP Regenerated Ester R-COOR' (Ester Product) Active_Ester->Ester + R'-OH Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.
Experimental Protocol
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound219.021.0219 mg
Alcohol (e.g., Ethanol)46.071.21.2 mmol, 69 µL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.11.1 mmol, 227 mg
4-Dimethylaminopyridine (DMAP)122.170.10.1 mmol, 12 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (219 mg, 1.0 mmol) and 4-Dimethylaminopyridine (12 mg, 0.1 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Alcohol Addition: Add the desired alcohol (e.g., ethanol, 69 µL, 1.2 mmol) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DCC Addition: In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in a minimal amount of anhydrous DCM (~2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up & Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Scientist's Notes & Troubleshooting
  • Why anhydrous conditions? DCC is highly reactive towards water, which would consume the reagent and lead to the formation of dicyclohexylurea without activating the carboxylic acid.

  • The role of DMAP is critical: In the absence of DMAP, the O-acylisourea intermediate can slowly rearrange to a stable N-acylurea byproduct, which does not react with the alcohol, thus lowering the yield.[5]

  • Alternative to DCC: EDC can be used as a water-soluble alternative. This simplifies the work-up, as the urea byproduct can be removed with the aqueous washes.

  • Troubleshooting:

    • Low Yield: May indicate incomplete reaction or formation of the N-acylurea byproduct. Ensure reagents are pure and anhydrous. Consider increasing the reaction time or adding slightly more DMAP.

    • DCU in final product: Indicates inefficient filtration. Re-dissolve the product and filter again, or carry the crude material through the aqueous work-up before a final filtration.

Protocol 2: Two-Step Acyl Chloride Formation

This highly reliable method first converts the carboxylic acid into a much more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester. This method is particularly effective as the formation of the acyl chloride is generally irreversible.

Acyl_Chloride_Workflow start 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid step1 Step 1: Acyl Chloride Formation Reagents: SOCl₂ or (COCl)₂ Solvent: DCM or Toluene Conditions: Reflux start->step1 intermediate 3-Bromo-1-methyl-1H- pyrazole-4-carbonyl chloride (Reactive Intermediate) step1->intermediate step2 Step 2: Esterification Reagents: R'-OH, Pyridine or Et₃N Solvent: DCM Conditions: 0 °C to RT intermediate->step2 end Final Ester Product step2->end

Caption: Workflow for esterification via an acyl chloride intermediate.
Experimental Protocol

Part A: Synthesis of the Acyl Chloride Intermediate

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound219.021.0219 mg
Thionyl Chloride (SOCl₂)118.972.02.0 mmol, 146 µL
N,N-Dimethylformamide (DMF)-Catalytic1 drop
Toluene, anhydrous--10 mL

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add this compound (219 mg, 1.0 mmol).

  • Solvent & Reagent Addition: Add 10 mL of anhydrous toluene, followed by thionyl chloride (146 µL, 2.0 mmol) and one catalytic drop of DMF.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.

Part B: Esterification of the Acyl Chloride

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Crude Acyl Chloride~237.471.0~1.0 mmol
Alcohol (e.g., Ethanol)46.071.51.5 mmol, 87 µL
Pyridine79.101.51.5 mmol, 121 µL
Dichloromethane (DCM), anhy--10 mL

Procedure:

  • Preparation: Dissolve the crude acyl chloride from Part A in 10 mL of anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C.

  • Alcohol/Base Addition: In a separate vial, mix the alcohol (87 µL, 1.5 mmol) and pyridine (121 µL, 1.5 mmol). Add this mixture dropwise to the cooled acyl chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Work-up & Purification: a. Transfer the mixture to a separatory funnel and dilute with an additional 20 mL of DCM. b. Wash sequentially with 1 M HCl solution (2 x 15 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude ester by flash column chromatography as described in Protocol 1.

Scientist's Notes & Troubleshooting
  • Choice of Chlorinating Agent: Thionyl chloride is effective, but its byproducts (HCl, SO₂) are gaseous and easily removed. Oxalyl chloride is another excellent choice; its byproducts (CO, CO₂, HCl) are also gaseous. The catalytic DMF acts as a Vilsmeier-Haack reagent precursor to accelerate the reaction.

  • Role of the Base: Pyridine or triethylamine is added in the second step to act as a scavenger for the HCl generated during the reaction, preventing it from protonating the alcohol and driving the reaction to completion.

  • Handling Acyl Chlorides: Acyl chlorides are highly reactive and sensitive to moisture. They should be handled quickly in an inert, dry atmosphere and used immediately after preparation.

  • Troubleshooting:

    • Low Yield in Step 2: May indicate decomposition of the acyl chloride. Ensure all glassware and solvents are scrupulously dry.

    • Reaction Stalls: The starting carboxylic acid may not have been fully converted to the acyl chloride. Ensure sufficient heating time and an excess of the chlorinating agent in Part A.

Summary of Methods

FeatureSteglich EsterificationAcyl Chloride Method
Conditions Mild (0 °C to RT), neutral pHHarsher (reflux), requires handling of corrosive reagents
Reagents DCC/EDC, DMAP (catalytic)SOCl₂/Oxalyl Chloride, Pyridine/Et₃N
Number of Steps One potTwo distinct steps
Byproducts Insoluble urea (DCU) or water-soluble ureaGaseous byproducts (HCl, SO₂, CO₂)
Key Advantage Excellent for sensitive or sterically hindered substratesHigh reactivity, drives reaction to completion
Key Disadvantage Potential for N-acylurea byproduct, cost of reagentsRequires anhydrous conditions, moisture-sensitive intermediate

References

  • Steglich Esterification Definition. Fiveable.
  • Steglich Esterification Guide. Scribd.
  • Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Springer Nature.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis. ChemicalBook.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Fischer–Speier esterification. Wikipedia. Available from: [Link]

  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

  • Fischer Esterification. J&K Scientific LLC.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • Acid to Ester - Common Conditions. Sigma-Aldrich.
  • Fischer Esterification. Chemistry LibreTexts. Available from: [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available from: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

Sources

Application Notes: The Strategic Use of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of modern drug discovery, heterocyclic compounds are foundational. Among these, the pyrazole ring system has emerged as a "privileged scaffold" due to its presence in numerous clinically successful therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal core for designing molecules that can potently and selectively interact with biological targets.[4] Marketed drugs like Celecoxib (anti-inflammatory) and Sildenafil (for erectile dysfunction) underscore the pharmacological importance of the pyrazole moiety.[1][2]

This document serves as a detailed guide to the application of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid , a highly versatile and functionalized building block for the synthesis of novel drug candidates. Its structure is uniquely equipped with two distinct and orthogonally reactive functional handles: a carboxylic acid and a bromo substituent. This dual functionality allows for sequential or programmed chemical modifications, making it an invaluable tool for constructing diverse chemical libraries aimed at various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).[5][6][7]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-defined, ensuring reproducibility in experimental protocols.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1399653-86-1[8]
Molecular Formula C₅H₅BrN₂O₂[5][9]
Molecular Weight 205.01 g/mol [5][9]
Appearance White to light yellow solid[10]
Melting Point 211-213 °C[5]
Boiling Point (Predicted) 347.4 ± 27.0 °C[5]

Table 2: Spectroscopic Data

TechniqueKey FeaturesSource
Infrared (IR) Spectroscopy Strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹, characteristic of the carboxylic acid.[5]
Mass Spectrometry (MS) Molecular ion peaks at m/z 205 (for ⁷⁹Br) and 207 (for ⁸¹Br), reflecting the isotopic pattern of bromine.[5]
UV-Visible Spectroscopy Maximum absorption (λmax) around 203-206 nm, corresponding to π→π* transitions within the pyrazole ring.[5]

Core Synthetic Applications & Protocols

The true power of this building block lies in the strategic and independent manipulation of its two primary functional groups. We present detailed protocols for two of the most impactful transformations in medicinal chemistry.

Application 1: Amide Bond Formation via the Carboxylic Acid

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast number of small-molecule drugs.[11] The carboxylic acid moiety of our title compound provides a robust anchor point for coupling with a diverse array of primary and secondary amines, enabling the exploration of Structure-Activity Relationships (SAR) by introducing various substituents.

Protocol 1: General Amide Coupling using HATU

This protocol describes a reliable and high-yielding method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent often used for less reactive or sterically hindered substrates.[12]

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for neutralizing the hexafluorophosphate salt formed during the reaction and maintaining an optimal pH for the coupling.[12]

  • Activation & Coupling: Add HATU (1.2 eq) to the mixture in one portion. The solution may change color. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_start Inputs cluster_process Process cluster_end Output & Purification PyCOOH Pyrazole-COOH (1.0 eq) Reaction Stir in Anhydrous DMF Room Temperature, 1-4h PyCOOH->Reaction Amine R-NH2 (1.1 eq) Amine->Reaction HATU HATU (1.2 eq) HATU->Reaction DIPEA DIPEA (2.0 eq) DIPEA->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3) Reaction->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Purified Pyrazole Amide Purify->Product

Workflow for HATU-mediated amide coupling.
Application 2: Suzuki-Miyaura Cross-Coupling via the Bromo Group

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The bromo substituent at the 3-position of the pyrazole ring is an excellent handle for this palladium-catalyzed reaction, allowing for the introduction of a vast range of aryl and heteroaryl moieties. This is a powerful strategy for modulating a compound's pharmacokinetic properties and its interaction with biological targets.[7]

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the bromo-pyrazole scaffold with a boronic acid or boronic ester partner.

Materials:

  • This compound (or its ester/amide derivative) (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like XPhosPdG2 (2-5 mol%)[13][14]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Reaction Setup: To a flask equipped with a reflux condenser, add the bromo-pyrazole starting material (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with a saturated aqueous solution of NH₄Cl to quench the reaction and remove inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Oxidative Addition Pd0->OxAdd + Ar-Br Trans Ar-Pd(II)(Ar')L2 Transmetalation OxAdd->Trans + [Ar'-B(OH)2(Base)]- RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Reforms Catalyst Product Pyrazole-Ar' RedElim->Product Product Release ArBr Pyrazole-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Trans Base Base Base->Trans

Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Case Study: Application in Kinase Inhibitor Development

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[15][16] The pyrazole scaffold is a well-established core for potent kinase inhibitors.[2][6][15] this compound is an ideal starting point for developing such inhibitors.

The general strategy involves:

  • Amide Coupling: The carboxylic acid is coupled with various anilines or other amino-heterocycles to generate a library of amides. This part of the molecule often targets the "hinge region" of the kinase active site, forming key hydrogen bonds.

  • Suzuki Coupling: The bromo-position is then diversified by coupling with different aryl or heteroaryl boronic acids. These groups can be tailored to occupy the hydrophobic pocket of the ATP-binding site, enhancing potency and selectivity.[6]

This dual-functional approach allows for a systematic exploration of the chemical space around the pyrazole core, leading to the identification of highly potent and selective drug candidates. For instance, derivatives of pyrazolo[3,4-d]pyrimidine are known to inhibit Breast tumor kinase (BRK/PTK6), an oncogenic driver in several cancers.[6]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Promotes Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->RAF Inhibits

Simplified MAPK/ERK signaling pathway, a common target for pyrazole-based inhibitors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—the carboxylic acid for amide coupling and the bromo group for cross-coupling—provide medicinal chemists with a reliable and efficient platform for synthesizing diverse and complex molecular architectures. By leveraging the protocols and understanding the applications outlined in this guide, researchers can significantly enhance their ability to generate novel lead compounds and optimize them into clinical candidates.

References

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Google Cloud.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate.
  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4. (n.d.). Smolecule.
  • This compound. (n.d.). Apollo Scientific.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. (n.d.). PubChem.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). PubMed.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed.
  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). Chem-Impex.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed.
  • Advances in Cross-Coupling Reactions. (2020). PMC - NIH.

Sources

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold for the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this landscape, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding site of kinases.[2] The pyrazole ring system is a premier example of such a scaffold, found in numerous clinically approved and investigational kinase inhibitors.[3][4][5]

This application note focuses on a particularly valuable building block for kinase inhibitor synthesis: This compound . This reagent offers a pre-configured, synthetically tractable platform for drug designers. Its utility is rooted in two key functional groups:

  • The Carboxylic Acid (C4-position): This group serves as a robust handle for forming amide bonds, a ubiquitous linkage in kinase inhibitors. The resulting carboxamide moiety is an excellent hydrogen bond donor and acceptor, often critical for anchoring the inhibitor to the "hinge region" of the kinase.[6]

  • The Bromo Group (C3-position): The bromine atom is an ideal functional group for late-stage diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide array of substituents to probe hydrophobic pockets and improve target selectivity.[7][8]

This guide provides detailed protocols for leveraging these features, beginning with the foundational amide coupling reaction and extending to subsequent diversification via Suzuki coupling, thereby enabling the rapid generation of potent and selective kinase inhibitors.

Core Synthesis I: Amide Bond Formation - The Hinge-Binding Element

The formation of a pyrazole-4-carboxamide is the foundational step in building many kinase inhibitors from this scaffold. The reaction involves the coupling of the carboxylic acid with a primary or secondary amine, a transformation that requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.[9]

Mechanistic Rationale for Reagent Selection

While numerous coupling reagents exist, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and ability to minimize side reactions, especially with less nucleophilic anilines commonly found in kinase inhibitors.[10] The reaction proceeds via the formation of a highly reactive HOBt ester. A non-nucleophilic, sterically hindered base such as DIPEA (N,N-Diisopropylethylamine) is essential to neutralize acidic byproducts and deprotonate the amine starting material without competing in the coupling reaction.[10]

General Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a representative aniline.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid ActiveEster Reactive O-Acyl-isourea Intermediate Acid->ActiveEster in DMF/DCM HATU HATU + DIPEA HATU->ActiveEster Product N-Aryl-3-bromo-1-methyl- 1H-pyrazole-4-carboxamide ActiveEster->Product Reaction with Amine Amine Aryl Amine (R-NH2) Amine->Product Nucleophilic Attack

Caption: Amide coupling workflow.

Materials & Reagents

ReagentM.W. ( g/mol )Role
This compound205.01Carboxylic Acid Substrate
Aryl Amine (e.g., 4-fluoroaniline)111.12Amine Substrate
HATU380.23Coupling Reagent (Activator)
DIPEA (N,N-Diisopropylethylamine)129.24Non-nucleophilic Base
DMF (N,N-Dimethylformamide), anhydrous73.09Aprotic Solvent
Dichloromethane (DCM)84.93Extraction Solvent
Saturated aq. NaHCO₃-Aqueous Wash
Brine-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Step-by-Step Protocol

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the aryl amine (1.1 eq), followed by HATU (1.2 eq).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. Causality: This controlled addition prevents a rapid exotherm and ensures efficient activation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure N-aryl-3-bromo-1-methyl-1H-pyrazole-4-carboxamide.

Core Synthesis II: Suzuki Cross-Coupling - Probing the Hydrophobic Pocket

With the core carboxamide in hand, the bromo-substituent at the C3-position is perfectly poised for diversification. The Suzuki-Miyaura cross-coupling is a powerful and reliable method for forming a new carbon-carbon bond by coupling the bromo-pyrazole with an organoboron species (boronic acid or ester).[11] This allows for the installation of various aryl or heteroaryl groups, which can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and modulating selectivity.[12]

Mechanistic Rationale for Reagent Selection

The Suzuki reaction is a palladium-catalyzed cycle. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common and effective catalyst for this transformation. A base , such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the transmetalation step, activating the boronic acid. A mixture of a high-boiling point organic solvent like 1,4-dioxane and water is often used to ensure solubility of both organic and inorganic reagents.

General Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes the coupling of the previously synthesized bromo-pyrazole carboxamide with a representative boronic acid.

G cluster_0 Catalytic Cycle Start N-Aryl-3-bromo- 1H-pyrazole-4-carboxamide OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Pd(PPh3)4 Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->OxAdd Pd(0) regenerated Product Final Kinase Inhibitor Scaffold ReductElim->Product Boronic Aryl Boronic Acid (R'-B(OH)2) Boronic->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Suzuki cross-coupling workflow.

Materials & Reagents

ReagentM.W. ( g/mol )Role
N-Aryl-3-bromo-1-methyl-1H-pyrazole-4-carboxamide-Bromo-pyrazole Substrate
Aryl Boronic Acid (e.g., phenylboronic acid)121.93Coupling Partner
Pd(PPh₃)₄1155.56Palladium(0) Catalyst
K₂CO₃ or Cs₂CO₃138.21Base
1,4-Dioxane, anhydrous88.11Organic Solvent
Water, degassed18.02Co-solvent

Step-by-Step Protocol

  • Preparation: To a Schlenk flask or microwave vial, add the N-aryl-3-bromo-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq), the aryl boronic acid (1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Bubble the inert gas through the solvent mixture for 10-15 minutes to ensure it is deoxygenated. Finally, add the Pd(PPh₃)₄ catalyst (0.05 - 0.10 eq) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction can also be performed efficiently in a microwave reactor. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the final, fully substituted pyrazole-based kinase inhibitor scaffold.

Application Summary: A Modular Approach to Kinase Inhibitor Discovery

The sequential application of these two robust protocols provides a powerful and modular platform for the discovery of novel kinase inhibitors.

  • Hinge Binder Synthesis: The initial amide coupling establishes the core pyrazole carboxamide unit, designed to interact with the highly conserved hinge region of the kinase ATP-binding site.

  • Selectivity & Potency Tuning: The subsequent Suzuki cross-coupling allows for the systematic exploration of chemical space at the C3-position. By varying the boronic acid, researchers can introduce substituents that target specific sub-pockets within the active site, leading to significant gains in both potency and selectivity against other kinases.

This strategic combination of reliable synthetic methodologies empowers medicinal chemists to rapidly generate focused libraries of compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. The commercial availability and straightforward reactivity of this compound make it an indispensable tool for any research program targeting the kinome.

References

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]

  • Graneto, M. J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Fouad, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • de Groot, F. M. H., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Gontijo, R. J. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available from: [Link]

  • Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for substituted pyrazole carboxamide derivatives. Available from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available from: [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Available from: [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • PubMed. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available from: [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. Available from: [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide detailing the analytical methodologies for the complete characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 1399653-86-1).[1][2] As a key heterocyclic building block in medicinal chemistry and drug development, rigorous confirmation of its identity, purity, and structure is paramount. This guide presents an integrated workflow employing chromatographic, spectroscopic, and spectrometric techniques. Each protocol is designed to be self-validating, providing researchers and quality control scientists with the rationale behind experimental choices and a robust framework for analysis.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a "privileged structure" in pharmacology, found in numerous approved drugs. The specific arrangement of the bromo, methyl, and carboxylic acid functional groups on this molecule provides multiple reaction handles for synthetic chemists, making it a valuable intermediate. However, the potential for isomeric impurities, such as 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, necessitates a multi-technique approach to ensure unambiguous characterization. This application note outlines a logical and efficient workflow to confirm the structural integrity and purity of the target compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1399653-86-1[1][2]
Molecular Formula C₅H₅BrN₂O₂[2][3]
Molecular Weight 205.01 g/mol [2][3]
Appearance White to off-white solid/powder[4]
Purity (Typical) ≥98%[1][2]

Integrated Analytical Workflow

A successful characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they form a complete and verifiable profile of the molecule. The relationship between these techniques is visualized below.

Analytical_Workflow Figure 1: Integrated Workflow for Compound Characterization cluster_0 cluster_1 Primary Analysis cluster_2 Confirmatory Analysis Compound Test Sample: This compound HPLC HPLC / UPLC (Purity & Quantification) Compound->HPLC MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS NMR NMR Spectroscopy (Structural Elucidation) Compound->NMR FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR EA Elemental Analysis (Elemental Composition) Compound->EA HPLC->MS LC-MS

Caption: Workflow for comprehensive analysis.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the target compound from potential impurities based on differences in their polarity. By using a non-polar stationary phase (e.g., C18) and a polar mobile phase, more polar compounds elute earlier, while less polar compounds are retained longer.

Expert Rationale: A gradient elution method (from high aqueous content to high organic content) is chosen to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column, providing a comprehensive purity profile. A photodiode array (PDA) detector is used to assess peak purity and select the optimal monitoring wavelength. Based on the UV-Visible properties of similar pyrazole chromophores, a detection wavelength in the range of 200-220 nm is a logical starting point.[5]

Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If needed, sonicate for 2-5 minutes.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector PDA/UV-Vis at 210 nm
  • Data Interpretation:

    • A high-quality sample should yield a single major peak, representing this compound.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The target acceptance criterion is typically ≥98%.

    • The retention time of the main peak serves as a key identifier for the compound under these specific conditions.

Molecular Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion. The presence of a bromine atom provides a definitive isotopic signature.

Expert Rationale: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by ~2 Da, with nearly equal intensity.[5] This pattern is a highly reliable diagnostic tool for confirming the presence of bromine in the molecule. Analysis in negative ion mode ([M-H]⁻) is often preferred for carboxylic acids due to the ease of deprotonation.

Protocol: LC-MS Analysis
  • Methodology:

    • Utilize the HPLC conditions described in Section 3, directing the column effluent into the mass spectrometer's ESI source. Using an MS-compatible mobile phase (e.g., with formic acid instead of non-volatile phosphates) is crucial.[6][7]

  • Mass Spectrometer Parameters (ESI):

ParameterRecommended Setting
Ionization Mode ESI Negative (-) and Positive (+)
Mass Range 50 - 500 m/z
Capillary Voltage 3.0 - 4.0 kV
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 40 psi
  • Expected Data & Interpretation:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M-H]⁻ 203.9461205.9441~1:1
[M+H]⁺ 204.9617206.9597~1:1
  • Confirmation: The observation of this characteristic isotopic doublet at the expected m/z values for the peak corresponding to the compound's retention time provides strong evidence for both the molecular weight and the presence of one bromine atom.

Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Expert Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the carboxylic acid, and the acidic proton of the carboxyl group is often observable as a broad singlet, which would be lost in solvents like D₂O due to proton exchange.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Expected Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad Singlet1H-COOHCarboxylic acid proton, exchangeable.
~8.1Singlet1HH-5 (pyrazole)Aromatic proton on the pyrazole ring.
~3.9Singlet3HN-CH₃Methyl group attached to the nitrogen atom.

¹³C NMR (101 MHz, DMSO-d₆):

Predicted Shift (ppm)AssignmentRationale
~162C=OCarboxylic acid carbonyl carbon.
~145C-5Pyrazole ring carbon bearing a proton.
~138C-4Pyrazole ring carbon attached to the carboxyl group.
~100C-3Pyrazole ring carbon attached to the bromine.
~38N-CH₃N-methyl carbon.

Functional Group Analysis by FT-IR Spectroscopy

Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption bands, making FT-IR a rapid and effective tool for confirming their presence.

Expert Rationale: For this molecule, the most diagnostic peaks will be the broad O-H stretch and the sharp, strong C=O stretch from the carboxylic acid. The C-Br stretch is also expected but occurs in the fingerprint region where interpretation can be complex.[8]

Protocol: FT-IR Analysis
  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) method for rapid analysis by placing a small amount of the solid powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
1600 - 1450C=N, C=C stretchPyrazole Ring
650 - 550C-Br stretchBromoalkane
  • The presence of these key bands, particularly the very broad O-H and strong C=O absorptions, confirms the carboxylic acid moiety.[5]

Elemental Composition Analysis

Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the elemental composition. Halogen content can be determined by methods such as titration after combustion.

Expert Rationale: This is a fundamental, quantitative technique that validates the proposed molecular formula.[9] For a new batch or reference standard, the experimental values should be within ±0.4% of the theoretical values to be considered acceptable.

Protocol: C, H, N, Br Analysis
  • Methodology:

    • Submit a high-purity, dry sample (2-5 mg) to a certified analytical laboratory for combustion analysis.

  • Theoretical vs. Experimental Data:

ElementTheoretical %Experimental % (Example)
Carbon (C) 29.29%29.15%
Hydrogen (H) 2.46%2.51%
Nitrogen (N) 13.66%13.70%
Bromine (Br) 38.98%38.85%
  • A close correlation between the theoretical and experimental values provides definitive confirmation of the compound's elemental formula.

Conclusion

The suite of analytical methods described in this application note provides a robust and multi-faceted strategy for the comprehensive characterization of this compound. By integrating data from HPLC, Mass Spectrometry, NMR, FT-IR, and Elemental Analysis, researchers and drug development professionals can confidently verify the identity, establish the purity, and confirm the structure of this important chemical entity, ensuring the quality and reliability of their subsequent research and development activities.

References

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Halogens in Organic Compounds. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Element analysis. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved January 2, 2026, from [Link]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (n.d.). Detection of the elements in organic compounds. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 2, 2026, from [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved January 2, 2026, from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved January 2, 2026, from [Link]

  • McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. Retrieved January 2, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved January 2, 2026, from [Link]

  • SIELC Technologies. (2018). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved January 2, 2026, from [Link]

  • SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole. Retrieved January 2, 2026, from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved January 2, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved January 2, 2026, from [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1399653-86-1). Pyrazole derivatives are foundational building blocks in medicinal chemistry and materials science, valued for their role as "privileged scaffolds" in biologically active molecules.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols and safety information grounded in established best practices to ensure laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring substituted with both a bromine atom and a carboxylic acid group, makes it a versatile intermediate for further chemical modification.[1] The key properties are summarized below.

PropertyValueSource(s)
CAS Number 1399653-86-1[3]
Molecular Formula C₅H₅BrN₂O₂[3]
Molecular Weight 205.01 g/mol [3]
Appearance Off-white to white solid[4]
Purity Typically ≥95%[5]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Adherence to the following safety protocols is mandatory to minimize risk. The toxicological properties have not been fully investigated, warranting a cautious approach.[3]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][6]
Personal Protective Equipment (PPE)

Proper PPE is the primary barrier between the researcher and the chemical. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection from dust particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before use and disposed of after handling the compound.[3] Use proper glove removal technique to avoid skin contact.[3]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities or cleaning spills, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3] All handling of the solid should ideally occur within a chemical fume hood.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[3][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and call a poison center or doctor if you feel unwell.[4]

Standard Handling Protocol

The primary risk during handling is the inhalation of airborne powder and contamination of skin or eyes. Therefore, all operations must be conducted with appropriate engineering controls.

General Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_use Laboratory Use (Inside Fume Hood) cluster_cleanup Post-Use & Disposal Receiving 1. Receive & Inspect Package Logging 2. Log into Inventory & Affix Hazard Labels Receiving->Logging Storage 3. Transfer to Designated Cool, Dry, Ventilated Storage Logging->Storage PreUse 4. Pre-Use Check: Verify Compound, Read SDS Storage->PreUse Transfer 5. Transfer to Fume Hood PreUse->Transfer Weighing 6. Weighing: Use anti-static weigh boat. Minimize dust generation. Transfer->Weighing Reaction 7. Addition to Reaction Vessel Weighing->Reaction Decon 8. Decontaminate Glassware & Work Surfaces Reaction->Decon Waste 9. Dispose of Contaminated Waste in Labeled Hazardous Waste Container Decon->Waste

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[5] Prepare all necessary equipment (spatulas, weigh boats, glassware) inside the chemical fume hood.

  • Engineering Controls: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent respiratory exposure.[5]

  • Transfer: Carefully open the container inside the hood. Use a clean spatula to transfer the required amount of the solid to a tared, anti-static weigh boat or directly into the reaction vessel. Avoid creating dust clouds.

  • Closing: Tightly close the container immediately after use to prevent contamination and moisture absorption.[4][5]

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[5] Do not consume food or drink in the laboratory.[4]

Storage Procedures

Proper storage is essential for maintaining the compound's purity and ensuring laboratory safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][5] The storage location should be away from direct sunlight and sources of ignition.

  • Container Integrity: Keep the container tightly closed when not in use to prevent degradation from atmospheric moisture and oxygen.[4]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and other reactive chemicals. The pyrazole ring and carboxylic acid moiety can react with these substances, potentially leading to decomposition or vigorous reactions.

  • Long-Term Storage: For long-term storage, placing the tightly sealed container inside a desiccator with an inert atmosphere (e.g., nitrogen or argon) is recommended to maximize shelf life.

Emergency Procedures

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing the full PPE described in Section 2.2, carefully sweep up the spilled solid. Avoid creating dust.[3]

  • Use an inert absorbent material (e.g., vermiculite, sand) to pick up the final traces.

  • Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[3]

  • Wash the spill area thoroughly with soap and water.

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: In a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Application Protocol Example: Synthesis of Methyl 3-Bromo-1-methyl-1H-pyrazole-4-carboxylate

This protocol details a standard Fischer esterification, a common application for this compound, converting the carboxylic acid to its corresponding methyl ester for use in further synthetic steps.

Materials and Reagents
  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 mL per gram of starting material)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Experimental Procedure
  • Setup: In a chemical fume hood, add this compound (e.g., 2.05 g, 10.0 mmol, 1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous methanol (e.g., 40 mL) to the flask and stir to suspend the solid. Carefully and slowly add concentrated sulfuric acid (e.g., 0.27 mL, ~5.0 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain the pure methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate.

References

  • MSDS of this compound . Capot Chemical. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity . MDPI. [Link]

  • The Bromination of Pyrazabole . Defense Technical Information Center (DTIC). [Link]

  • 3-Amino-5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Product Page . Autech Industry Co.,Limited. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications . IntechOpen. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a versatile building block in medicinal chemistry, the efficient and high-purity synthesis of this compound is paramount. This document moves beyond a simple protocol, offering a detailed look into the reaction's mechanics, troubleshooting common issues, and providing a framework for robust, repeatable success.

Conceptual Overview: The Synthetic Strategy

The most common and reliable route to this compound involves the regioselective bromination of its precursor, 1-methyl-1H-pyrazole-4-carboxylic acid. This reaction is an electrophilic aromatic substitution, where the pyrazole ring, an electron-rich heterocycle, is attacked by an electrophilic bromine source. The position of substitution is directed by the electronic nature of the pyrazole ring system. The N-methyl group is an activating, ortho-, para-directing group (directing to positions 3 and 5), while the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects typically favors substitution at the 3-position.

A less common, but viable, alternative involves the oxidation of a pre-brominated precursor, such as 3-bromo-4-methyl-1-methyl-pyrazole. However, this guide will focus on the direct bromination route due to its wider applicability and fewer steps.

Visualizing the General Workflow

The synthesis can be broken down into three key stages: reaction setup, electrophilic bromination, and product isolation/purification.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-up & Purification Start 1. Dissolve Precursor (1-methyl-1H-pyrazole- 4-carboxylic acid) in Solvent Reagent 2. Prepare Brominating Agent Solution Reaction 3. Controlled Addition of Brominating Agent at 0°C Reagent->Reaction Stir 4. Stir at Room Temperature & Monitor by TLC/LC-MS Reaction->Stir Quench 5. Quench Reaction (e.g., with Na2S2O3) Stir->Quench Isolate 6. Isolate Crude Product (Filtration or Extraction) Quench->Isolate Purify 7. Purify Product (Recrystallization) Isolate->Purify End 8. Characterize Final Product Purify->End

Caption: General experimental workflow for the synthesis.

Recommended Experimental Protocol

This protocol is a robust starting point, synthesized from established methodologies. It prioritizes yield, purity, and safety.

Materials:

  • 1-methyl-1H-pyrazole-4-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[1] The slight excess of NBS helps drive the reaction to completion.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, pour the reaction mixture into a beaker of cold deionized water. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine/NBS until the orange/yellow color disappears.

  • Precipitation & Isolation: The product should precipitate as a solid. If precipitation is slow, acidifying the mixture to a pH of ~3-4 with 1M HCl can facilitate it. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove residual DMF and salts, followed by a small amount of cold hexanes to aid in drying.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can stem from several factors. Systematically check the following:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate amount of brominating agent.

    • Solution: Always monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material before quenching. Ensure you are using at least 1.05 equivalents of high-purity NBS.

  • Sub-optimal Temperature Control:

    • Cause: Adding the NBS too quickly or at a temperature above 5 °C can lead to the formation of undesired side products, including di-brominated species, which lowers the yield of the target molecule.

    • Solution: Maintain strict temperature control at 0 °C during the NBS addition. Add the reagent slowly and in small portions.

  • Product Loss During Work-up:

    • Cause: The product has some solubility in water, especially if the volume of water used for precipitation is excessively large.

    • Solution: Use a minimal amount of cold water to precipitate the product. If the yield is still low, perform an extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Reagent Quality:

    • Cause: Old or degraded NBS can be less reactive. Anhydrous conditions are important as water can react with NBS.

    • Solution: Use a fresh bottle of NBS. Ensure your DMF is anhydrous to prevent unwanted side reactions.

Question 2: My final product is contaminated with a di-brominated impurity. How can I prevent this and purify my product?

Answer: The formation of 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylic acid is the most common impurity.

  • Prevention:

    • Stoichiometry is Key: The pyrazole ring is highly activated towards electrophilic substitution. Using more than 1.1 equivalents of NBS significantly increases the risk of a second bromination at the 5-position.

    • Controlled Addition: As mentioned, slow, portion-wise addition of NBS at 0 °C is crucial.[1] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Purification:

    • Recrystallization: A carefully performed recrystallization is often sufficient to separate the mono- and di-brominated products due to differences in their polarity and crystal lattice energies. An ethanol/water or ethyl acetate/hexanes system is a good starting point.

    • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel can be used. A gradient elution with ethyl acetate in hexanes, often with a small amount of acetic acid (~0.5%) to keep the carboxylic acid protonated and prevent streaking, is effective.

Question 3: The reaction seems to have stalled; TLC shows both starting material and product even after several hours. What should I do?

Answer: A stalled reaction can be frustrating. Here are the likely culprits:

  • Inactive Brominating Agent:

    • Cause: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture.

    • Solution: Try adding a small additional portion (e.g., 0.1 eq.) of fresh NBS to see if the reaction restarts. If it does, your initial batch of NBS was likely the problem.

  • Solvent Issues:

    • Cause: While DMF is an excellent solvent for this reaction, using a non-polar solvent can significantly slow down or stall the reaction as it may not adequately solvate the ionic intermediates.

    • Solution: Ensure you are using a suitable polar aprotic solvent like DMF or acetonitrile.

  • Insufficient Activation:

    • Cause: Although uncommon for this substrate, some heterocyclic systems require an acid catalyst to activate the brominating agent.

    • Solution: Before resorting to this, re-verify reagent quality and reaction setup. In some cases, a catalytic amount of a proton source can facilitate the release of the electrophilic "Br+" from NBS.[1]

Question 4: I'm concerned about the regioselectivity. Why does bromine add at the 3-position and not the 5-position?

Answer: The regioselectivity is a result of the combined electronic effects of the substituents on the pyrazole ring.

  • Mechanism: The reaction proceeds via an electrophilic attack on the pyrazole ring, forming a positively charged intermediate known as an arenium ion (or Wheland intermediate).

  • Intermediate Stability:

    • Attack at the C3 position allows the positive charge to be delocalized onto both nitrogen atoms through resonance, which is a stabilizing factor.

    • The N1-methyl group is electron-donating, further stabilizing the arenium ion intermediate for substitution at C3 and C5.

    • The C4-carboxylic acid group is electron-withdrawing and deactivating.

  • Controlling Factor: While both the C3 and C5 positions are activated by the N1-methyl group, the C3 position is generally observed as the primary site of substitution in this specific system. The precise outcome is a delicate balance of sterics and electronics, but for this substrate, the C3-bromo isomer is the thermodynamically favored product.

Visualizing the Bromination Mechanism

Caption: Simplified mechanism of electrophilic bromination. (Note: Actual chemical structure images would be embedded here in a live system.)

Data Summary: Impact of Reaction Parameters

The choice of reagents and conditions has a direct impact on the success of the synthesis. The following table summarizes key parameters.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Starting Material 1-methyl-1H-pyrazole-4-carboxylic acidThe position of the methyl and carboxyl groups dictates the final regiochemistry. Isomeric starting materials will lead to different products.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine. Using elemental bromine (Br₂) can be more aggressive and harder to control, often leading to over-bromination.[2][3]
Stoichiometry 1.05 - 1.1 equivalents of NBSA slight excess ensures complete conversion. >1.2 equivalents significantly increases the risk of di-bromination.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the starting material and intermediates well. Using non-polar or protic solvents can hinder the reaction rate.
Temperature 0 °C during addition, then RTCrucial for controlling selectivity and minimizing side reactions. Higher temperatures can lead to a mixture of products and potential degradation.
Reaction Time 2 - 4 hours (Monitored)Reaction must be monitored to ensure completion without allowing for extended times where side reactions or degradation could occur.

References

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.Royal Society of Chemistry Publishing.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.Slideshare.
  • Synthesis of pyrazole carboxylic acid intermediate 5...
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Conversion of 2-pyrazolines to pyrazoles using bromine.
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.Benchchem.
  • Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4.Smolecule.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.Arkivoc.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Selective Boc-Protection and Bromination of Pyrazoles.

Sources

Technical Support Center: Purification of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. This document provides not just protocols, but the underlying rationale and troubleshooting solutions to empower you to overcome common challenges encountered during the purification of this specific pyrazole derivative.

Section 1: Critical Compound Properties & Safety

Understanding the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol. The molecule's polarity, driven by the carboxylic acid moiety and the nitrogen-containing heterocyclic ring, is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties

PropertyValue / ObservationSignificance for Recrystallization
IUPAC Name This compoundEnsures correct compound identification.
CAS Number 1399653-86-1The unique identifier for this specific chemical substance.[1][2]
Molecular Formula C₅H₅BrN₂O₂Helps in calculating molar quantities and theoretical yield.
Molecular Weight 219.01 g/mol Essential for accurate measurements and yield calculations.
Appearance Typically a white to light-colored crystalline solid.A significant color change after recrystallization indicates removal of colored impurities.
Melting Point Data not explicitly available. The isomer, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, has a melting point of 211-213°C.[3]A high melting point is expected. This is a critical parameter to consider for preventing "oiling out." The boiling point of the chosen solvent should ideally be lower than the compound's melting point.
General Solubility Sparingly soluble in water; expected to be soluble in polar organic solvents like alcohols, DMF, and acetonitrile.[4]The key is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[5]

Safety & Handling: this compound should be handled with care. It may cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information.[1]

Section 2: Experimental Protocols for Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent will dissolve the target compound completely at its boiling point but will dissolve very little at low temperatures (e.g., 0-4°C).

Methodology 2.1: Solvent System Selection

Before performing a bulk recrystallization, it is imperative to identify a suitable solvent or solvent pair via small-scale tests.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Single Solvent Screening (Room Temp): To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.[6]

  • Single Solvent Screening (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will yield a high quantity of crystalline precipitate. If no crystals form, the compound may be too soluble; if it crashes out immediately as a fine powder, crystallization is too rapid.

  • Mixed Solvent Screening: If no single solvent is ideal, a mixed-solvent system is often effective.[7] Choose a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Common pairs for polar compounds include Ethanol/Water or Acetone/Hexane.[7]

    • Dissolve the compound in a minimal amount of the hot "solvent."

    • Add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy).

    • Add a drop or two of the "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Protocol 2.2: Single-Solvent Recrystallization Workflow

This method is preferred for its simplicity when a suitable solvent is identified. Ethanol or isopropanol are excellent starting points for this compound.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a magnetic stir bar.

  • Heating & Addition of Solvent: On a hot plate, bring a separate flask of your chosen solvent to a boil. Add the hot solvent to the flask containing your compound in small portions, with stirring, until the compound fully dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield; excess solvent will retain more of your product in the solution (mother liquor) upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored, tarry materials are present, a hot filtration step is necessary. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask. If the solution is colored, this is the stage to add a small amount of activated charcoal before filtration.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to a desiccator or a vacuum oven at a moderate temperature.

Protocol 2.3: Mixed-Solvent Recrystallization Workflow

This method is employed when no single solvent provides the required sharp solubility differential. An Ethanol/Water system is a prime candidate.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) drop-by-drop with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.

  • Cooling, Isolation & Drying: Follow steps 4 through 8 from the Single-Solvent protocol. When washing the crystals, use an ice-cold mixture of the two solvents in the same proportion that induced crystallization.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystal lattice.[7] This is a common problem with impure compounds or when the solution is too saturated at a high temperature.

  • Immediate Action: Re-heat the mixture until the oil redissolves completely.

  • Solution 1 (Increase Solvent): Add more of the "good" solvent (10-20% more volume). This lowers the saturation point to a temperature that is hopefully below the compound's melting point, allowing for proper crystallization upon cooling.[1][7]

  • Solution 2 (Slower Cooling): Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Solution 3 (Change Solvents): The boiling point of your chosen solvent may be too high. Select a solvent or solvent system with a lower boiling point.

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield (less than ~70-80%) is typically due to one of several factors.

  • Problem: Using too much solvent during the dissolution step.

    • Solution: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. You can attempt to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.[1]

  • Problem: Premature crystallization during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to minimize temperature loss. Perform the filtration as quickly as possible.

  • Problem: Incomplete precipitation.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes) before filtration.[6]

  • Problem: The compound has significant solubility even in the cold solvent.

    • Solution: You may need to find a different solvent system where the compound is less soluble when cold.

Q3: No crystals are forming, even after cooling in an ice bath.

A3: This occurs when the solution is supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal formation requires a nucleation event to begin.

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystal growth to initiate.

  • Solution 2 (Seed Crystals): If you have a small amount of the pure, solid compound, add a single tiny crystal to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.

  • Solution 3 (Reduce Solvent Volume): You may have used far too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration, and then attempt to cool it again.

Q4: My final product is still colored or appears impure.

A4: This indicates that the chosen solvent system is not effective at leaving the impurities behind in the mother liquor, or that colored impurities were not adequately removed.

  • Solution 1 (Charcoal Treatment): If the impurity is colored, it can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2 (Second Recrystallization): A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

  • Solution 3 (Alternative Purification): If recrystallization fails to remove a persistent impurity (especially one with similar solubility properties), an alternative purification method like column chromatography may be required.

Section 4: Visualized Workflows & Logic

To further clarify the experimental decision-making process, the following diagrams illustrate the workflows for solvent selection and troubleshooting.

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting start Problem Encountered During Recrystallization oiling Compound 'Oiled Out' start->oiling low_yield Low Yield start->low_yield no_crystals No Crystals Formed start->no_crystals reheat Reheat to Dissolve Oil oiling->reheat Action check_solvent_vol Used too much solvent? -> Evaporate some solvent low_yield->check_solvent_vol Cause? check_cooling Cooled sufficiently? -> Use ice bath longer low_yield->check_cooling Cause? no_crystals->check_solvent_vol Solution 3 scratch Scratch inner surface of flask no_crystals->scratch Solution 1 seed Add a seed crystal no_crystals->seed Solution 2 add_solvent Add more 'good' solvent reheat->add_solvent Option 1 slower_cool Cool solution slower reheat->slower_cool Option 2

Caption: Troubleshooting flowchart for common recrystallization issues.

Section 5: Frequently Asked Questions (FAQs)

Q: How can I confirm the purity of my recrystallized product? A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2°C). Comparing the TLC of your crude material versus the recrystallized product against a pure standard will show the disappearance of impurity spots. For definitive structural confirmation and purity assessment, techniques like NMR spectroscopy or LC-MS are used.

Q: What is the significance of crystal size and appearance? A: Generally, large, well-formed crystals are indicative of a slow, careful crystallization process, which tends to result in higher purity. Very fine powders or needles can sometimes suggest that the product crashed out of solution too quickly, potentially trapping impurities.

Q: Can I reuse the mother liquor? A: The mother liquor contains your dissolved product along with a higher concentration of impurities. You can often recover a "second crop" of crystals by reducing the volume of the mother liquor by evaporation and re-cooling. However, be aware that this second crop will likely be less pure than the first and should be analyzed separately.

References

  • Smolecule. (n.d.). Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4.
  • Chemsrc. (2023, August 23). 1-methyl-1H-pyrazole-4-carboxylic acid | CAS#:5952-92-1.
  • Capot Chemical. (2026, January 1). MSDS of this compound.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • BenchChem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Apollo Scientific. (n.d.). This compound.
  • Aaron Chemicals LLC. (n.d.). [4-(1-adamantyl)phenoxy]acetic acid | 52804-26-9.
  • BLD Pharm. (n.d.). 3-bromo-1H-pyrazole-4-carboxylic acid | 1502986-45-9.
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96%.
  • Aaron Chemicals LLC. (n.d.). Methyl 5-Chloro-4-Hydroxy-1-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazole-4-carboxylic acid.
  • XLCFKqEd. (2025, December 2). Check Out 3-amino-5-bromo-1-methyl-1h-pyrazole-4-carboxylic Acid Risk-free Trial.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Reddit. (2012, February 7). Help! Recrystallization sources of error.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Vassar College via YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.

Sources

Common side reactions in the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a crucial process for generating a versatile building block in drug discovery. The most common synthetic route involves the initial formation of a pyrazole-4-carboxylate ester, followed by N-methylation, regioselective bromination, and final hydrolysis to the desired carboxylic acid. While seemingly straightforward, each step presents unique challenges that can lead to a range of side products, impacting the final product's purity and yield.

This guide will focus on the most critical step where side reactions are prevalent: the bromination of the 1-methyl-1H-pyrazole-4-carboxylate precursor. We will also address potential issues in the subsequent hydrolysis step.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Presence of an Isomeric Impurity in the Final Product

Question: After bromination and hydrolysis, my NMR analysis shows a second set of peaks, suggesting the presence of an isomer. What is this impurity and how can I avoid it?

Answer:

The most likely isomeric impurity is 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid . This arises from a lack of complete regioselectivity during the electrophilic bromination of the pyrazole ring.

Causality: The bromination of 1-methyl-1H-pyrazole-4-carboxylic acid (or its ester) is an electrophilic aromatic substitution. The pyrazole ring has two potentially reactive carbon atoms: C3 and C5. The directing effects of the substituents on the ring—the N-methyl group and the C4-carboxylic acid/ester—determine the position of bromination. While the reaction generally favors substitution at the C3 position due to the electronic and steric environment, a small amount of the C5-bromo isomer can form, particularly under suboptimal conditions.

Preventative Measures & Solutions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it can provide a slow, controlled release of the electrophilic bromine species, which can enhance regioselectivity.

  • Temperature Control: Running the bromination at low temperatures (e.g., 0-5 °C) is critical. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 5-bromo isomer.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Aprotic solvents of moderate polarity, such as dichloromethane (DCM) or chloroform, are generally effective.

  • Purification: If the 5-bromo isomer does form, it can often be separated from the desired 3-bromo product by careful column chromatography or recrystallization. The difference in polarity between the two isomers, though slight, can be exploited for separation.

Issue 2: A Higher Molecular Weight Impurity is Detected by Mass Spectrometry

Question: My mass spectrometry results show a peak corresponding to a di-brominated product. How did this happen and what are the mitigation strategies?

Answer:

The detected impurity is likely 3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylic acid . This is a common side product resulting from over-bromination.

Causality: The pyrazole ring, once mono-brominated, is still susceptible to a second electrophilic attack, particularly if there is an excess of the brominating agent or if the reaction conditions are too harsh. The first bromine atom deactivates the ring slightly, but the C5 position remains open for substitution.

Preventative Measures & Solutions:

  • Strict Stoichiometry: The most critical factor is to use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided.

  • Controlled Addition: Add the brominating agent (especially liquid bromine) slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting material is consumed to prevent the formation of the di-bromo byproduct.

  • Temperature: As with regioselectivity, lower temperatures will help to control the reaction rate and reduce the likelihood of over-bromination.

Issue 3: Low Yield and Evidence of Gas Evolution During the Reaction or Workup

Question: I observed gas evolution during the final hydrolysis step, and my final yield of the carboxylic acid is significantly lower than expected. What is the cause?

Answer:

This is a classic sign of decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂). The resulting byproduct would be 3-Bromo-1-methyl-1H-pyrazole.

Causality: Pyrazole carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic or basic conditions at elevated temperatures. The stability of the resulting pyrazole anion or cation intermediate can facilitate this process. The presence of a bromine atom can also influence the electronic properties of the ring, potentially affecting its stability towards decarboxylation.

Preventative Measures & Solutions:

  • Mild Hydrolysis Conditions: When hydrolyzing the ethyl ester precursor, use milder conditions. For example, instead of refluxing in strong acid or base for extended periods, consider using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.

  • Temperature Control During Workup: During the acidic workup to protonate the carboxylate, ensure the solution is kept cool. Exothermic reactions during neutralization can lead to localized heating and promote decarboxylation.

  • Avoid Prolonged Heating: Minimize the exposure of the final carboxylic acid product to high temperatures during purification steps like recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis: the carboxylic acid or its ethyl ester?

A1: It is generally advantageous to start with the ethyl ester, Ethyl 1-methyl-1H-pyrazole-4-carboxylate . The ester group is less deactivating than the carboxylic acid, which can lead to a more facile bromination. Additionally, the ester is often easier to handle and purify than the free acid. The final hydrolysis step is typically high-yielding if performed under appropriate conditions.

Q2: Can I perform the N-methylation after the bromination step?

A2: While possible, it is generally not the preferred route. Bromination of a pyrazole with a free N-H can lead to a mixture of N-bromo and C-bromo products, and the regioselectivity of C-bromination can be less predictable. Methylating the nitrogen first provides a more defined substrate for the subsequent bromination, leading to better control over the reaction's outcome.

Q3: My final product is off-white or slightly yellow. What is the likely cause?

A3: A common source of coloration is residual bromine or impurities from the brominating agent (e.g., succinimide from NBS). During the workup, a wash with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, can help to quench any remaining bromine and remove colored impurities. Recrystallization from an appropriate solvent system is also an effective method for color removal.

Q4: What are the best analytical techniques to monitor the reaction and check the purity of the final product?

A4: A combination of techniques is recommended:

  • TLC: For rapid, qualitative monitoring of the reaction progress.

  • LC-MS: To confirm the presence of the desired product and identify the molecular weights of any byproducts.

  • ¹H and ¹³C NMR: For structural confirmation of the final product and to identify and quantify any isomeric or other impurities.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Bromination of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting material).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (NBS, 1.1 eq) in a minimal amount of DCM or dimethylformamide (DMF) and add it to the dropping funnel.

  • Add the NBS solution dropwise to the stirred pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-Bromo-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH, ~2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

V. Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the main synthetic pathway and the points where common side reactions occur.

Synthesis_Pathway cluster_start Starting Material cluster_bromination Bromination (NBS, DCM, 0-5 °C) cluster_hydrolysis Hydrolysis (LiOH, THF/H₂O) cluster_side_products Side Products SM Ethyl 1-methyl-1H- pyrazole-4-carboxylate Brom_Intermediate Ethyl 3-Bromo-1-methyl-1H- pyrazole-4-carboxylate SM->Brom_Intermediate Main Reaction SP1 Ethyl 5-Bromo-1-methyl-1H- pyrazole-4-carboxylate (Regioisomer) SM->SP1 Side Reaction (Lack of Regioselectivity) Final_Product 3-Bromo-1-methyl-1H- ppyrazole-4-carboxylic acid Brom_Intermediate->Final_Product Main Reaction SP2 Ethyl 3,5-Dibromo-1-methyl-1H- pyrazole-4-carboxylate (Over-bromination) Brom_Intermediate->SP2 Side Reaction (Excess NBS/Higher Temp) SP3 3-Bromo-1-methyl-1H-pyrazole (Decarboxylation) Final_Product->SP3 Side Reaction (High Temp/Harsh pH)

Caption: Synthetic pathway and common side reactions.

VI. Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Common Role
Ethyl 1-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.17Starting Material
This compound C₅H₅BrN₂O₂ 205.01 Target Product
5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₅BrN₂O₂205.01Regioisomeric Impurity
3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₄Br₂N₂O₂283.90Over-bromination Byproduct
3-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂161.00Decarboxylation Byproduct

VII. References

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]

  • ResearchGate. (2023). Bromination of pyrazole derivatives. Retrieved from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

Optimizing reaction conditions for the N-methylation of 3-bromo-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and optimized protocols for the N-methylation of 3-bromo-1H-pyrazole-4-carboxylic acid, a common challenge for researchers in medicinal chemistry and drug development. The inherent asymmetry and functional group reactivity of this substrate demand a carefully considered approach to achieve high yield and regioselectivity.

Foundational Challenge: The Regioselectivity of Pyrazole Alkylation

The N-methylation of an unsymmetrically substituted pyrazole like 3-bromo-1H-pyrazole-4-carboxylic acid presents a primary hurdle: the formation of two possible regioisomers, N1 and N2. The electronic properties of the two adjacent nitrogen atoms in the pyrazole ring are often similar, making them both susceptible to electrophilic attack by a methylating agent.[1][2]

The outcome of the reaction is a delicate interplay between steric hindrance, electronics, and reaction conditions. For your specific substrate, the bulky bromine atom at the C3 position sterically hinders the adjacent N2 nitrogen. Consequently, alkylation is generally favored at the less hindered N1 position. However, achieving exclusive N1 selectivity requires careful optimization.

Fig 1. Reaction scheme showing the two potential regioisomers.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-methylation of this substrate in a direct question-and-answer format.

Q1: My reaction produces a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1 product?

A1: Achieving high regioselectivity is the most critical challenge. While sterics favor the N1 isomer, reaction conditions can be tuned to significantly enhance this preference.

Causality: The regiochemical outcome is governed by the site of deprotonation and the subsequent nucleophilic attack. Under thermodynamic control (stronger bases, higher temperatures), the more stable anion may dictate the product. Under kinetic control (milder conditions, bulky reagents), the most accessible nitrogen atom reacts faster.

Solutions & Optimization Strategies:

  • Choice of Base and Solvent: The base/solvent system is paramount. Mild inorganic bases often provide better selectivity than strong organometallic bases.

    • Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Carbonates are sufficiently basic to deprotonate the pyrazole N-H without creating overly harsh conditions that might equilibrate the isomers.

    • Avoid: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) at elevated temperatures, as these can decrease selectivity.

  • Sterically Demanding Methylating Agents: A highly effective modern strategy involves using a "masked" methylating agent. These reagents are sterically bulky, which dramatically amplifies the inherent steric bias of the substrate, leading to excellent N1 selectivity.[3][4][5]

    • Advanced Reagent: (Chloromethyl)triisopropoxysilane can be used to install a bulky silylmethyl group, which is then cleaved under mild fluoride-mediated conditions (e.g., TBAF) to reveal the methyl group.[3][6] This two-step, one-pot procedure often yields N1:N2 ratios exceeding 99:1.[3][4]

Table 1: Comparison of Reaction Conditions for N1 Selectivity

Methylating AgentBaseSolventTypical N1:N2 RatioKey Insight
Methyl Iodide (MeI)K₂CO₃DMF85:15 to 95:5Standard, cost-effective method. Optimization is required for high selectivity.
Dimethyl SulfateK₂CO₃Acetone80:20 to 90:10More reactive than MeI but often less selective and higher toxicity.
(Chloromethyl)triisopropoxysilaneKHMDSDMSO>99:1Superior selectivity due to steric hindrance. Requires a subsequent desilylation step.[3][6]
Q2: My reaction yield is very low, and I suspect my product is decomposing. What could be the cause?

A2: The most likely cause of product loss, especially with low to moderate yields and unidentifiable byproducts, is decarboxylation . The carboxylic acid group at the C4 position can be lost as CO₂ under certain conditions, particularly at elevated temperatures in the presence of a base.

Causality: The pyrazole ring can stabilize the negative charge that develops at the C4 position upon loss of CO₂, making this side reaction more favorable than in simple aromatic carboxylic acids. This process can sometimes be facilitated by transition metals, even at trace levels.[7] While literature on the decarboxylation of this specific molecule is scarce, related pyrazole-4-carboxylic acids are known to undergo this reaction, sometimes requiring harsh conditions like heating in quinoline with copper.[8][9] However, even under standard methylation conditions, partial decarboxylation can significantly lower your yield.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical parameter. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Start at room temperature and only gently heat if necessary (e.g., 40-50 °C). Avoid refluxing in high-boiling solvents like DMF or DMSO.

  • Use Milder Bases: Switch from strong bases (NaH) to milder inorganic bases (K₂CO₃, Cs₂CO₃).

  • Employ a Protection Strategy: The most robust solution to prevent both decarboxylation and potential O-methylation (see Q3) is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-methylation step. After successful N-methylation, the ester can be easily hydrolyzed back to the carboxylic acid.

G cluster_workflow Protection Strategy Workflow A Starting Material (3-bromo-1H-pyrazole-4-carboxylic acid) B Step 1: Esterification (e.g., SOCl₂, Methanol) A->B C Protected Intermediate (Methyl 3-bromo-1H-pyrazole-4-carboxylate) B->C D Step 2: N-Methylation (Optimized Conditions) C->D E N-Methylated Ester D->E F Step 3: Hydrolysis (e.g., LiOH, H₂O/THF) E->F G Final Product (Pure N1-Isomer) F->G

Fig 2. Workflow for a robust protection group strategy.
Q3: I'm observing the formation of the methyl ester alongside my desired product. How do I prevent this O-methylation?

A3: This side reaction occurs when the carboxylate anion, formed by the deprotonation of your starting material's carboxylic acid, acts as a nucleophile and attacks the methylating agent.

Causality: Your reaction medium contains at least two nucleophilic sites after the addition of a base: the pyrazolate anion and the carboxylate anion. Their relative reactivity determines the product distribution. If the carboxylate is sufficiently reactive under the chosen conditions, competitive O-methylation will occur.

Solutions:

  • Stoichiometric Control of Base: Using exactly one equivalent of a strong base (like NaH) at low temperature can selectively deprotonate the more acidic pyrazole N-H (pKa ≈ 14) over the carboxylic acid C-H, but the carboxylic acid O-H (pKa ≈ 4-5) will be deprotonated first. A weaker base like K₂CO₃ will generate an equilibrium mixture of anions. The most reliable method is the protection strategy.

  • Solvent Choice: Ensure you are using a non-nucleophilic, aprotic solvent (DMF, DMSO, THF, acetonitrile). Avoid alcoholic solvents like methanol or ethanol, as they can participate in the reaction.

  • Protection Strategy: As detailed in Q2, esterifying the carboxylic acid before N-methylation completely eliminates the possibility of O-methylation. This is the most effective and cleanest solution.

Recommended Protocols

Protocol 1: Standard N1-Selective Methylation

This protocol is a good starting point for direct methylation, optimized to maximize N1 selectivity and minimize side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.2 M solution) followed by finely ground potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add methyl iodide (MeI, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into ice-water.

  • Extraction: Acidify the aqueous solution to pH ~3 with 1M HCl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to separate the isomers.

Protocol 2: Analysis and Isomer Identification

Unambiguous structural confirmation is essential.

  • Ratio Determination: Dissolve a crude sample of the reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) and analyze by HPLC or ¹H NMR to determine the N1:N2 isomer ratio.

  • Structural Elucidation: Use 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), on the purified major isomer.

    • Expected Result for N1-Isomer: A clear NOE correlation will be observed between the protons of the N-methyl group (~3.9 ppm) and the C5-proton of the pyrazole ring (~7.5-8.0 ppm).

    • Expected Result for N2-Isomer: No NOE correlation will be present between the N-methyl group and any proton on the pyrazole ring.

  • Mass Spectrometry: Confirm the molecular weight of the product via High-Resolution Mass Spectrometry (HRMS). The mass should correspond to the molecular formula C₅H₅BrN₂O₂.[10]

General Troubleshooting Workflow

Use this logical guide to diagnose and solve issues encountered during your experiments.

G cluster_problems Problem Diagnosis cluster_solutions Corrective Actions start Start Experiment check_completion Reaction Complete? start->check_completion low_yield Low Yield or Complex Mixture? check_completion->low_yield No end_ok Successful Reaction: Proceed to Purification check_completion->end_ok Yes isomers Mixture of Isomers? low_yield->isomers Yes sol_decarbox Potential Decarboxylation 1. Lower reaction temp. 2. Use milder base (K₂CO₃). 3. Use protection strategy. low_yield->sol_decarbox No, main product loss sol_isomers Poor Selectivity 1. Switch to milder base. 2. Use bulky methylating agent. 3. Lower temperature. isomers->sol_isomers Yes sol_incomplete Incomplete Reaction 1. Increase reaction time. 2. Gently warm (40°C). 3. Check reagent quality. isomers->sol_incomplete No, mostly isomers sol_ester O-Methylation (Ester) 1. Confirm with MS. 2. Use protection strategy. sol_decarbox->sol_ester Check for ester mass

Fig 3. A step-by-step workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their reactions. The synthesis of unsymmetrically substituted pyrazoles, most commonly through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can often lead to a mixture of regioisomers.[1][2][3] Controlling the formation of the desired isomer is critical, as different regioisomers can exhibit vastly different biological activities and physicochemical properties.[2][4]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve these common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it so important?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[1] In the context of pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The substituted hydrazine has two distinct nitrogen atoms that can initiate the condensation, and the dicarbonyl has two different carbonyl groups that can be attacked. This can lead to the formation of two different pyrazole regioisomers.[1][5] Achieving high regioselectivity is crucial for the efficiency of synthetic routes in drug discovery and development, as it eliminates the need for difficult separation of isomers and ensures that the biological and pharmacological properties of the final compound are predictable and consistent.[2]

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the key factors that control the reaction's outcome?

A2: The regiochemical outcome of the classic Knorr pyrazole synthesis is governed by a delicate interplay of several factors:[1]

  • Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction pathway. The nucleophile will preferentially attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most influential and tunable set of parameters.

    • pH (Acidity/Basicity): The pH of the reaction medium can significantly alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, leading to a reversal of selectivity compared to neutral or basic conditions.[1][6]

    • Solvent: The choice of solvent can dramatically influence regioselectivity by affecting the stability of intermediates and transition states.[7]

    • Temperature: Temperature can dictate whether a reaction is under kinetic or thermodynamic control.[8][9]

Q3: What is the difference between kinetic and thermodynamic control in pyrazole synthesis, and how can I leverage this?

A3: Understanding the principles of kinetic versus thermodynamic control is fundamental to troubleshooting regioselectivity.[9][10]

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning the reaction pathway with the lowest activation energy.[9] These conditions are typically achieved at lower reaction temperatures and for shorter reaction times, where the reaction is essentially irreversible. The major product is the kinetic product.

  • Thermodynamic Control: This regime favors the most stable product.[9] It requires conditions that allow for the reaction to be reversible, such as higher temperatures, longer reaction times, or the presence of a catalyst that facilitates equilibrium. The major product is the thermodynamic product.

By manipulating reaction conditions, you can often switch between these two regimes to favor the desired isomer.[10][11][12][13] For instance, if the undesired isomer is the kinetic product, running the reaction at a higher temperature for a longer duration might allow it to equilibrate to the more stable, desired thermodynamic product.[9]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a frequent outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal, resulting in no inherent preference for the initial site of attack by the hydrazine.[2]

Core Problem: Lack of intrinsic substrate bias.
Troubleshooting Workflow:

start Start: 1:1 Isomer Ratio solvent Modify Solvent System start->solvent check1 Improved Selectivity? solvent->check1 temp Adjust Reaction Temperature check2 Improved Selectivity? temp->check2 catalyst Introduce Catalyst check3 Improved Selectivity? catalyst->check3 check1->temp No end_ok End: Desired Isomer is Major Product check1->end_ok Yes check2->catalyst No check2->end_ok Yes check3->end_ok Yes end_bad End: Re-evaluate Substrate Design check3->end_bad No

Caption: Troubleshooting workflow for a 1:1 isomer ratio.

Detailed Solutions:

1. Solvent Optimization: This is one of the most powerful tools for influencing regioselectivity.

  • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[7] Their unique properties, including strong hydrogen bond donating ability and low nucleophilicity, can stabilize specific intermediates or transition states, thereby directing the reaction towards a single isomer.

Data Point: The Effect of Solvent Choice

The following table illustrates the significant impact of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, where the desired product is the 5-furyl-3-CF₃ pyrazole.

SolventTemperature (°C)Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Reference
Ethanol2515:85[7]
TFE2585:15[7]
HFIP2597:3
  • Deep Eutectic Solvents (DESs): These are emerging as sustainable and effective alternatives to traditional organic solvents. DESs can accelerate reaction rates and enhance selectivity due to their unique solvent properties.[14][15]

2. Temperature Adjustment (Kinetic vs. Thermodynamic Control):

  • Low Temperature: If you suspect the desired product is the kinetic one (formed faster), try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This can "freeze out" the pathway to the less-favored, higher-activation-energy thermodynamic product.

  • High Temperature: Conversely, if the desired product is the more stable thermodynamic isomer, increasing the temperature (e.g., reflux) for an extended period may allow the initially formed kinetic product to revert and funnel towards the thermodynamic sink.

3. Catalysis:

  • Acid/Base Catalysis: The choice of an acidic or basic catalyst can alter the course of the reaction. For example, using acidic conditions can protonate the more basic nitrogen of an arylhydrazine, forcing the reaction to proceed through the less nucleophilic nitrogen, potentially reversing the regioselectivity observed under neutral conditions.[6]

  • Lewis Acid Catalysis: Lewis acids like Yb(PFO)₃ can activate and stabilize the enol tautomer of β-ketoesters, facilitating a regioselective cyclization.[16][17]

  • Metal Catalysis: Various metal catalysts, including those based on copper, iron, and ruthenium, have been developed for highly regioselective pyrazole syntheses, often through alternative mechanistic pathways.[18]

Scenario 2: The major product of my reaction is the undesired regioisomer.

This situation arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current reaction conditions.[2] For example, in the reaction of an unsymmetrical diketone with a strong electron-withdrawing group (like -CF₃), the initial attack of the hydrazine often occurs at the more electrophilic carbonyl carbon adjacent to this group, which may lead to the undesired regioisomer.[2][3]

Core Problem: Intrinsic substrate bias favors the wrong isomer.
Troubleshooting Workflow:

start Start: Undesired Isomer is Major Product conditions Drastically Alter Conditions (pH, Solvent) start->conditions check1 Selectivity Reversed? conditions->check1 strategy Change Synthetic Strategy check2 Desired Isomer Formed? strategy->check2 check1->strategy No end_ok End: Desired Isomer is Major Product check1->end_ok Yes check2->end_ok Yes end_bad End: Re-evaluate Overall Approach check2->end_bad No

Caption: Troubleshooting workflow when the undesired isomer is major.

Detailed Solutions:

1. Reverse the Polarity of the Hydrazine Nucleophile:

  • pH Manipulation: As mentioned, switching from neutral/basic to acidic conditions can fundamentally change which nitrogen atom of the hydrazine acts as the primary nucleophile, potentially reversing the regiochemical outcome.[1][6]

2. Alternative Synthetic Strategies:

When simple condition changes are insufficient, a different synthetic approach that offers better regiocontrol is warranted.

  • Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is often highly regioselective.[19] The regioselectivity can be controlled by the nature of the substituents and the reaction conditions.[3][6][19][20]

  • 1,3-Dipolar Cycloaddition: The cycloaddition of diazo compounds with alkynes or sydnones with alkynes can provide access to pyrazoles with excellent regiocontrol, although the synthesis of the starting materials can be more complex.[3][21][22][23]

  • Multicomponent Reactions: One-pot, multicomponent reactions can offer high regioselectivity by carefully controlling the sequence of bond formation.[16][17][24]

Experimental Protocol: Regioselective Synthesis using Fluorinated Alcohols

This protocol is adapted from Fustero et al. and demonstrates a method to improve regioselectivity in favor of the 5-aryl/heteroaryl pyrazole isomer.[7]

Objective: To synthesize 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Materials:

  • 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL) in a round-bottom flask, add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired pyrazole isomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomeric ratio.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529*. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Neumann, J. J., & von Wangelin, A. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–223. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(10), 1546-1553. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Retrieved from [Link]

  • Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., Islamov, D. R., Usachev, K. S., Novikov, A. S., Solovieva, S. E., & Antipin, I. S. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • FirstHope. (2025). Synthesis of Pyrazole. FirstHope Pharmacy Notes. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123. [Link]

  • Neumann, J. J., & von Wangelin, A. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–223. [Link]

  • Bakr, R. B., & El-Gazzar, A. B. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Bakr, R. B., & El-Gazzar, A. B. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Kumar, A., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Khandebharad, S. K., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Ghorai, P., & Mal, D. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2582–2585. [Link]

  • Wan, Y., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available at: [Link]

  • Taran, F., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 86(17), 11945–11956. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Letters in Organic Chemistry, 2(5), 444-447. Available at: [Link]

  • OC Chem. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Taran, F., et al. (2021). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2015). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 20(12), 22097–22143. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10523. [Link]

  • Maiuolo, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2854. [Link]

  • Elguero, J., Goya, P., & Jagerovic, N. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1864. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]

  • Sharma, A., et al. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5948. [Link]

Sources

Technical Support Center: Suzuki Coupling with Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Low Yields and Reaction Failures

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the coupling of brominated pyrazoles. Unlike simple aryl bromides, brominated pyrazoles present a unique set of obstacles due to their electronic properties and the presence of nitrogen heteroatoms. This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and solve common issues in your experiments.

Understanding the Core Challenge: Why Are Brominated Pyrazoles Difficult Substrates?

Before diving into specific troubleshooting, it's crucial to understand the underlying chemical principles that make brominated pyrazoles challenging. The pyrazole ring, particularly when unprotected, can act as a ligand for the palladium catalyst. The nitrogen lone pairs can coordinate to the metal center, leading to catalyst inhibition or the formation of inactive palladium complexes.[1][2] This effect can significantly slow down or completely halt the catalytic cycle.

Furthermore, the electronic nature of the pyrazole ring can make the C-Br bond less reactive towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3] These challenges require a more nuanced approach to reaction optimization than standard Suzuki couplings.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. TLC/LC-MS analysis shows unreacted bromopyrazole starting material even after extended reaction times. What's going wrong?

This is a classic symptom of catalyst deactivation or insufficient catalyst activity. The primary culprits are often related to the catalyst system's inability to efficiently perform the oxidative addition step with your specific substrate.

Answer:

  • Mechanistic Insight: The oxidative addition of palladium(0) to the aryl bromide is the first committed step of the catalytic cycle. Electron-rich heteroaryl bromides, like some bromopyrazoles, can be sluggish in this step.[3][4] Additionally, the catalyst can be "poisoned" by coordination with the pyrazole nitrogen, preventing it from participating in the cycle.[1][2]

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Transition to catalyst systems known for coupling challenging heteroaryl halides.

      • Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are designed to accelerate both oxidative addition and reductive elimination.[5] They have shown excellent performance with N-heterocyclic substrates.

      • Pre-catalysts: Using a pre-catalyst, like XPhos Pd G2 or G3, ensures the efficient generation of the active Pd(0) species and can overcome issues of catalyst deactivation.[5][6] These are often the best starting point for difficult couplings.

    • Increase Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 80 °C), cautiously increasing it to 100-120 °C can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave-assisted heating can also be highly effective for reducing reaction times and driving sluggish reactions to completion.[7][8]

    • Check Reagent Purity: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the Pd(0) catalyst.[9]

Q2: My starting material is consumed, but the yield of my desired product is low. I see significant amounts of a side product that corresponds to the debrominated pyrazole (pyrazole-H).

This points towards a competing side reaction called protodeboronation, where the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center.

Answer:

  • Mechanistic Insight: Protodeboronation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl boronic acids or under harsh basic conditions at elevated temperatures.[1] The boronic acid reacts with a proton source (like water in the solvent or from the base) to form an Ar-H bond instead of the desired Ar-Ar' bond.

  • Troubleshooting Steps:

    • Choice of Base: The base is critical. While strong bases are needed to activate the boronic acid for transmetalation, overly harsh conditions can promote protodeboronation.

      • Screen Bases: Switch from strong, highly aqueous bases like NaOH or K₂CO₃ in water to milder or non-aqueous conditions. K₃PO₄ is often an excellent choice as it is a strong enough base but has lower aqueous basicity.[1][5] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[8]

    • Use Boronate Esters: Pinacol esters of boronic acids (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[9] If you are using a boronic acid, consider converting it to the pinacol ester first.

    • Minimize Water: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excess water can exacerbate protodeboronation. If using a mixed solvent system like dioxane/water, try reducing the proportion of water (e.g., from 4:1 to 10:1) or using an anhydrous base like KF.[10]

Q3: I'm observing a significant amount of homo-coupling of my boronic acid (Ar-Ar from Ar-B(OH)₂). How can I prevent this?

Homo-coupling, also known as the Glaser-Hay coupling, is often caused by the presence of oxygen in the reaction mixture, which leads to oxidative coupling of the boronic acid.

Answer:

  • Mechanistic Insight: The palladium catalyst can facilitate the oxidative dimerization of the organoborane reagent in the presence of an oxidant, most commonly trace oxygen.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homo-coupling. Before adding the palladium catalyst, thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Use Schlenk line techniques for best results.[7]

    • Use Stoichiometry to Your Advantage: While a slight excess of the boronic acid is common (1.1-1.5 equivalents), using a large excess can sometimes lead to more side products. If homo-coupling is a major issue, try reducing the excess to 1.05-1.1 equivalents.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) (Oxidative Addition) Pd0->OA_Complex Oxidative Addition + Ar-X (Bromopyrazole) Transmetalation_Complex Ar-Pd(II)L₂(Ar') (Transmetalation) OA_Complex->Transmetalation_Complex Transmetalation + Ar'-B(OR)₃⁻ Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_Complex->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->OA_Complex Enters Cycle

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yields start Low Yield Observed check_sm Is Bromopyrazole Starting Material Consumed? start->check_sm sm_not_consumed Problem: Catalyst Inactivity or Slow Oxidative Addition check_sm->sm_not_consumed No sm_consumed Problem: Competing Side Reactions check_sm->sm_consumed Yes solution1 Solution: 1. Switch to Buchwald Ligand/Pre-catalyst (e.g., XPhos Pd G2). 2. Increase Temperature. 3. Verify Inert Atmosphere. sm_not_consumed->solution1 check_side_products What are the major side products? sm_consumed->check_side_products protodeboronation Side Product: Debrominated Pyrazole (Ar-H) check_side_products->protodeboronation Protodeboronation homocoupling Side Product: Boronic Acid Dimer (Ar'-Ar') check_side_products->homocoupling Homo-coupling solution2 Solution: 1. Switch to milder base (K₃PO₄, Cs₂CO₃). 2. Use Boronate Ester (Bpin). 3. Reduce water content. protodeboronation->solution2 solution3 Solution: 1. Rigorously degas solvent. 2. Ensure positive inert gas pressure. 3. Use Schlenk techniques. homocoupling->solution3

Caption: A decision tree for diagnosing and solving low-yield Suzuki reactions.

Optimized Starting Protocol and Data

While every substrate is different, the following protocol represents a robust starting point for the Suzuki-Miyaura coupling of a generic bromopyrazole, based on conditions reported to be successful for challenging N-heterocycles.[5][8]

Protocol: Optimized Suzuki Coupling of Bromopyrazoles

Materials:

  • Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 Pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromopyrazole, arylboronic acid, K₃PO₄, and the XPhos Pd G2 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred reaction mixture for an additional 10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 5-24 hours.[5]

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Heteroaryl Suzuki Couplings
Catalyst / Pre-catalystLigandBaseSolvent SystemTemp (°C)Typical Yield Range (%)Reference
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane / H₂O12073-97[8]
Pd₂(dba)₃SPhos / XPhosK₃PO₄Dioxane / H₂O10080-99[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8025-60[1]
P1 (XPhos Pre-catalyst)XPhosK₃PO₄Dioxane / H₂O60-10091-99[5]

Yields are representative for various N-heterocyclic halides and may vary based on the specific pyrazole and boronic acid substrates used.

References

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Preventing decomposition of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the dedicated support center for this compound (C₅H₅BrN₂O₂; CAS No. 1399653-86-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical building block throughout its storage and application. Inconsistent results in complex synthetic routes can often be traced back to the degradation of a key starting material. This document provides in-depth, evidence-based answers and troubleshooting protocols to pre-emptively address and resolve stability challenges.

Frequently Asked Questions (FAQs)

Q1: I've noticed my batch of this compound has developed a slight yellow or brownish tint. What does this mean and is it still usable?

A slight discoloration from its typical off-white appearance is an early indicator of potential degradation. The two most probable decomposition pathways for this molecule are decarboxylation and dehalogenation, which can be initiated by exposure to heat, light, or incompatible chemical environments.

  • Causality: The colored impurities are often trace byproducts resulting from the cleavage of the carboxylic acid or bromo substituent. While the bulk material may still be largely intact, the presence of these impurities can interfere with subsequent reactions, particularly those sensitive to acidic byproducts or requiring precise stoichiometry.

  • Recommendation: Before use, we strongly advise re-analyzing the material's purity via HPLC or ¹H-NMR to quantify the level of degradation. For high-stakes applications like GMP synthesis or late-stage drug development, using a discolored batch without re-purification is not recommended. For early-stage discovery, its usability depends on the specific reaction's tolerance for impurities.

Q2: What are the primary decomposition pathways I should be aware of for this molecule?

Understanding the inherent chemical liabilities of this compound is crucial for preventing its degradation. The two main pathways are:

  • Thermal/Catalytic Decarboxylation: The loss of the C4-carboxylic acid group as carbon dioxide (CO₂) is a common decomposition route for pyrazole carboxylic acids, particularly under heat.[1][2][3] This reaction can be accelerated by the presence of acids, bases, or metal catalysts like copper.[2][4] The resulting byproduct is 3-Bromo-1-methyl-1H-pyrazole.

  • Reductive or Photolytic Dehalogenation: The carbon-bromine bond is susceptible to cleavage.[5] This can occur under reducing conditions in a reaction mixture or be induced by exposure to UV or even strong visible light, leading to the formation of 1-methyl-1H-pyrazole-4-carboxylic acid.[6]

See the diagram below for a visual representation of these pathways.

DecompositionPathways Figure 1: Primary Decomposition Pathways main This compound decarboxylated 3-Bromo-1-methyl-1H-pyrazole (Decarboxylation Product) main->decarboxylated Heat, Acid/Base, or Cu Catalyst (+ CO₂) dehalogenated 1-methyl-1H-pyrazole-4-carboxylic acid (Dehalogenation Product) main->dehalogenated Light (hν) or Reducing Agents (-Br)

Caption: Figure 1: Primary Decomposition Pathways

Troubleshooting Guides & Protocols

Issue 1: Inconsistent Yields in Downstream Coupling Reactions

You're using the pyrazole carboxylic acid in a peptide coupling or esterification and notice variable yields from batch to batch, or a decline in yield when using an older bottle of the reagent.

  • Probable Cause: The most likely culprit is a decrease in the purity of the starting material due to slow decomposition during storage. The actual molar amount of the active compound is lower than calculated, and the decomposition byproducts (e.g., a competing nucleophile or a catalyst poison) may be interfering with the reaction.

  • Troubleshooting Workflow:

TroubleshootingWorkflow Figure 2: Workflow for Investigating Inconsistent Yields start Problem: Inconsistent Yields check_purity Step 1: Purity Re-assessment (HPLC, LC-MS, ¹H-NMR) start->check_purity compare Compare data to Certificate of Analysis (CoA) check_purity->compare purity_ok Purity >98%? compare->purity_ok sub_issue Investigate Other Reaction Parameters (Solvent, Reagents, Temp) purity_ok->sub_issue Yes purify Step 2: Purification (Recrystallization) purity_ok->purify No re_run Step 3: Re-run Reaction with Purified Material purify->re_run

Caption: Figure 2: Workflow for Investigating Inconsistent Yields

  • Step-by-Step Protocol: Purity Re-assessment

    • Sample Preparation: Accurately weigh ~5 mg of the compound. Dissolve in a suitable solvent like DMSO-d₆ for NMR or an acetonitrile/water mixture for LC-MS.[7]

    • ¹H-NMR Analysis: Look for the appearance of new, uncharacteristic peaks. Specifically, the loss of the carboxylic acid proton (a broad singlet, typically >12 ppm) and the appearance of a new aromatic proton in the pyrazole ring region could indicate decarboxylation.

    • HPLC/LC-MS Analysis: This is the most quantitative method. Develop a method that gives good separation between the parent compound and potential impurities. The decarboxylated byproduct will have a molecular weight difference of -44 Da (loss of CO₂), while the dehalogenated product will show a difference of -79/81 Da (loss of Br) and +1 Da (gain of H).

    • Decision: If purity has dropped below your required specification (typically >97%), purification is necessary.

Issue 2: Reaction Fails or Stalls Completely

You are performing a reaction, such as a metal-catalyzed cross-coupling, and the reaction does not proceed.

  • Probable Cause: The compound itself, or its degradation byproducts, may be incompatible with the reaction conditions. For example, the carboxylic acid proton can react with strong bases used in coupling reactions, and the pyrazole nitrogen atoms can act as ligands, potentially poisoning a metal catalyst.

  • Preventative Measures & Protocol:

    • Protecting Group Strategy: If using reaction conditions incompatible with a free carboxylic acid (e.g., strong bases, organometallics), protect it as a methyl or ethyl ester first.[8]

    • Order of Addition: In sensitive reactions, add the this compound solution slowly to the reaction mixture rather than adding other reagents to the solid. This helps dissipate any local heat and ensures it is well-dispersed.

    • Inert Atmosphere: When running reactions sensitive to oxidation or reduction, ensure the entire process is conducted under an inert atmosphere (Nitrogen or Argon). This helps prevent both oxidative decomposition and potential reductive dehalogenation if trace reducing agents are present.[9]

Data & Recommendations

Storage and Handling

Adherence to proper storage conditions is the most effective strategy for preventing decomposition and ensuring long-term viability.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[10]Minimizes thermal decomposition, particularly decarboxylation. Avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)[9][10]Prevents oxidative degradation and reactions with atmospheric moisture.
Light Amber vial or store in the dark[11]Protects against photolytic dehalogenation.
Container Tightly-sealed, non-reactive container (e.g., glass)[12][13]Prevents contamination and exposure to air/moisture.
Solvent Compatibility

Choosing the right solvent is critical both for storage of stock solutions and for reactions.

Table 2: Solvent Compatibility Profile

Solvent ClassRecommended SolventsSolvents to Use with CautionIncompatible Solvents
Aprotic Polar Dimethyl sulfoxide (DMSO)[7], Dimethylformamide (DMF), Acetonitrile (ACN)Tetrahydrofuran (THF) - use freshly distilled/anhydrousN/A
Protic Polar None for long-term storageMethanol, Ethanol - can lead to slow esterification, especially if acid/base catalyst is presentWater - use only as a reaction medium if required by protocol, not for storage
Aprotic Non-Polar Generally poor solubilityDichloromethane (DCM), ChloroformHexanes, Toluene

References

  • American Chemical Society. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • European Patent Office. (2013). EP2890663A1 - PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. [Link]

  • American Chemical Society. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • PubChem. (n.d.). 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. [Link]

  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • ResearchGate. (2025). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. As you transition from bench-scale synthesis to larger-scale production, new challenges can arise. This document provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions, to navigate the complexities of scaling up this important heterocyclic building block.

I. Introduction to the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step process. A common and scalable approach involves the initial preparation of a pyrazole-4-carboxylate ester, followed by N-methylation, regioselective bromination, and subsequent hydrolysis to the desired carboxylic acid. Each of these steps presents unique challenges and considerations when scaling up. This guide will break down each stage of the synthesis, offering insights into potential pitfalls and strategies for successful and reproducible large-scale production.

II. Proposed Synthetic Pathway at a Glance

The following diagram outlines the proposed synthetic route for the scaled-up production of this compound.

Synthetic_Pathway A Ethyl 1H-pyrazole-4-carboxylate B Ethyl 1-methyl-1H-pyrazole-4-carboxylate A->B N-Methylation C Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate B->C Bromination D This compound C->D Hydrolysis

Caption: Proposed synthetic workflow for this compound.

III. Step-by-Step Synthesis, Troubleshooting, and FAQs

This section is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.

Step 1: N-Methylation of Ethyl 1H-pyrazole-4-carboxylate

Objective: To selectively methylate the N1 position of the pyrazole ring.

Q1: What is a reliable and scalable protocol for the N-methylation of ethyl 1H-pyrazole-4-carboxylate?

A detailed protocol for the N-methylation is as follows:

Experimental Protocol: N-Methylation

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl 1H-pyrazole-4-carboxylate and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Methylation: Slowly add a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the suspension while maintaining the temperature at a controlled level, typically between 20-30°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Q2: I am observing the formation of a significant amount of the N2-methylated isomer. How can I improve the regioselectivity?

The formation of the N2-methylated isomer is a common side reaction. Here are some troubleshooting strategies:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. Using a milder base and a less polar solvent may favor N1 methylation.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity towards the thermodynamically more stable N1-methylated product.

  • Alternative Methylating Agents: While methyl iodide is common, exploring other methylating agents in conjunction with different solvent systems could alter the regioselectivity.

Q3: During scale-up, I'm facing issues with the work-up. The product is partially soluble in the aqueous layer. What can I do?

  • Salting Out: Add a significant amount of brine (saturated sodium chloride solution) to the aqueous layer during extraction. This will decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product.

  • Solvent Selection: Consider using a more non-polar extraction solvent if product solubility in the aqueous phase remains an issue.

Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Objective: To regioselectively brominate the C3 position of the pyrazole ring.

Q1: What is a recommended procedure for the bromination of ethyl 1-methyl-1H-pyrazole-4-carboxylate?

A general protocol for bromination using N-bromosuccinimide (NBS) is provided below.

Experimental Protocol: Bromination

  • Reactor Setup: In a reactor protected from light, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to a low temperature, typically 0-5°C, using an ice bath.

  • NBS Addition: Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining vigorous stirring. The portion-wise addition helps to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC. The reaction is typically complete within a few hours.

  • Work-up: After completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any unreacted bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate.

Q2: My main issue is the formation of the 5-bromo isomer. How can I improve the regioselectivity for the 3-position?

Achieving high regioselectivity in the bromination of pyrazoles can be challenging.[1][2] Here are some strategies to favor bromination at the C3 position:

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with different solvents, including polar aprotic (e.g., acetonitrile) and non-polar (e.g., carbon tetrachloride) options.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

  • Brominating Agent: While NBS is common, other brominating agents like bromine in acetic acid could be explored, although this may require more stringent safety precautions.

  • Protecting Groups: In some cases, a temporary protecting group on another position of the ring can direct the bromination to the desired position, but this adds extra steps to the synthesis.

Q3: The bromination reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?

  • Slow Addition: Add the brominating agent slowly and in small portions to the cooled reaction mixture.

  • Efficient Cooling: Ensure the reactor has an efficient cooling system to dissipate the heat generated during the reaction.

  • Dilution: Running the reaction at a lower concentration (higher solvent volume) can help to manage the exotherm.

  • Semi-batch or Continuous Flow: For very large-scale production, consider a semi-batch process where the starting material is fed into a solution of the brominating agent, or a continuous flow setup for better heat and mass transfer.

Step 3: Hydrolysis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Objective: To convert the ethyl ester to the final carboxylic acid product.

Q1: What is a standard protocol for the hydrolysis of the ethyl ester?

A typical basic hydrolysis procedure is as follows:

Experimental Protocol: Hydrolysis

  • Reaction Setup: In a reactor, dissolve the crude ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heating: Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the ester is fully consumed.

  • Acidification: After cooling the reaction mixture, carefully acidify with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Q2: During the hydrolysis work-up, I am getting a low yield of the precipitated product. What could be the reason?

  • Incomplete Hydrolysis: Ensure the hydrolysis reaction has gone to completion by monitoring with a suitable analytical technique. If necessary, increase the reaction time or the amount of base.

  • Product Solubility: The product may have some solubility in the acidic aqueous solution. Cooling the mixture to a lower temperature (0-5°C) before filtration can help to maximize precipitation.

  • pH of Precipitation: The pH at which the product precipitates is crucial. Ensure you have reached a sufficiently low pH to fully protonate the carboxylate.

  • Extraction of the Filtrate: If the product has significant aqueous solubility, you may need to extract the acidic filtrate with an organic solvent like ethyl acetate to recover the remaining product.

Q3: I am observing some decarboxylation of the product during hydrolysis, especially at higher temperatures. How can I minimize this side reaction?

Decarboxylation can be a concern for some heterocyclic carboxylic acids.[3][4] To mitigate this:

  • Milder Conditions: Use a lower reaction temperature and a shorter reaction time if possible.

  • Choice of Base: A weaker base might be sufficient for the hydrolysis and could reduce the extent of decarboxylation.

  • Careful Monitoring: Closely monitor the reaction to avoid prolonged heating after the hydrolysis is complete.

IV. Purification of the Final Product

Q1: What is the recommended method for purifying the final product on a large scale?

  • Recrystallization: Recrystallization from a suitable solvent system is often the most effective and scalable method for purifying solid organic compounds. A mixture of an alcohol (like ethanol or isopropanol) and water is a good starting point for this compound.

  • Slurry Wash: If the crude product is already of reasonable purity, a slurry wash with a solvent in which the impurities are soluble but the product is not can be a quick and efficient purification step.

Q2: What are the common impurities to look out for in the final product?

  • Starting Materials: Unreacted starting materials from any of the synthetic steps.

  • Isomeric Byproducts: The 5-bromo isomer from the bromination step.

  • Over-brominated Products: Dibrominated pyrazole species.

  • Decarboxylation Product: 3-Bromo-1-methyl-1H-pyrazole.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Methods for Quality Control:

Analytical Technique Purpose
HPLC To determine the purity of the final product and quantify impurities.
¹H and ¹³C NMR To confirm the structure of the product and identify any structural isomers.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Gas Chromatography (GC) To determine the content of residual solvents.
Karl Fischer Titration To determine the water content.

V. Safety Considerations for Scale-Up

When scaling up the synthesis of this compound, it is crucial to conduct a thorough safety assessment for each step.

  • Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The bromination step is potentially highly exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Hazardous Reagents: Be aware of the specific hazards of all reagents used. For example, methyl iodide is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

VI. Concluding Remarks

The successful scale-up of the synthesis of this compound requires careful planning, optimization of reaction conditions, and a proactive approach to troubleshooting. By understanding the potential challenges at each stage of the synthesis and implementing the strategies outlined in this guide, researchers and production chemists can achieve a robust, efficient, and safe manufacturing process for this valuable chemical intermediate.

References

  • ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. [Link]

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo₅S₅(pz)₄(pzH)₅]Br₂. [Link]

  • ResearchGate. (2009). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]

  • Google Patents. (2013). Decarboxylation method of 3,5-bis(haloalkyl)

Sources

Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for advanced analytical challenges in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are synthesizing 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid and leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity assessment. My aim here is not just to provide steps but to explain the chemical logic behind them, empowering you to solve problems methodically and confidently.

The synthesis of highly functionalized heterocyclic compounds like our target molecule is often accompanied by the formation of structurally similar byproducts. Distinguishing these from the desired product is a classic challenge where LC-MS is an indispensable tool. This guide provides a structured, question-and-answer-based approach to interpreting your LC-MS data, identifying common impurities, and confirming their structures.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions that arise when unexpected peaks appear in your chromatogram.

Q1: I see an unexpected peak in my LC-MS chromatogram. What is the very first step?

A1: Before diving into complex structural elucidation, perform a basic systems check. Many issues can be resolved by confirming the integrity of your analysis.[1] First, verify the mass of your main peak. Does its [M+H]⁺ correspond to the expected mass of this compound (C₅H₅BrN₂O₂), which is approximately 220.96 Da? You should observe a characteristic isotopic pattern for the single bromine atom: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope ([M+H]⁺ ≈ 220.9) and one for the ⁸¹Br isotope ([M+H]⁺ ≈ 222.9). If your main peak is incorrect, there may be a more fundamental issue with the synthesis. If the main peak is correct, proceed to analyze the unknown peak's mass spectrum.

Q2: What are the most common byproducts I should expect in this specific synthesis?

A2: The expected byproducts are dictated by the specific synthetic route, but most syntheses of this molecule involve N-methylation, bromination, and potentially ester hydrolysis. The most common impurities arise from incomplete reactions or side reactions related to these steps. Key possibilities include:

  • Regioisomers: Formed during the N-methylation step.[2]

  • Reaction Precursors: Resulting from incomplete bromination or methylation.

  • Side-Reaction Products: Such as over-bromination or decarboxylation.[3][4]

A detailed list and their expected masses are provided in the reference table in Section 3.

Q3: My main peak's mass is correct, but I have another peak with the exact same mass and bromine isotopic pattern. What could it be?

A3: This is a classic case of constitutional isomerism, and in pyrazole synthesis, the most likely culprit is a regioisomer formed during the N-methylation step. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2), and methylation can occur at either position, especially when using traditional alkylating agents like methyl iodide.[5][6]

Your target is the N1-methylated isomer (3-Bromo-1-methyl -1H-pyrazole-4-carboxylic acid). The byproduct with the identical mass is almost certainly the N2-methylated isomer (5-Bromo-2-methyl -2H-pyrazole-4-carboxylic acid). Because they have the same elemental formula, their molecular weight is identical. They often have very similar polarities, making them difficult to separate chromatographically, though a good gradient method may resolve them. Confirmation requires MS/MS fragmentation analysis, as the fragmentation patterns of N1 and N2 isomers can differ subtly.

Q4: How can I use the bromine isotopic pattern to identify my byproducts?

A4: The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) provides a built-in diagnostic tool. Any ion containing one bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity.[7]

  • If an unknown peak shows this 1:1 doublet: The corresponding molecule contains one bromine atom. This helps you quickly identify precursors like 3-Bromo-1H-pyrazole-4-carboxylic acid or side products like the decarboxylated 3-Bromo-1-methyl-1H-pyrazole.

  • If the peak lacks this pattern: The molecule is likely unbrominated, such as the precursor 1-Methyl-1H-pyrazole-4-carboxylic acid.

  • If you see a 1:2:1 triplet (M, M+2, M+4): This indicates the presence of two bromine atoms, likely from an over-bromination side reaction.

Q5: An unknown peak has a mass that is 14 Da less than my product. What is it likely to be?

A5: A mass difference of 14 Da strongly suggests the difference of a methyl group (CH₃) versus a hydrogen atom (H). In this context, the most probable structure is the unmethylated precursor, 3-Bromo-1H-pyrazole-4-carboxylic acid . This indicates that the N-methylation step of your synthesis was incomplete. You should be able to confirm its identity by checking its retention time and mass against a standard if available.

Q6: I see a peak with a mass 44 Da less than my product. What does this suggest?

A6: A mass difference of 44 Da corresponds to the loss of a carboxyl group (CO₂). This points to decarboxylation , a common side reaction for carboxylic acids, especially if the reaction was performed at elevated temperatures.[4] The resulting byproduct would be 3-Bromo-1-methyl-1H-pyrazole . This species will be significantly less polar than your carboxylic acid product and will therefore have a much longer retention time on a reverse-phase HPLC column.

Q7: How do I definitively confirm the identity of a hypothesized byproduct?

A7: Confirmation follows a three-step validation process:

  • Mass and Isotope Confirmation: The measured m/z and isotopic pattern must match the theoretical values for your hypothesized structure.

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the unknown peak. The fragmentation pattern should be consistent with the proposed structure. For example, a carboxylic acid will often show a loss of 44 Da (CO₂) or 45 Da (COOH).[8] The pyrazole ring itself has characteristic fragmentation, such as the loss of HCN.[9] Compare this fragmentation to that of your main product to see which fragments are shared and which are different.

  • Co-injection with a Standard: The ultimate confirmation is to synthesize or purchase an authentic standard of the suspected byproduct and analyze it under the identical LC-MS conditions. If the retention time and mass spectrum of the standard perfectly match the unknown peak in your sample, the identity is confirmed.

Section 2: In-Depth Troubleshooting Guide

When the FAQs are not enough, a systematic workflow is required.

Logical Workflow for Byproduct Identification

This diagram outlines the decision-making process for identifying an unknown peak in your LC-MS data.

Byproduct_ID_Workflow Byproduct Identification Workflow A Observe Unknown Peak in Chromatogram B Determine [M+H]⁺ of Unknown A->B C Analyze Isotopic Pattern B->C D Does it contain Bromine? C->D O No Br Pattern: Unbrominated Precursor D->O No P Br Pattern: Brominated Byproduct D->P Yes E Hypothesize Potential Byproduct Structures (e.g., Precursors, Side Reactions) F Compare m/z to Product m/z E->F G Is m/z = Product m/z? (e.g., Isomer) F->G Same Mass H Is m/z < Product m/z? (e.g., Incomplete Reaction, Decarboxylation) F->H Lower Mass I Is m/z > Product m/z? (e.g., Over-bromination, Dimerization) F->I Higher Mass J Perform MS/MS Analysis on Unknown and Product G->J H->J I->J K Compare Fragmentation Patterns J->K L Does fragmentation support the hypothesized structure? K->L M Identity Confirmed (High Confidence) L->M Yes N Re-evaluate Hypothesis or Consider Complex Byproducts L->N No N->E O->E P->E

Caption: Logical workflow for identifying unknown peaks via LC-MS.

Experimental Protocol: A Representative LC-MS Method

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your crude reaction mixture.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 500.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer recommendations.[10]

    • Data Acquisition: Collect both full scan MS data and data-dependent MS/MS data on the most abundant ions.

Section 3: Common Byproduct Reference Table

This table summarizes the most probable byproducts, their structures, and their key mass spectrometry identifiers.

Byproduct NameStructureMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Identifier
Target Product This compoundC₅H₅BrN₂O₂219.96220.9 / 222.9Target Mass, Br Pattern
Regioisomer 5-Bromo-2-methyl-2H-pyrazole-4-carboxylic acidC₅H₅BrN₂O₂219.96220.9 / 222.9Same mass as product, different RT and/or fragmentation
Unmethylated Precursor 3-Bromo-1H-pyrazole-4-carboxylic acidC₄H₃BrN₂O₂205.93206.9 / 208.9Mass is 14 Da less than product
Unbrominated Precursor 1-Methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂142.11143.1No Br isotopic pattern
Decarboxylated Product 3-Bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂175.97177.0 / 179.0Mass is 44 Da less than product, much less polar (longer RT)
Un-hydrolyzed Ester Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylateC₇H₉BrN₂O₂248.00249.0 / 251.0Mass is 28 Da more than product (C₂H₄ difference)
Dibrominated Byproduct 3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₄Br₂N₂O₂298.87299.9 / 301.9 / 303.9Contains two Br atoms (1:2:1 isotopic pattern)
References
  • Yang, B., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link][5][11]

  • Alonso, F., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Fluorine Chemistry, 126(9-10), 1230–1238. [Link]

  • Google Patents. (2006). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine. [3]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. [Link][7][9]

  • Shimadzu Corporation. (n.d.). LCMS Troubleshooting Tips. [Link][10]

  • ZefSci. (2025). 14 LCMS Troubleshooting Best Practices for Laboratories. [Link][1]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link][12]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][13]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][8]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Historical reference for Knorr pyrazole synthesis).
  • Niedenzu, K., & Nöth, H. (1978). The Bromination of Pyrazabole. DTIC. [Link][14]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link][15]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Polar Heterocycle

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a polar, acidic heterocyclic compound. Its physicochemical properties present a distinct challenge for traditional reversed-phase (RP) HPLC. The polarity can lead to poor retention on non-polar stationary phases like C18, causing the analyte to elute near the void volume, while the acidic nature of the carboxylic acid group can result in poor peak shape (tailing) due to interactions with residual silanols on the silica support.[1]

Effective purity analysis requires a method capable of not only retaining and producing a sharp, symmetrical peak for the main compound but also separating it from potential process-related impurities. Based on common synthetic routes, key impurities may include:

  • Starting materials: Such as 1-methylpyrazole or its brominated precursors.

  • Regioisomers: Positional isomers formed during the bromination step.

  • Precursors: Such as 3-bromo-1-methyl-1H-pyrazole if the carboxylic acid is introduced in a later step.

  • Degradation products: Arising from instability under certain pH or temperature conditions.

This guide will compare two distinct HPLC strategies for the comprehensive purity analysis of this compound: a classic Ion-Pairing Reversed-Phase HPLC method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Comparative HPLC Methodologies

A successful HPLC method for this analyte must provide adequate retention, good peak shape, and sufficient resolution from all potential impurities. Below, we compare two fundamentally different approaches to achieving these goals.

Method A: Ion-Pairing Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[2] To overcome the poor retention of our polar analyte, this method employs an ion-pairing reagent and an acidic mobile phase modifier.

Scientific Rationale:

  • Stationary Phase (C18): A traditional C18 column provides a hydrophobic surface. While our analyte is polar, the pyrazole ring and methyl group offer some non-polar character for retention.

  • Mobile Phase pH: Maintaining a low pH (around 2.5-3.0) with an acid like trifluoroacetic acid (TFA) or phosphoric acid is crucial. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 column.[1] Suppressing silanol ionization on the stationary phase also minimizes peak tailing.[3]

  • Ion-Pairing Reagent (Optional but Recommended): For enhanced retention and improved peak shape of the acidic analyte, a reagent like tetrabutylammonium (TBA) could be added. However, for simplicity and MS-compatibility, we will focus on the use of TFA which can also act as a weak ion-pairing agent.[3][4][5]

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a high aqueous component and increasing the acetonitrile concentration, will effectively elute the main peak while also separating it from less polar impurities that are more strongly retained.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[6][7] It is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[8][9]

Scientific Rationale:

  • Stationary Phase (Amide or Diol): A polar stationary phase, such as one with bonded amide or diol functional groups, is used. Retention in HILIC is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6] More polar analytes are more strongly retained.

  • Mobile Phase: The mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[6] This composition facilitates the formation of the aqueous layer on the stationary phase. Water acts as the strong, eluting solvent in HILIC.

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC.[9] This "orthogonal selectivity" can be highly advantageous for resolving impurities that co-elute with the main peak in a reversed-phase method.

Experimental Data and Comparison

The following tables summarize the proposed experimental conditions and the expected performance of each method.

Table 1: HPLC Method Parameters
ParameterMethod A: Ion-Pairing RP-HPLCMethod B: HILIC
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 20 minutes0% to 100% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Detector UV at 210 nm and 254 nmUV at 210 nm and 254 nm
Sample Diluent 50:50 Acetonitrile:Water75:25 Acetonitrile:Water

Note: The UV detection wavelength is selected based on the UV absorbance profile of pyrazole compounds, which typically show absorbance around 210 nm.[10]

Table 2: Comparative Performance Evaluation
Performance MetricMethod A: Ion-Pairing RP-HPLCMethod B: HILIC
Retention of Main Peak Moderate; highly dependent on pH and TFA concentration.Strong; analyte is highly polar.
Peak Shape Good to excellent; TFA suppresses silanol interactions.Generally good, but can be sensitive to sample solvent.
Resolution from Polar Impurities May be challenging if impurities have similar hydrophobicity.Excellent; separates based on differences in polarity.
Resolution from Non-Polar Impurities Excellent; non-polar impurities will be strongly retained.Poor; non-polar impurities will elute early, possibly in the void.
Method Robustness Generally robust, but sensitive to mobile phase pH.Can be less robust; highly sensitive to water content in the mobile phase and sample diluent.
MS Compatibility Poor with TFA; requires alternative like formic acid which may compromise peak shape.Excellent with volatile buffers like ammonium formate.

Method Validation and System Suitability

Any chosen method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

System Suitability: Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters like retention time, peak area repeatability, theoretical plates, and tailing factor.

Step-by-Step Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1 for Method A.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

Protocol 2: HILIC Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM Ammonium Formate solution in 95:5 Acetonitrile:Water.

    • Mobile Phase B: Prepare a 10 mM Ammonium Formate solution in 50:50 Acetonitrile:Water.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 75:25 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in Table 1 for Method B.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Compound dissolve Dissolve in Diluent prep_start->dissolve prep_end Final Concentration dissolve->prep_end hplc_system Equilibrate HPLC System (Column & Mobile Phase) prep_end->hplc_system Load into Autosampler injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity/% Impurity integration->calculation report Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Method_Selection start Analyte: 3-Bromo-1-methyl-1H- pyrazole-4-carboxylic acid (Polar, Acidic) rp_hplc Method A: Ion-Pairing RP-HPLC (Hydrophobic Interaction) start->rp_hplc hilic Method B: HILIC (Hydrophilic Partitioning) start->hilic rp_pros Pros: - Robust & Familiar - Good for non-polar impurities rp_hplc->rp_pros rp_cons Cons: - Poor retention of polar analytes - Potential peak tailing - Poor MS compatibility with TFA rp_hplc->rp_cons hilic_pros Pros: - Excellent retention for polar analytes - Orthogonal selectivity - MS-friendly buffers hilic->hilic_pros hilic_cons Cons: - Sensitive to sample solvent & water content - Poor retention of non-polar impurities - Longer equilibration times hilic->hilic_cons

Caption: Logical comparison of HPLC method choices.

Conclusion and Recommendations

The choice between an ion-pairing reversed-phase method and a HILIC method for the purity analysis of this compound depends on the specific analytical goals.

  • For routine quality control where the impurity profile is well-characterized and primarily consists of less polar species, the Ion-Pairing RP-HPLC method (Method A) is recommended. It is generally more robust, easier to implement, and transferable between laboratories.

  • For impurity profiling, stability studies, or when dealing with highly polar impurities that are difficult to resolve from the main peak, the HILIC method (Method B) is the superior choice. Its orthogonal selectivity provides a powerful tool for detecting and quantifying impurities that might be missed by RP-HPLC. Furthermore, its compatibility with mass spectrometry is a significant advantage for impurity identification.

Ultimately, for comprehensive characterization, employing both methods orthogonally would provide the highest degree of confidence in the purity of this compound.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Link

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds. Waters. Link

  • Welch Materials. (2023, December 25). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Link

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC). MilliporeSigma. Link

  • Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom. Link

  • Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. Link

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. Link

  • Jupille, T. (2008, October 27). Re: the role of TFA on Reverse phase chromatography? Chromatography Forum. Link

  • SIELC Technologies. Polar Compounds. SIELC. Link

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. Link

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. Link

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Link

  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? AAT Bioquest. Link

  • National Institute of Standards and Technology. 1H-Pyrazole. NIST WebBook. Link

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Halogenated Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Pyrazole Carboxylic Acids

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The incorporation of a carboxylic acid moiety provides a critical functional group for tuning the molecule's physicochemical properties and for establishing key interactions with biological targets.[5] This guide focuses on a specific and highly potent subclass: halogenated pyrazole carboxylic acids. The introduction of halogens—fluorine, chlorine, bromine, and iodine—can profoundly influence a molecule's biological activity by altering its lipophilicity, electronic properties, and metabolic stability. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.[6] This guide provides a comparative analysis of the biological activities of halogenated pyrazole carboxylic acids, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Comparative Biological Activities: A Halogen-by-Halogen Analysis

The nature and position of the halogen substituent on the pyrazole ring or its associated aryl groups can dramatically alter the biological activity profile of the compound. Here, we delve into a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant area of investigation for pyrazole carboxylic acids is their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The structure-activity relationship studies reveal that the presence and nature of a halogen can significantly impact COX-2 selectivity and potency. For instance, in a series of 1,5-diarylpyrazole-3-carboxylic acids, the introduction of a chlorine atom at the para-position of the C-5 phenyl ring has been shown to enhance COX-2 inhibitory activity.[10]

Table 1: Comparative in vitro COX-2 Inhibitory Activity of Halogenated Pyrazole Carboxylic Acid Analogs

Compound IDHalogen SubstituentPosition of HalogenCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
PCA-H None-5.215.83.0Fictionalized Data
PCA-F Fluoro4'-position of C-5 phenyl1.820.511.4Fictionalized Data
PCA-Cl Chloro4'-position of C-5 phenyl0.925.228.0Fictionalized Data
PCA-Br Bromo4'-position of C-5 phenyl1.222.118.4Fictionalized Data
PCA-I Iodo4'-position of C-5 phenyl2.518.97.6Fictionalized Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature. Actual values can vary based on the specific molecular scaffold.

From the illustrative data, a trend can be observed where the chloro-substituted analog exhibits the most potent and selective COX-2 inhibition. This can be attributed to the optimal balance of lipophilicity and electronic effects conferred by the chlorine atom, allowing for favorable interactions within the hydrophobic pocket of the COX-2 active site. Fluorine, while enhancing potency compared to the unsubstituted analog, may not provide the same degree of favorable interaction as chlorine in this specific scaffold. The larger halogens, bromine and iodine, may introduce steric hindrance that slightly diminishes activity.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Halogenated pyrazole carboxylic acids have also emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[11][12] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

The choice of halogen and its substitution pattern can influence the potency and selectivity of the anticancer activity. For example, studies on pyrazole-based chalcone derivatives have shown that halogen substitution can enhance cytotoxicity in human oral squamous cell carcinoma cell lines.[11]

Table 2: Comparative Cytotoxicity (IC50 in µM) of Halogenated Pyrazole Carboxylic Acids Against A549 Human Lung Carcinoma Cells

Compound IDHalogen SubstituentPosition of HalogenIC50 (µM)Reference
Py-COOH None->100Fictionalized Data
Py-COOH-F Fluoro4-position of N-1 phenyl25.6Fictionalized Data
Py-COOH-Cl Chloro4-position of N-1 phenyl12.3Fictionalized Data
Py-COOH-Br Bromo4-position of N-1 phenyl15.8Fictionalized Data
Py-COOH-I Iodo4-position of N-1 phenyl32.1Fictionalized Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature. Actual values can vary based on the specific molecular scaffold and cell line.

In this illustrative dataset, the chloro-substituted derivative again shows the highest potency. This highlights the importance of the specific halogen in mediating the interaction with the biological target, which in the context of cancer, could be a variety of proteins involved in cell proliferation and survival.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated pyrazole carboxylic acids have demonstrated promising activity against a range of bacteria and fungi.[13][14] The lipophilic character imparted by halogens can facilitate the passage of these compounds through the microbial cell membrane.

A study on a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives revealed that the position of electronegative atoms like fluorine is crucial in determining the strength of antifungal activity against Candida albicans.[13]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Pyrazole Carboxylic Acids

Compound IDHalogen SubstituentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
HPCA-H None64>128128Fictionalized Data
HPCA-F Fluoro163232Fictionalized Data
HPCA-Cl Chloro81616Fictionalized Data
HPCA-Br Bromo163232Fictionalized Data
HPCA-I Iodo326464Fictionalized Data

Note: The data in this table is illustrative and synthesized from general trends observed in the literature. Actual values can vary based on the specific microbial strains and assay conditions.

The illustrative data suggests that chloro- and fluoro-substitution can significantly enhance antimicrobial activity compared to the non-halogenated parent compound. The increased potency is likely due to a combination of factors, including altered electronic properties that may favor interaction with microbial enzymes and improved membrane permeability.

Experimental Protocols

To ensure the reproducibility and validation of the biological activities discussed, this section provides detailed, step-by-step methodologies for key assays.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Causality Behind Experimental Choices: The use of a colorimetric assay provides a quantitative and high-throughput method to assess enzyme activity. Measuring the absorbance of the oxidized TMPD allows for the determination of peroxidase activity, which is coupled to the cyclooxygenase activity of the enzyme. Including a known COX inhibitor (e.g., celecoxib) as a positive control is crucial for validating the assay's performance.

Caption: Workflow for in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Solution: Prepare a stock solution in DMSO.

    • Enzyme Solutions: Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Arachidonic Acid Solution: Prepare a stock solution in ethanol.

    • TMPD Solution: Prepare a fresh solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations.

  • Assay Procedure:

    • To a 96-well plate, add 150 µL of assay buffer, 1 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.

    • Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This classic in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation. Using a plethysmometer provides a precise measurement of paw volume changes. A standard NSAID like indomethacin is used as a positive control to validate the model's responsiveness to anti-inflammatory agents.

Paw_Edema_Workflow Start Acclimatize Rats Group Group Animals (n=6 per group): - Vehicle Control - Test Compound - Positive Control (Indomethacin) Start->Group Measure0 Measure Initial Paw Volume (V0) Group->Measure0 Administer Administer Compounds Orally Measure0->Administer Induce Inject Carrageenan into Hind Paw Administer->Induce MeasureT Measure Paw Volume at 1, 2, 3, 4 hours (Vt) Induce->MeasureT Calculate Calculate Paw Edema (Vt - V0) MeasureT->Calculate Analyze Calculate Percent Inhibition of Edema Calculate->Analyze

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use male Wistar rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Test compound (e.g., 10 mg/kg, orally).

    • Group III: Positive control (Indomethacin, 10 mg/kg, orally).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, test compound, or positive control orally.

    • One hour after administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13]

Causality Behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Solubilizing the formazan crystals and measuring the absorbance provides a quantitative measure of cytotoxicity.

MTT_Assay_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout_analysis MTT Assay & Data Analysis C1 Culture Cancer Cells C2 Seed Cells in 96-well Plate C1->C2 C3 Incubate for 24h C2->C3 T1 Prepare Serial Dilutions of Test Compound C3->T1 T2 Treat Cells with Compound T1->T2 T3 Incubate for 48-72h T2->T3 R1 Add MTT Reagent T3->R1 R2 Incubate for 4h R1->R2 R3 Add Solubilization Solution R2->R3 R4 Measure Absorbance at 570 nm R3->R4 R5 Calculate Percent Viability and IC50 R4->R5

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated pyrazole carboxylic acids in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability versus the log of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of halogenated pyrazole carboxylic acids, highlighting the significant role that halogen substitution plays in modulating their anti-inflammatory, anticancer, and antimicrobial properties. The provided experimental protocols offer a validated framework for researchers to evaluate novel compounds in these therapeutic areas.

While trends suggest that chloro- and fluoro-substitutions often lead to enhanced activity, the optimal halogen and its position are highly dependent on the specific biological target and the overall molecular scaffold. Future research should focus on systematic studies that directly compare a full range of halogenated analogs to further elucidate these structure-activity relationships. Moreover, investigations into the detailed mechanisms of action, pharmacokinetic profiles, and in vivo efficacy of these promising compounds will be crucial for their translation into clinically viable therapeutic agents.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 15-26.
  • Ok, S., Ocal, N., Arslan, N. B., & Kazar, D. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Rai, N. S., G. A., & Kalluraya, B. (2015). Synthesis and anticancer activity of some new 3-phenyl-4-alkyl-pyrazole-chalcone derivatives. Journal of the Indian Chemical Society, 92(10), 1639-1644.
  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vivo analgesic and anti-inflammatory activity of 2-(4-substituted-phenyl)-3-(substituted-cinnamoyl)-1, 8-naphthyridin-4 (1H)-ones. Indian Journal of Chemistry-Section B, 44(11), 2358-2363.
  • Jadhav, S. D., et al. (2017). Synthesis and biological evaluation of fluoro-hydroxy substituted pyrazole chalcones as anti-inflammatory, antioxidant and antibacterial agents. Journal of Saudi Chemical Society, 21(1), S109-S117.
  • Bhat, K. S., et al. (2021). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Oncology Letters, 22(5), 1-11.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402.
  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1177-1181.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5855-5873.
  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701.
  • El-Sayed, M. A. A., et al. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 86, 235-253.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Bekhit, A. A., Ashour, H. M., & Abdel Ghany, Y. S. (2008). Synthesis and biological evaluation of some new 1, 3, 4-trisubstituted pyrazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 43(2), 456-463.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2.
  • Chimenti, F., et al. (2006). Synthesis and in vitro selective anti-Helicobacter pylori activity of a new series of 1, 5-diaryl-1H-pyrazole-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(14), 3745-3748.
  • Maccari, R., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 747-752.
  • Halim, P. A., et al. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Future Medicinal Chemistry, 14(3), 167-182.
  • Gierse, J. K., et al. (1996). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 313(3), 897-903.
  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(5), 452-463.
  • Önal, Z., et al. (2020). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.
  • A novel pyrazole exhibits potent anticancer cytotoxicity via apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization in triple-negative breast cancer cells. (2024). Cancers, 16(14), 2619.
  • Zhang, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • Karrouchi, K., et al. (2018).
  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1177-1181.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5855-5873.

Sources

A Comparative Guide to the Structural Validation of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the synthesis of novel active pharmaceutical ingredients (APIs), particularly within heterocyclic families like pyrazoles, rigorous structural validation is not merely a formality but a critical component of a robust quality control strategy and a prerequisite for regulatory submission. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, moving beyond procedural steps to explain the causality behind experimental choices.

The core principle of modern structural validation is the use of orthogonal methods—a self-validating system where independent techniques provide complementary data points that must converge on a single, unequivocal structure. For a molecule like this compound (Molecular Formula: C₅H₅BrN₂O₂; Molecular Weight: 205.01 g/mol ), we will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the definitive standard, Single-Crystal X-ray Diffraction.

The Validation Workflow: An Integrated Approach

A successful structural validation workflow does not treat each analytical technique in isolation. Instead, it is a logical progression where the output of one method informs and is confirmed by the next. The process ensures that from the elemental composition to the precise three-dimensional arrangement of atoms, the proposed structure is consistent with all experimental evidence.

G cluster_0 Initial Characterization cluster_1 Definitive Confirmation cluster_2 Complementary Data MS Mass Spectrometry (Elemental Composition & MW) NMR NMR Spectroscopy (Connectivity & 2D Structure) MS->NMR Confirms Formula XRay Single-Crystal X-ray (Absolute 3D Structure) MS->XRay Confirms MW NMR->XRay Validates Connectivity FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR Corroborates Groups

Caption: Integrated workflow for structural validation.

Part 1: Mass Spectrometry – The First Gatekeeper

Mass spectrometry (MS) serves as the initial checkpoint, providing the fundamental data of molecular weight and elemental composition. For a halogenated compound, MS offers a particularly distinctive signature.

The Causality of Method Selection: ESI vs. APCI

For a polar, non-volatile molecule containing a carboxylic acid group, Electrospray Ionization (ESI) is the superior "soft" ionization technique.[1][2] Unlike "hard" techniques like Electron Ionization (EI) which cause extensive fragmentation, ESI gently transfers the molecule from solution to the gas phase as an ion, preserving the molecular ion for accurate mass determination.[3] Atmospheric Pressure Chemical Ionization (APCI) is another option, often better for less polar compounds, but ESI is generally well-suited for the carboxylic acid moiety.[4]

Key Observation: The Bromine Isotopic Pattern

A crucial, self-validating feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] Consequently, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M and M+2).[3] This pattern is an unambiguous indicator of the presence of a single bromine atom in the molecule.

Expected Mass Spectrum Data

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental formula. The experimentally measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.

ParameterExpected Value for C₅H₅BrN₂O₂Rationale & Interpretation
Ionization Mode ESI-NegativeThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.
[M-H]⁻ (⁷⁹Br) m/z 203.9462Calculated exact mass for C₅H₄⁷⁹BrN₂O₂⁻.
[M-H]⁻ (⁸¹Br) m/z 205.9442Calculated exact mass for C₅H₄⁸¹BrN₂O₂⁻.
Isotopic Ratio ~1:1Confirms the presence of one bromine atom.[3]
Key Fragments [M-H-CO₂]⁻ (m/z ~160/162)Loss of carbon dioxide from the carboxylate is a common fragmentation pathway for carboxylic acids.[5]
Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • LC Method: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at 0.2 mL/min can be used to introduce the sample.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Verify the accurate mass of the [M-H]⁻ ion and confirm the ~1:1 intensity ratio of the M and M+2 isotopic peaks.

Part 2: NMR Spectroscopy – The Molecular Blueprint

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected, providing the 2D structural blueprint. For this compound, ¹H and ¹³C NMR are indispensable, with 2D techniques providing final, unambiguous confirmation.[6]

The Causality of Solvent Selection

The choice of deuterated solvent is critical. For a carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃). The acidic proton of the carboxyl group is readily exchangeable and often appears as a very broad signal in ¹H NMR; in DMSO-d₆, this proton exchange is slowed, resulting in a more observable peak.[7] Furthermore, the compound's polarity suggests better solubility in DMSO.

Expected ¹H and ¹³C NMR Data

Based on known data for similar pyrazole derivatives, the following spectral features are predicted.[8][9] The structure contains three key proton environments and five distinct carbon environments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid, typically downfield and broad.
2~8.1Singlet1HH-5The proton at position 5 is on an electron-deficient aromatic ring.
3~3.9Singlet3HN-CH₃Protons on a methyl group attached to a nitrogen atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)AssignmentRationale
1~164C=OCarboxylic acid carbonyl carbon.
2~145C-5Aromatic CH carbon adjacent to nitrogen.
3~138C-3Carbon bearing the bromine atom, deshielded.
4~110C-4Carbon bearing the carboxylic acid group.
5~38N-CH₃Methyl carbon attached to nitrogen.
The Power of 2D NMR: Building the Self-Validating System

To eliminate any doubt in assignments, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. This experiment shows correlations between protons and carbons that are 2 or 3 bonds apart, effectively building the molecular skeleton.

G a C3-Br b N2 c N1-CH3 d C5-H e C4-COOH H_Me N-CH3 (Protons) H_Me->a ³J H_Me->b ²J H_Me->c ¹J H5 H-5 (Proton) H5->c ³J H5->d ¹J H5->e ²J

Caption: Key HMBC correlations confirming the structure.

Key Expected HMBC Correlations:

  • N-CH₃ protons (~3.9 ppm) should show correlations to the C-5 carbon (~145 ppm) and the C-3 carbon (~138 ppm) . This definitively places the methyl group on N-1.

  • H-5 proton (~8.1 ppm) should correlate to the C-4 carbon (~110 ppm) and the N-CH₃ carbon (~38 ppm) , confirming the pyrazole ring connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7][10] Ensure the sample is fully dissolved; filter if any particulates are present.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp lines.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize parameters for expected long-range couplings (typically 8-10 Hz).

  • Data Analysis: Process all spectra. Integrate the ¹H spectrum, assign peaks in both ¹H and ¹³C spectra, and use the HMBC cross-peaks to confirm all assignments and connectivity.

Part 3: Single-Crystal X-ray Diffraction – The Gold Standard

While NMR and MS provide a compelling and often sufficient case for the structure, Single-Crystal X-ray Diffraction (SCXRD) provides the ultimate, unambiguous proof.[12] It determines the precise three-dimensional arrangement of every atom in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.[13] This technique is the final arbiter in any structural debate.

The Causality of the Method: From Crystal to Structure

SCXRD works on the principle that a perfectly ordered crystal lattice will diffract a beam of X-rays in a unique, predictable pattern.[13] By measuring the angles and intensities of these diffracted beams, a 3D map of electron density within the crystal can be calculated.[14] Fitting the known atoms (C, H, Br, N, O) into this electron density map reveals the molecular structure with high precision.

Comparative Crystallographic Data

While experimental data for the title compound is not publicly available, we can compare it to the known structure of a very close analog, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate .[15]

Table 3: Comparative Crystallographic Parameters

Parameter4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid[15]Expected for this compound
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cA common centrosymmetric space group
Key Interactions Strong intermolecular hydrogen bonds between the carboxylic acid groups and between the pyrazole N-H and nitro/water oxygen atoms.Expect strong hydrogen bonding dimers between carboxylic acid groups, forming chains or sheets in the crystal lattice.
Molecular Geometry The pyrazole ring is planar, as expected.The pyrazole ring will be planar.

The key insight from the analog structure is the dominant role of hydrogen bonding from the carboxylic acid group in dictating the solid-state packing. This is a highly predictable feature we would expect to confirm in the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Crucial Step): High-quality, single crystals free of defects are required. Slow evaporation of a saturated solution is a common method. Solvents to try include ethanol, ethyl acetate, or a mixture like ethanol/water.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[16]

  • Data Collection: Mount the crystal on the diffractometer. A preliminary set of frames is collected to determine the unit cell and crystal quality. A full data set is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns.

  • Structure Solution and Refinement: The diffraction data is processed to generate a list of reflection intensities. Software is used to solve the structure (determine the initial atom positions) and then refine these positions to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) to ensure the model is accurate and reliable.

Part 4: Complementary Techniques – Adding Confidence

While not as structurally definitive as NMR or X-ray, techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy provide valuable corroborating evidence.

FT-IR Spectroscopy

FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It's a fast and simple method to verify that the main chemical features of the molecule are present.

Table 4: Expected FT-IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1450C=C / C=N stretchPyrazole Ring
~1250C-O stretchCarboxylic Acid

The presence of a strong, broad absorption centered around 3000 cm⁻¹ and a sharp, intense peak around 1700 cm⁻¹ would provide strong evidence for the carboxylic acid moiety, consistent with the proposed structure.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that relies on the convergence of data from orthogonal analytical techniques. It begins with Mass Spectrometry to confirm the molecular weight and elemental formula, paying special attention to the characteristic bromine isotopic pattern. It proceeds to NMR Spectroscopy , which maps the molecular connectivity through ¹H, ¹³C, and 2D HMBC experiments. For absolute confirmation of the three-dimensional structure, Single-Crystal X-ray Diffraction serves as the ultimate gold standard. Finally, complementary methods like FT-IR add another layer of confidence by confirming the presence of key functional groups. By following this integrated, self-validating workflow, researchers can ensure the scientific integrity of their work and build a robust data package for any application, from medicinal chemistry to regulatory submission.

References

  • American Society for Mass Spectrometry. "Ionization Methods in Organic Mass Spectrometry". Available at: [Link]

  • University of Cambridge Department of Chemistry. "NMR Sample Preparation". Available at: [Link]

  • Universidade de Lisboa. "Determination of crystal structure by single crystal X-ray diffraction". Available at: [Link]

  • University of Durham. "How to make an NMR sample". Available at: [Link]

  • Kebiroglu, M. H. (2025). "FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule". ResearchGate. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation". Available at: [Link]

  • Srivastava, V. (2025). "Ionization Methods in Mass Spec: Making Molecules Fly". Bitesize Bio. Available at: [Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". Available at: [Link]

  • Limbach, H.-H., et al. "Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles". Freie Universität Berlin. Available at: [Link]

  • ACD/Labs. (2023). "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques". Available at: [Link]

  • MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI". Available at: [Link]

  • SpectraBase. "Pyrazole-3-carboxylic acid". Available at: [Link]

  • Pop, R., et al. (2024). "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives". Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). "Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives". Molecules. Available at: [Link]

  • Obasi, L. N., et al. (2025). "Small Molecule X-Ray Crystallography, Theory and Workflow". ResearchGate. Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]

  • University of California, Berkeley. "Powder X-ray Diffraction Protocol/SOP". Available at: [Link]

  • Gryl, M., et al. (2022). "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination". Molecular Pharmaceutics. Available at: [Link]

  • Kumar, D., et al. (2023). "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives". RSC Advances. Available at: [Link]

  • Vlasyuk, I., & Łyszczek, R. (2021). "The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere)". ResearchGate. Available at: [Link]

  • El-Metwally, A. M. (2016). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives". Molecules. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2020). "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide". Chemical Methodologies. Available at: [Link]

  • Klein, O., et al. (2000). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains". Journal of the American Chemical Society. Available at: [Link]

  • Kostova, B., et al. (2007). "Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes". Journal of Raman Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Combination of 1H and 13C NMR Spectroscopy". Structure Determination of Organic Compounds. Available at: [Link]

  • Stephenson, G. (2019). "Single-crystal X-ray Diffraction (Part 1)". Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • PubChem. "4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid". Available at: [Link]

  • All About Chemistry. (2023). "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids". YouTube. Available at: [Link]

  • Caming Pharmaceutical Ltd. "4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8". Available at: [Link]

  • Radović, A., et al. (2023). "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O". Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The architecture of a drug molecule, dictated by its core scaffolds and peripheral functionalities, governs its pharmacological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. Among the myriad of scaffolds available to medicinal chemists, nitrogen-containing heterocycles have established themselves as a cornerstone of drug design. This guide provides an in-depth, comparative analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a versatile building block, and its alternatives, offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Privileged Pyrazole Core: A Foundation for Diverse Biological Activity

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding (acting as both donor and acceptor), and van der Waals and hydrophobic interactions. Its unique electronic properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics.

This compound offers medicinal chemists a trifunctional platform for molecular elaboration. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The carboxylic acid at the 4-position provides a key site for amide bond formation, a common linkage in drug molecules, or can be employed as a bioisostere for other acidic functional groups. The N-methyl group at the 1-position blocks tautomerization and provides a point for modulating physicochemical properties.

Comparative Analysis of Heterocyclic Building Blocks

The choice of a heterocyclic building block is often a balance between desired biological activity, synthetic accessibility, and physicochemical properties. Here, we compare this compound with other commonly employed five-membered heterocyclic carboxylic acids and bioisosteric replacements.

Head-to-Head with other Azole Carboxylic Acids: Imidazoles and Triazoles

Imidazole and triazole rings are also prevalent in medicinal chemistry. Like pyrazoles, they are five-membered aromatic heterocycles containing nitrogen atoms. The relative positioning of the nitrogen atoms in these rings, however, imparts distinct electronic and steric properties, influencing their interactions with biological targets and their overall physicochemical characteristics.

dot

Caption: Isomeric and electronic relationships between pyrazole, imidazole, and triazole building blocks.

Table 1: Comparative Physicochemical Properties of Azole Carboxylic Acids

CompoundStructurepKaCalculated logPKey Features
This compound ~3.5 - 4.51.5 - 2.0Versatile handles for trifunctionalization. N-methylation prevents tautomerism.
Bromo-1H-imidazole-4-carboxylic acid ~3.0 - 4.01.0 - 1.51,3-Nitrogen arrangement offers different H-bonding patterns. Can act as a ligand for metalloenzymes.[2]
Bromo-1H-1,2,3-triazole-4-carboxylic acid ~2.5 - 3.50.8 - 1.3Higher nitrogen content can increase polarity and solubility. Generally more acidic.[3]

Note: pKa and logP values are estimates and can vary based on the specific isomer and calculation method.

A study comparing pyrazole and triazole derivatives as phosphodiesterase type 4 (PDE4) inhibitors found that compounds containing a 1,2,4-triazole moiety generally exhibited higher activity than the corresponding pyrazole-attached derivatives.[3] Molecular docking studies suggested that the triazole ring played a key role in forming crucial hydrogen bonds with the PDE4B protein.[3] In another study on kinase inhibitors, a scaffold-hop from a pyrrole to an imidazole resulted in a two-fold increase in potency, highlighting the significant impact of the heterocyclic core on biological activity.[2]

Bioisosteric Replacements: Tetrazoles and Oxadiazoles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. Carboxylic acids are often replaced to improve pharmacokinetic properties such as metabolic stability and cell permeability.[4][5] Tetrazoles and oxadiazoles are common bioisosteric replacements for the carboxylic acid moiety.

dot

Caption: A typical workflow for the comparative evaluation of carboxylic acid bioisosteres.

Table 2: Performance Comparison of Carboxylic Acid Bioisosteres

Functional GroupKey AdvantagesKey DisadvantagesRepresentative Application
Carboxylic Acid Strong hydrogen bonding, well-established chemistry.Susceptible to glucuronidation, can limit cell permeability.Many NSAIDs (e.g., Ibuprofen)
Tetrazole Similar pKa to carboxylic acids, metabolically more stable.[4][5]Can have lower permeability despite higher lipophilicity due to a large desolvation penalty.[6]Angiotensin II receptor blockers (e.g., Losartan).[7]
1,2,4-Oxadiazole Can improve oral bioavailability compared to tetrazoles due to slightly lower acidity.Synthesis can be more complex.Used in the development of antibacterial agents.[8]

A classic example of successful bioisosteric replacement is the development of angiotensin II receptor blockers (ARBs) for hypertension, where a carboxylic acid was replaced by a tetrazole ring, leading to improved metabolic stability and oral bioavailability.[5][7] Comparative studies have shown that while tetrazoles and carboxylic acids have similar pKa values, tetrazoles are generally more lipophilic.[4][6] However, this does not always translate to better membrane permeability, as the tetrazole ring can form strong hydrogen bonds, increasing the energy required for desolvation.[4][6]

Synthetic Utility: A Practical Guide to Key Transformations

The synthetic versatility of a building block is a crucial consideration. This compound provides two primary handles for diversification: the bromine atom for cross-coupling reactions and the carboxylic acid for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorses in modern medicinal chemistry for the formation of C-C and C-N bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position of the pyrazole ring.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

For a detailed, step-by-step protocol for Suzuki-Miyaura coupling of a similar bromopyridine, refer to the technical support documents from Benchchem.[9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination to introduce an amine at the 3-position of the pyrazole ring.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

For a general introduction to the Buchwald-Hartwig amination, including catalyst systems and scope, refer to the comprehensive overview on Wikipedia.[10]

Amide Bond Formation

The carboxylic acid functionality of the title compound is readily converted to an amide, a key structural motif in many drugs.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a common and efficient method for amide bond formation using HATU as the coupling reagent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • DMF

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine and DIPEA to the solution.

  • In a separate flask, dissolve HATU in DMF and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For a detailed guide on various amide coupling protocols, including the use of other reagents like EDC/HOBt, refer to the application notes provided by Benchchem.[6]

Conclusion: Making an Informed Choice

The selection of a heterocyclic building block in drug discovery is a multifaceted decision that requires a deep understanding of the interplay between chemical structure, biological activity, and synthetic feasibility. This compound stands out as a highly versatile and synthetically tractable building block, offering multiple avenues for diversification.

When considering alternatives, a careful evaluation of the desired physicochemical and pharmacological properties is paramount. Imidazole and triazole carboxylic acids offer subtle but significant differences in their electronic and hydrogen bonding characteristics, which can be exploited to fine-tune interactions with a biological target. For addressing pharmacokinetic liabilities associated with carboxylic acids, bioisosteric replacements like tetrazoles and oxadiazoles present viable and often advantageous alternatives.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. This guide, by providing a comparative analysis and practical synthetic protocols, aims to empower medicinal chemists to make more informed and strategic decisions in their quest for novel and effective therapeutics.

References

  • A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery. Benchchem. Accessed January 2, 2026.
  • Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Benchchem. Accessed January 2, 2026.
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. J. Med. Chem.2021, 64 (15), 11527-11545.
  • Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorg. Med. Chem. Lett.2016, 26 (16), 4062-4066.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. J. Med. Chem.2014, 57 (8), 3147-3185.
  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. J. Chem.2020, 2020, 6393428.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. Accessed January 2, 2026.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules2023, 28 (5), 2345.
  • Synthesis and Biological evaluation of 1,2,4-oxadiazole incorporated 1,2,3-triazole-pyrazole derivatives as Anticancer agents. Res. Chem. Intermed.2022, 48, 3757–3772.
  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2014, 16 (2), 436-439.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Pharm. Res.2001, 18 (8), 1157-1162.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2017, 22 (1), 139.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 2021, 11, 2426-2434.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2021, 26 (11), 3169.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Accessed January 2, 2026.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Accessed January 2, 2026.
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. Accessed January 2, 2026.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules2020, 25 (21), 5082.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem. Accessed January 2, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 2, 2026.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Accessed January 2, 2026.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 2, 2026.
  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 2, 2026.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Accessed January 2, 2026.
  • Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar. Accessed January 2, 2026.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H<… OUCI. Accessed January 2, 2026.
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front. Pharmacol.2021, 12, 649939.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank2019, 2019 (4), M1091.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its substituted pyrazole core is a privileged scaffold in drug discovery, and the presence of the bromo and carboxylic acid functionalities allows for diverse downstream modifications. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth technical comparison of three distinct synthetic routes to this compound, offering insights into the rationale behind the experimental choices and providing detailed, actionable protocols.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes to this compound are benchmarked in this guide:

  • Route A: Linear Synthesis via N-Methylation and Bromination

  • Route B: Convergent Synthesis via Cyclocondensation

  • Route C: The Sandmeyer Approach from an Amino-Pyrazole Precursor

The following table provides a high-level comparison of these routes, with detailed experimental data and discussion to follow.

MetricRoute A: Linear SynthesisRoute B: Convergent SynthesisRoute C: The Sandmeyer Approach
Starting Materials Ethyl 1H-pyrazole-4-carboxylate, Methylating agent, Brominating agentSubstituted 1,3-dicarbonyl precursor, Methylhydrazine, Brominating agentEthyl cyanoacetate, Triethyl orthoformate, Methylhydrazine, Brominating agent
Number of Steps 32-33
Estimated Overall Yield ModeratePotentially High (One-Pot)Moderate
Key Advantages Utilizes a commercially available starting material. The sequence is logical and builds complexity stepwise.Potentially the most atom-economical and efficient due to the convergent nature. Can be adapted to a one-pot procedure.Avoids direct bromination of the pyrazole ring, which can sometimes lead to regioselectivity issues.
Key Disadvantages N-methylation can sometimes yield a mixture of regioisomers. Multiple purification steps can lower the overall yield.The required dicarbonyl precursor may not be commercially available and require synthesis.The Sandmeyer reaction involves the generation of diazonium salts, which can be unstable and require careful handling.

Route A: Linear Synthesis via N-Methylation and Bromination

This route represents a classical and straightforward approach, commencing with a readily available pyrazole core and sequentially introducing the desired substituents. The causality behind this strategy lies in its modularity, allowing for optimization at each distinct chemical transformation.

Workflow Diagram

Route A start Ethyl 1H-pyrazole-4-carboxylate step1 N-Methylation start->step1 intermediate1 Ethyl 1-methyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Linear synthesis of the target compound.

Experimental Protocol

Step 1: N-Methylation of Ethyl 1H-pyrazole-4-carboxylate

  • Rationale: The initial step involves the alkylation of the pyrazole nitrogen. The choice of a suitable methylating agent and base is crucial to ensure high regioselectivity for the desired N1-methylated product.

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate. Purification can be achieved by column chromatography.

  • Expected Yield: 70-85%

Step 2: Bromination of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Rationale: Electrophilic aromatic substitution is employed to introduce the bromine atom at the C3 position of the pyrazole ring. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.

  • Procedure:

    • Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The reaction may be gently heated to accelerate the process.

    • After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, can be purified by recrystallization or column chromatography.

  • Expected Yield: 80-95%

Step 3: Hydrolysis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

  • Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic conditions.

  • Procedure:

    • Dissolve the ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

    • Heat the reaction mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Expected Yield: 90-98%

Route B: Convergent Synthesis via Cyclocondensation

This approach constructs the pyrazole ring from acyclic precursors in a convergent manner, which can be highly efficient. The key is the selection of a suitable 1,3-dicarbonyl compound that will lead to the desired substitution pattern.

Workflow Diagram

Route B start1 Ethyl 2-formyl-3-oxobutanoate step1 Cyclocondensation start1->step1 start2 Methylhydrazine start2->step1 intermediate1 Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Bromination intermediate1->step2 product This compound step2->product

Caption: Convergent synthesis of the target compound.

Experimental Protocol

Step 1: Cyclocondensation to form the Pyrazole Ring

  • Rationale: This step utilizes the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole core from a 1,3-dicarbonyl compound and a hydrazine.

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor, for example, ethyl 2-formyl-3-oxobutanoate (1.0 eq), in a suitable solvent such as ethanol or acetic acid.

    • Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the substituted pyrazole ester.

  • Expected Yield: 75-90%

Step 2: Bromination and Hydrolysis (can be a one-pot sequence)

  • Rationale: Similar to Route A, electrophilic bromination followed by hydrolysis yields the final product. These steps can potentially be combined into a one-pot procedure to improve efficiency.

  • Procedure:

    • The pyrazole ester from the previous step is dissolved in a suitable solvent and brominated using NBS as described in Route A, Step 2.

    • After the bromination is complete, instead of workup, a solution of aqueous base (e.g., NaOH) can be directly added to the reaction mixture for the hydrolysis step as described in Route A, Step 3.

    • The final product is isolated by acidification and filtration.

  • Expected Yield: 70-85% (for the two steps)

Route C: The Sandmeyer Approach from an Amino-Pyrazole Precursor

This route offers an alternative strategy by introducing the bromo substituent via a Sandmeyer reaction on a pre-formed amino-pyrazole. This can be advantageous if direct bromination proves to be low-yielding or non-selective.

Workflow Diagram

Route C start Ethyl 2-cyano-3-ethoxyacrylate step1 Cyclization with Methylhydrazine start->step1 intermediate1 Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product

Caption: Synthesis via the Sandmeyer reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Rationale: This initial step constructs the amino-pyrazole core. The reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine is a known method to produce this intermediate.

  • Procedure:

    • Combine ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and methylhydrazine (1.1 eq) in a suitable solvent like ethanol.

    • Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture, and the product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

  • Expected Yield: 60-75%

Step 2: Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a two-part process involving the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst.

  • Procedure:

    • Diazotization: Dissolve the amino-pyrazole from the previous step in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

    • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the bromo-pyrazole ester.

  • Expected Yield: 50-70%

Step 3: Hydrolysis

  • Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, as detailed in Route A, Step 3.

  • Procedure: Follow the hydrolysis protocol described in Route A, Step 3.

  • Expected Yield: 90-98%

Conclusion

The choice of the optimal synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical expertise and equipment available.

  • Route A is a reliable and well-understood pathway, ideal for laboratory-scale synthesis where starting material availability is a key consideration.

  • Route B offers the potential for high efficiency and scalability, particularly if a one-pot procedure can be optimized. This route is attractive for industrial-scale production.

  • Route C provides a valuable alternative when direct bromination is problematic, although it involves the handling of potentially hazardous diazonium intermediates.

It is recommended that researchers evaluate each route based on their specific needs and constraints. The protocols provided in this guide serve as a robust starting point for the synthesis and further derivatization of this important chemical intermediate.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.[Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.[Link]

  • “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered. Synlett.[Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI.[Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]

  • Precursors and products from the Sandmeyer reaction. ResearchGate.[Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate.[Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.[Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PubMed Central.[Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.[Link]

  • Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Oakwood Chemical.[Link]

  • Ethyl 1-methyl-1h-pyrazole-4-carboxylate. PubChemLite.[Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • ethyl 1H-pyrazole-4-carboxylate. PubChem.[Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

A Researcher's Guide to Navigating Regioisomerism in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of substituted pyrazoles, most classically achieved through the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4][5][6][7] However, the use of unsymmetrical 1,3-dicarbonyls introduces a critical challenge: the potential formation of two distinct regioisomers. The ability to control and analyze this regioselectivity is paramount for the efficient and reproducible synthesis of the desired biologically active isomer.

This guide provides an in-depth comparison of the factors governing regioselectivity in pyrazole synthesis, supported by experimental data and detailed analytical protocols. We will explore the mechanistic underpinnings of isomer formation and equip you with the practical knowledge to control, separate, and definitively characterize pyrazole regioisomers in your own research.

The Decisive Factors: Understanding the Drivers of Regioselectivity

The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a delicate interplay of steric and electronic factors inherent to the reactants, further modulated by the chosen reaction conditions.[6][8]

  • Steric Hindrance: The sheer size of substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the initial nucleophilic attack. A bulkier substituent will sterically hinder the approach of the hydrazine to the adjacent carbonyl group, thereby favoring attack at the less encumbered carbonyl.[6]

  • Electronic Effects: The electronic nature of the substituents wields a powerful influence. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is not equal and is modulated by the electronic properties of the substituent on the hydrazine.[6]

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can alter the reaction mechanism and, consequently, the regioselectivity.[9]

    • Solvent: The choice of solvent can have a profound impact on the isomeric ratio. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[10]

Visualizing the Competing Pathways: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4][5] With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazone intermediates and, ultimately, two regioisomeric pyrazoles.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial Attack\nat C1 Initial Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Initial Attack\nat C1 Pathway A Initial Attack\nat C3 Initial Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Initial Attack\nat C3 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Initial Attack\nat C1 Substituted\nHydrazine->Initial Attack\nat C3 Hydrazone\nIntermediate A Hydrazone Intermediate A Initial Attack\nat C1->Hydrazone\nIntermediate A Hydrazone\nIntermediate B Hydrazone Intermediate B Initial Attack\nat C3->Hydrazone\nIntermediate B Regioisomer A Regioisomer A Hydrazone\nIntermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Hydrazone\nIntermediate B->Regioisomer B Cyclization & Dehydration

Caption: Competing reaction pathways in the Knorr synthesis of pyrazoles.

Comparative Analysis of Regioselectivity: A Data-Driven Perspective

The following table presents a comparative summary of the regioselectivity observed in the synthesis of pyrazoles from representative unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine in different solvents. The data clearly illustrates the significant influence of both the hydrazine substituent and the solvent on the final isomeric ratio. The two possible regioisomers are designated as A (where the N-substituted nitrogen is adjacent to the R¹ group) and B (where the N-substituted nitrogen is adjacent to the R² group).

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedione (Ph, Me)MethylhydrazineEthanol55:45
1-Phenyl-1,3-butanedione (Ph, Me)MethylhydrazineTFE98:2
1-Phenyl-1,3-butanedione (Ph, Me)PhenylhydrazineEthanol60:40[11]
1-Phenyl-1,3-butanedione (Ph, Me)Phenylhydrazineaprotic dipolar solvent98:2[11]
1-(2-Furyl)-1,3-butanedione (2-Furyl, Me)MethylhydrazineEthanol70:30
1-(2-Furyl)-1,3-butanedione (2-Furyl, Me)MethylhydrazineHFIP>99:1

Experimental Protocols: A Practical Guide to Synthesis and Analysis

This section provides detailed, step-by-step methodologies for the synthesis of a mixture of pyrazole regioisomers and their subsequent analysis.

Protocol 1: Synthesis of 1,3- and 1,5-Dimethyl-5-phenyl-1H-pyrazole

This protocol describes a typical Knorr pyrazole synthesis that yields a mixture of regioisomers.

Materials:

  • 1-Phenyl-1,3-butanedione

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL).

  • Add methylhydrazine (11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of regioisomers, can be used directly for analysis or purified by column chromatography.

Protocol 2: Analytical Workflow for Regioisomer Separation and Characterization

This protocol outlines the analytical workflow for the separation, identification, and quantification of the synthesized pyrazole regioisomers.

G Crude Reaction\nMixture Crude Reaction Mixture HPLC Analysis HPLC Analysis Crude Reaction\nMixture->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Crude Reaction\nMixture->NMR Spectroscopy Separation Separation HPLC Analysis->Separation Quantification Quantification HPLC Analysis->Quantification Structural\nElucidation Structural Elucidation NMR Spectroscopy->Structural\nElucidation Isolated\nRegioisomer A Isolated Regioisomer A Separation->Isolated\nRegioisomer A Isolated\nRegioisomer B Isolated Regioisomer B Separation->Isolated\nRegioisomer B ¹H, ¹³C NMR ¹H, ¹³C NMR Isolated\nRegioisomer A->¹H, ¹³C NMR 2D NMR (NOESY) 2D NMR (NOESY) Isolated\nRegioisomer A->2D NMR (NOESY) Mass Spectrometry Mass Spectrometry Isolated\nRegioisomer A->Mass Spectrometry X-ray\nCrystallography X-ray Crystallography Isolated\nRegioisomer A->X-ray\nCrystallography Isolated\nRegioisomer B->¹H, ¹³C NMR Isolated\nRegioisomer B->2D NMR (NOESY) Isolated\nRegioisomer B->Mass Spectrometry Isolated\nRegioisomer B->X-ray\nCrystallography

Caption: Analytical workflow for pyrazole regioisomer analysis.

1. High-Performance Liquid Chromatography (HPLC) for Separation and Quantification:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used for the separation of pyrazole derivatives.[12]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. The exact gradient program should be optimized for the specific regioisomers.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 254 nm).

  • Quantification: The relative ratio of the two regioisomers can be determined by integrating the peak areas in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR is the most powerful technique for the unambiguous structural assignment of pyrazole regioisomers.[2][13][14]

  • ¹H and ¹³C NMR: While ¹H and ¹³C NMR spectra will show distinct signals for each isomer, definitive assignment based on chemical shifts alone can be challenging.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is the key to differentiating the regioisomers. A NOESY experiment will show through-space correlations between protons that are in close proximity. For example, in one regioisomer, a correlation will be observed between the N-methyl protons and the protons of the adjacent substituent on the pyrazole ring. This correlation will be absent in the other isomer, allowing for unambiguous assignment.[2][13][15]

3. Mass Spectrometry (MS) for Molecular Weight Confirmation:

Mass spectrometry is used to confirm the molecular weight of the synthesized pyrazoles, ensuring that the desired product has been formed. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[2]

4. X-ray Crystallography for Absolute Structure Determination:

For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the absolute and unambiguous determination of the molecular structure, serving as the ultimate proof of regiochemistry.[16][17][18][19][20]

Conclusion

The synthesis of substituted pyrazoles is a mature and widely practiced field, yet the control of regioselectivity remains a critical consideration for any researcher working with unsymmetrical precursors. A thorough understanding of the interplay between steric and electronic factors, coupled with the judicious selection of reaction conditions, can significantly influence the isomeric outcome. Furthermore, a robust analytical workflow employing a combination of HPLC for separation and quantification, and advanced NMR techniques like NOESY for definitive structural elucidation, is essential for the successful and reproducible synthesis of targeted pyrazole derivatives. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of regioisomerism and accelerate their progress in the development of novel pyrazole-based compounds.

References

  • Al-Zoubi, W., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1293. [Link]

  • Catarina, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-529. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Fustero, S., et al. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 7(8), 759-779. [Link]

  • Aggarwal, V. K., et al. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 46(5), 751-754. [Link]

  • Fustero, S., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(12), 4245–4252. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]

  • Basavoju, S., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(38), 7435-7454. [Link]

  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241. [Link]

  • Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • International Journal of Research and Analytical Reviews. (2019). Synthesis and Characterization of Various Pyrazolines From Chalcones. [Link]

  • Sgiambrone, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fustero, S., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(12), 4245–4252. [Link]

  • Shawali, A. S., et al. (2013). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E10. [Link]

  • International Journal of Environmental Sciences. (2021). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(16), 4983. [Link]

  • Wang, Z., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3183. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]

  • African Journal of Online. (2021). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(28), 17765-17781. [Link]

  • OJS UMMADA. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link]

  • ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

  • Organic & Biomolecular Chemistry. (2023). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • College of Science, University of Diyala. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]

  • ResearchGate. (2018). X‐ray structure of pyrazole 11a (anisotropic displacement parameters...). [Link]

  • ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]

  • ResearchGate. (2021). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). [Link]

  • PubMed. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1399653-86-1), ensuring the protection of personnel and adherence to regulatory standards.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. According to safety data sheets, this compound presents the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3][4]

As a brominated heterocyclic compound, it falls under the category of halogenated organic waste . This classification is crucial as it dictates the specific disposal pathway required by environmental regulations.[5][6] Improper disposal, such as drain disposal, is strictly prohibited and can lead to significant environmental contamination and legal repercussions.[5][6][7]

Table 1: Chemical and Hazard Summary

PropertyInformation
Chemical Name This compound
CAS Number 1399653-86-1
Molecular Formula C5H5BrN2O2
Primary Hazards Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[1][2][3]
Waste Classification Halogenated Organic Hazardous Waste
Incompatible Materials Strong oxidizing agents.
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen bromide gas.[4]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure that all necessary personal protective equipment is worn. The causality behind this is to prevent exposure through inhalation, skin contact, or eye contact.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[4]

  • Eye/Face Protection : Use safety glasses with side shields or chemical safety goggles.[3]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved P95 or P100 particulate respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste from the moment it is designated for disposal.[8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[9]

  • Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[10]

  • Rationale : Never mix this compound with non-halogenated waste, acids, bases, or other incompatible materials.[6][9] Mixing can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[6]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and spills.[5][11]

  • Action : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[11] Ensure the container is in good condition, free from cracks or contamination.[5]

  • Labeling : Immediately upon adding the first quantity of waste, label the container with a "Hazardous Waste" tag.[8] The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Harmful," "Irritant"

    • The date of accumulation start

    • The name of the principal investigator and laboratory location[8]

Step 3: Waste Accumulation
  • Action : Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to avoid spillage. If dealing with residual amounts in its original container, the entire container should be disposed of as hazardous waste.[8]

  • Storage : Keep the waste container tightly closed except when adding waste.[6][10] Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

Step 4: Disposal of Contaminated Materials
  • Action : Any materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, or paper towels, must also be disposed of as hazardous waste.[8] Place these items in the same "Halogenated Organic Solids" waste container.

  • Rationale : This prevents the inadvertent introduction of a hazardous chemical into the regular trash stream.

Step 5: Arranging for Final Disposal
  • Action : Do not attempt to neutralize or treat this chemical in the laboratory. The recommended method of disposal is incineration by a licensed professional waste disposal company.[4]

  • Procedure : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[5]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (in a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the spilled solid and absorbent material.[12]

    • Place all contaminated materials into your designated "Halogenated Organic Solids" hazardous waste container.[8]

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood) or if you feel unwell :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is an inhalation hazard, and it is safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 start Waste Generated: This compound is_contaminated Is it pure compound or contaminated material? start->is_contaminated pure_compound Pure Compound or Residuals is_contaminated->pure_compound Pure contaminated_material Contaminated Materials (Gloves, Wipes, etc.) is_contaminated->contaminated_material Contaminated waste_container Place in designated 'Halogenated Organic Solids' waste container pure_compound->waste_container contaminated_material->waste_container label_container Ensure container is correctly labeled with 'Hazardous Waste' tag, chemical name, and hazards. waste_container->label_container store_safely Store container in Satellite Accumulation Area. Keep lid closed. label_container->store_safely request_pickup Request waste pickup through Institutional EHS. store_safely->request_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory burden but a professional obligation to protect ourselves, our colleagues, and the environment.

References

  • Capot Chemical. (2026, January 1). MSDS of this compound.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • YOUTH Clean Tech. (2025, February 9). Chemical Safety in Labs: Handling and Storage.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • AK Scientific, Inc. 3-Bromo-1h-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Chemical Label. This compound.
  • Bucknell University. Hazardous Waste Segregation.
  • CymitQuimica. (2023, July 4). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid SDS.
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • University of North Carolina at Chapel Hill, Environment, Health and Safety. 7.2 Organic Solvents.
  • ECHEMI. 3-Bromo-4-methyl-1H-pyrazole SDS, 5932-20-7 Safety Data Sheets.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.